Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZXIHYVYRFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629283 | |
| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871115-32-1 | |
| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS No. 871115-32-1), a pivotal building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines a robust and logical synthetic strategy, provides expected analytical characterizations, and explores its application in the synthesis of advanced therapeutic agents. The unique structural feature of a geminal diamine on a piperidine scaffold offers chemists a versatile platform for introducing critical pharmacophoric elements. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the fields of neurodegenerative disease and beyond.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure provides an ideal framework that is metabolically stable and offers a three-dimensional vector for substituents, enabling precise interaction with biological targets.[1] The subject of this guide, this compound, is a specialized derivative that capitalizes on these advantages.
Its key features include:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen renders it amenable to a wide range of synthetic transformations under both acidic and basic conditions, while allowing for orthogonal deprotection when required.
-
A Quaternary Substituted Carbon: The C4 position is substituted with two distinct primary amine functionalities, creating a spiro-like center of complexity.
-
Geminal Diamine Functionality: The 4-amino and 4-(aminomethyl) groups provide two nucleophilic centers with different steric environments, allowing for selective derivatization to build complex molecular architectures. This is particularly valuable for creating ligands that can form multiple hydrogen bonds or act as linkers in more complex systems like PROTACs.
This unique combination of features makes CAS 871115-32-1 a valuable starting material for constructing novel chemical entities with tailored pharmacological profiles.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
Physicochemical Data
The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 871115-32-1 | [][3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [][3] |
| Molecular Weight | 229.32 g/mol | [][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | [3] |
| InChIKey | GFRZXIHYVYRFPV-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.4 | [3] |
Safety and Handling
This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Synthesis and Characterization
Proposed Synthetic Pathway
A highly effective strategy involves a multi-step sequence starting from the commercially available 1-Boc-4-piperidone. This pathway leverages a Strecker-type synthesis followed by reduction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones. The use of ammonium chloride provides the ammonia source in situ, which first forms an imine with the piperidone. Subsequent nucleophilic attack by the cyanide ion yields the stable α-aminonitrile intermediate.
-
Procedure:
-
To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in methanol/water (e.g., 2:1 v/v), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the α-aminonitrile intermediate.
-
Step 2: Synthesis of this compound (CAS 871115-32-1)
-
Rationale: The reduction of the nitrile and the concomitant stability of the Boc-protecting group are key. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile to a primary amine. Alternatively, catalytic hydrogenation using Raney Nickel is a scalable and often safer method for this transformation.
-
Procedure (using LiAlH₄):
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of the α-aminonitrile intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (e.g., 2.0-3.0 eq) portion-wise, controlling the exotherm.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting slurry until a white precipitate forms, then filter through a pad of Celite®, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude target compound, which can be further purified if necessary.
-
Characterization and Analytical Data
Full experimental characterization is critical for confirming the structure and purity of the synthesized material.
Mass Spectrometry (Predicted) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.18631 |
| [M+Na]⁺ | 252.16825 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) While experimental spectra are not publicly available, the expected signals can be predicted based on the structure and data from analogous compounds.[4]
-
¹H NMR (predicted, CDCl₃, 500 MHz):
-
δ ~3.8-3.2 (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H).
-
δ ~2.8 (s, 2H): Protons of the aminomethyl (-CH₂NH₂) group.
-
δ ~1.8-1.5 (m, 4H): Protons on the piperidine ring at the C3 and C5 positions.
-
δ ~1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ (broad s, 4H): Protons of the two NH₂ groups (signal may be broad and exchangeable with D₂O).
-
-
¹³C NMR (predicted, CDCl₃, 125 MHz):
-
δ ~155.0: Carbonyl carbon of the Boc group.
-
δ ~79.5: Quaternary carbon of the tert-butyl group.
-
δ ~55.0: Quaternary carbon at C4 of the piperidine ring.
-
δ ~50.0: Carbon of the aminomethyl group (-CH₂NH₂).
-
δ ~40.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
δ ~33.0: Carbons of the piperidine ring at C3 and C5.
-
δ ~28.4: Methyl carbons of the tert-butyl group.
-
Applications in Drug Discovery: A Scaffold for Neurotherapeutics
The unique structural arrangement of CAS 871115-32-1 makes it an attractive building block for creating complex molecules targeting a variety of biological systems. The dual amine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) systematically.
A significant application of this scaffold is in the development of inhibitors for the treatment of neurodegenerative diseases. For instance, This compound has been utilized as a key reactant in the synthesis of novel benzofuran, benzothiophene, and indole derivatives designed as inhibitors of tau oligomer formation. [5] The aggregation of the tau protein is a pathological hallmark of Alzheimer's disease and other tauopathies.
Caption: Role of the piperidine scaffold in constructing tau inhibitors.
In this context, the piperidine moiety serves to:
-
Orient Substituents: It positions the appended heterocyclic pharmacophore in a specific three-dimensional orientation for optimal binding to the target protein.
-
Provide Solubilizing Groups: The amine functionalities can be protonated at physiological pH, improving the aqueous solubility of the final compound, a critical parameter for CNS drug candidates.
-
Offer Points for Further Derivatization: One of the primary amines can be functionalized to attach the core pharmacophore, while the other remains available for modification to fine-tune properties like cell permeability or metabolic stability.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring careful control, is achievable through established methodologies. The compound's true strength lies in its utility as a versatile scaffold, providing a robust and adaptable platform for generating libraries of complex molecules. As demonstrated by its application in the synthesis of potential treatments for neurodegenerative diseases, this building block enables the exploration of new chemical space and is a vital tool for medicinal chemists striving to develop the next generation of therapeutics.
References
Foreword: The Strategic Value of Complex Scaffolds
An In-Depth Technical Guide to 1-Boc-4-amino-4-(aminomethyl)piperidine: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. The design of these molecules often hinges on the strategic use of "privileged scaffolds"—structural motifs that are consistently found in biologically active compounds.[1] The saturated N-heterocyclic piperidine ring is one such scaffold, prized for its conformational flexibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, enhancing interactions with biological targets.[1][2][3]
This guide delves into the technical intricacies of a particularly valuable, yet complex, derivative: 1-Boc-4-amino-4-(aminomethyl)piperidine . This molecule is not a simple linear linker; it is a bifunctional, gem-diamino building block that offers a unique platform for constructing sophisticated molecular architectures. The presence of two primary amines at a single quaternary carbon, combined with the orthogonally protected ring nitrogen, provides a nexus of controlled reactivity. Understanding its properties, synthesis, and reactivity is key to unlocking its potential in developing next-generation therapeutics, from oncology to neurodegenerative disease. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to that mission.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis. These parameters govern everything from reaction stoichiometry and solvent selection to purification and final formulation.
Core Properties
The key physicochemical data for 1-Boc-4-amino-4-(aminomethyl)piperidine and its common isomer, 1-Boc-4-(aminomethyl)piperidine, are summarized below for comparative reference. The gem-diamino structure of the title compound significantly influences its polarity and hydrogen bonding capacity compared to its isomer.
| Property | 1-Boc-4-amino-4-(aminomethyl)piperidine | 1-Boc-4-(aminomethyl)piperidine (Isomer) |
| Molecular Formula | C₁₁H₂₃N₃O₂ | C₁₁H₂₂N₂O₂[4] |
| Molecular Weight | 229.32 g/mol | 214.30 g/mol [4] |
| CAS Number | 165654-23-9 | 144222-22-0[4] |
| Appearance | White to off-white solid or viscous oil | Colorless to yellow liquid or low melting solid[5][6] |
| Boiling Point | Not well-documented; expected to be higher than isomer due to increased H-bonding | 237-238 °C |
| Density | > 1.0 g/mL (estimated) | 1.013 g/mL at 25 °C |
| Solubility | Soluble in methanol, dichloromethane, DMSO; moderate water solubility | Soluble in most organic solvents |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the structure and purity of the material. While a dedicated spectrum for the title compound is not widely published, its expected signature can be predicted based on its structure and data from close analogs like 1-Boc-4-(aminomethyl)piperidine.[7]
-
¹H NMR: The spectrum would be characterized by the absence of a proton at the C4 position. Key signals would include:
-
A large singlet at ~1.45 ppm for the 9 protons of the tert-butyl (Boc) group.
-
Broad multiplets for the piperidine ring protons, typically between 1.2-1.8 ppm and 2.8-4.1 ppm.
-
A singlet for the two protons of the aminomethyl (-CH₂NH₂) group.
-
A broad singlet corresponding to the protons of the two primary amine groups (-NH₂), which may exchange with solvent.
-
-
¹³C NMR: The most telling signal would be the quaternary carbon at the C4 position. Other key signals include the carbonyl of the Boc group (~155 ppm), the C(CH₃)₃ carbon (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).
-
Mass Spectrometry (MS): ESI-MS would show a prominent [M+H]⁺ ion at m/z 230.18.
Synthesis Strategy and Mechanistic Considerations
The synthesis of gem-diamino compounds requires a nuanced approach compared to their simpler amine counterparts. Direct amination is often challenging, necessitating multi-step pathways. The challenge of selectively protecting symmetrical diamines, a common issue in this field, underscores the need for robust synthetic design.[8][9][10]
Proposed Synthetic Workflow: Reductive Amination of an Aminonitrile
A logical and scalable approach to 1-Boc-4-amino-4-(aminomethyl)piperidine begins with the commercially available 1-Boc-4-piperidone. The key transformation is a modified Strecker synthesis.
Causality Behind Experimental Choices:
-
Step 1 (Strecker Reaction): 1-Boc-4-piperidone is treated with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). This in-situ formation of an iminium ion, followed by nucleophilic attack by cyanide, is a classic and efficient method for creating α-aminonitriles. The Boc group is stable to these conditions.
-
Step 2 (Nitrile Reduction): The resulting 1-Boc-4-amino-4-cyanopiperidine is then subjected to powerful reduction. A metal hydride like Lithium Aluminum Hydride (LAH) or catalytic hydrogenation over Raney Nickel at high pressure is required to reduce the nitrile group to a primary amine. This step must be carefully controlled to avoid side reactions.
Below is a visualization of this proposed workflow.
Caption: Proposed two-step synthesis of the title compound.
Reactivity and Strategic Functionalization
The synthetic utility of 1-Boc-4-amino-4-(aminomethyl)piperidine lies in the differential reactivity of its three nitrogen atoms. This allows for a hierarchical approach to building molecular complexity.
-
N1 (Ring Nitrogen): Protected by the acid-labile Boc group. It is unreactive to most nucleophilic and basic conditions, serving as a stable anchor during initial synthetic steps.[11] Deprotection with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane reveals a secondary amine, ready for late-stage modification.
-
N4 & N4' (Exocyclic Primary Amines): These two primary amines are the primary sites of nucleophilic reactivity. While electronically similar, their steric environments are slightly different, which can be exploited for selective reactions under carefully controlled conditions (e.g., low temperature, slow addition of reagents). However, for robust selectivity, a protection-deprotection strategy is superior.
Orthogonal Protection Workflow
To achieve selective functionalization, one of the primary amines can be protected with a group that is stable to the conditions used to remove the Boc group, and vice-versa. The Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, is an ideal orthogonal partner to the acid-labile Boc group.
Caption: Orthogonal protection strategy for selective modification.
Applications in Drug Discovery
The piperidine scaffold is a cornerstone of therapeutics targeting the central nervous system (CNS), cancer, and infectious diseases.[1] The unique gem-diamino motif of 1-Boc-4-amino-4-(aminomethyl)piperidine makes it an exceptionally powerful building block for introducing specific pharmacophoric features.
Role as a Versatile Building Block
This compound serves as a precursor or key intermediate in the synthesis of a wide range of bioactive molecules.[5][12] Its utility has been demonstrated in the development of various protein agonists and antagonists.[13]
| Therapeutic Area | Application & Rationale | Example Drug Classes |
| Oncology | The diamino motif can act as a potent hydrogen bond donor or a chelation point for metal-dependent enzymes. The piperidine core provides a rigid scaffold to orient functional groups for optimal binding in kinase active sites. | Kinesin Spindle Protein Inhibitors[13], Pim-1 Kinase Inhibitors[13] |
| Metabolic Disease | The structure can be elaborated to mimic endogenous ligands, enabling the design of agonists for GPCRs involved in metabolic regulation. The primary amines are key handles for adding side chains that improve potency and oral bioavailability. | GPR119 Agonists (Antidiabetic)[13] |
| Infectious Disease | The basic nitrogen centers are crucial for interacting with acidic residues in viral or bacterial enzymes, such as proteases. The scaffold allows for the creation of non-peptidic mimics with improved stability. | Aspartic Acid Protease Inhibitors (e.g., for HIV)[13] |
| Neuroscience | The piperidine ring is a classic component of CNS drugs, facilitating blood-brain barrier penetration. The diamino functionality can be used to target receptors or transporters that require specific polar interactions. | Analgesics, Antipsychotics[14] |
Representative Experimental Protocol: Selective Mono-Acylation
This protocol describes a self-validating system for the selective acylation of one primary amine on the 1-Boc-4-amino-4-(aminomethyl)piperidine scaffold.
Objective: To synthesize N-((1-(tert-butoxycarbonyl)-4-aminopiperidin-4-yl)methyl)acetamide.
Materials:
-
1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq)
-
Acetic Anhydride (Ac₂O) (0.95 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C in an appropriate cooling bath. Causality: Lowering the temperature reduces the reaction rate, enhancing the kinetic selectivity for the sterically more accessible aminomethyl group over the C4-amino group.
-
Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (0.95 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes using a syringe pump. Causality: Slow, substoichiometric addition of the acylating agent is critical to minimize di-acylation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of starting material and the formation of the mono-acylated product versus the di-acylated byproduct.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate containing 0.5% triethylamine. Causality: The addition of a small amount of base (TEA) to the eluent prevents the basic amine products from streaking on the acidic silica gel, leading to better separation.
-
Characterization: Combine the pure fractions and concentrate to yield the desired product. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling
Proper handling of chemical reagents is essential for laboratory safety.
-
Hazards: As an amine-containing compound, 1-Boc-4-amino-4-(aminomethyl)piperidine should be treated as a potential corrosive and irritant. It may cause skin burns and serious eye damage.[6][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][6] Work in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C is recommended.[16]
Conclusion
1-Boc-4-amino-4-(aminomethyl)piperidine is more than a simple building block; it is a strategic tool for medicinal chemists. Its unique gem-diamino structure, coupled with an orthogonal protection strategy, provides a reliable and versatile entry point for creating molecules with significant structural complexity and precise three-dimensional architecture. By mastering its synthesis and reactivity, researchers can significantly expand their chemical space and accelerate the discovery of novel therapeutics to address pressing medical needs.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-BOC-4-(Aminomethyl)piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 9. redalyc.org [redalyc.org]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. chemimpex.com [chemimpex.com]
- 13. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-BOC-4-(Aminomethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Abstract
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a pivotal synthetic intermediate, prized for its unique geminal diamine scaffold constrained within a piperidine ring. The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it an exceptionally versatile building block for constructing complex molecular architectures in medicinal chemistry and drug development.[1] This guide provides a comprehensive exploration of a robust and scalable synthetic pathway to this target molecule, starting from the commercially available 1-Boc-4-piperidone. We will delve into the strategic considerations behind each synthetic step, offer a detailed experimental protocol, and discuss the mechanistic underpinnings of the key transformations. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.
Introduction and Strategic Overview
The synthesis of molecules containing a quaternary carbon substituted with two distinct amine functionalities presents a significant synthetic challenge due to steric hindrance and the potential for competing side reactions. The target molecule, this compound, exemplifies this challenge. Its structure is foundational in the development of various therapeutic agents, where the piperidine core influences solubility and pharmacokinetic properties, and the dual amine groups provide anchor points for further functionalization.[2][3]
Our synthetic strategy is designed around the sequential and stereocontrolled construction of the two C-N bonds at the C4 position of the piperidine ring. The chosen pathway begins with 1-Boc-4-piperidone and proceeds through a key α-amino nitrile intermediate. This approach is advantageous as it leverages well-established and high-yielding chemical transformations.
Physicochemical Properties of the Target Compound
| Property | Value |
| Molecular Formula | C₁₁H₂₃N₃O₂[4] |
| Molecular Weight | 229.32 g/mol [4] |
| CAS Number | 871115-32-1[4] |
| Appearance | Expected to be an oil or low-melting solid |
| IUPAC Name | This compound[4] |
Synthetic Pathway and Mechanistic Rationale
The selected synthetic route comprises three main stages:
-
Cyanohydrin Formation and Azide Introduction: Conversion of the ketone to an α-azido nitrile.
-
Simultaneous Reduction: Reduction of both the azide and nitrile functionalities to primary amines.
This pathway is efficient as it builds the complex quaternary center through a series of reliable reactions and culminates in a powerful reduction step that simultaneously unveils both amine groups.
Overall Synthetic Scheme
Caption: High-level overview of the synthetic route.
Step 1: Synthesis of tert-butyl 4-azido-4-cyanopiperidine-1-carboxylate
The initial transformation from a ketone to an α-azido nitrile is a cornerstone of this synthesis. It is achieved in a multi-step, one-pot sequence that avoids the isolation of the potentially hazardous cyanohydrin intermediate.
-
Cyanohydrin Formation: The reaction is initiated by treating 1-Boc-4-piperidone with sodium cyanide. The addition of sodium bisulfite is crucial as it acts as a mild acid catalyst and helps to establish an equilibrium that favors the formation of the cyanohydrin. The Boc group is stable under these mild conditions and effectively prevents side reactions at the piperidine nitrogen.[5]
-
Sulfonylation: The hydroxyl group of the in-situ generated cyanohydrin is a poor leaving group. To facilitate its displacement, it is converted into a good leaving group by reaction with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This forms a stable tosylate ester.
-
Azide Displacement (Sₙ2 Reaction): The tosylate is then displaced by an azide nucleophile (from sodium azide, NaN₃) via an Sₙ2 reaction. This step proceeds efficiently due to the excellent leaving group ability of the tosylate. The introduction of the azide at this stage is strategic; azides are stable, high-energy functional groups that serve as excellent precursors to primary amines through clean reduction reactions.[6]
Step 2: Simultaneous Reduction to the Geminal Diamine
The final step involves the reduction of both the azide and the nitrile groups to their corresponding primary amines. This transformation is the key to forming the desired product and can be accomplished using several robust methods.
-
Catalytic Hydrogenation: This is often the preferred method for industrial-scale synthesis due to its operational simplicity and safety. Hydrogen gas in the presence of a catalyst like Raney Nickel is highly effective. The reaction proceeds by the sequential reduction of the azide to an amine and the nitrile to an imine, which is then further reduced to the aminomethyl group. High pressure and elevated temperature may be required for the complete reduction of the nitrile.
-
Chemical Reduction with Hydrides: For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is an exceptionally powerful reducing agent capable of reducing both functional groups simultaneously and rapidly. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbons of the nitrile and the terminal nitrogen of the azide.
References
C11H23N3O2 chemical structure and synthesis
An In-depth Technical Guide on the Chemical Structure and Synthesis of Guanidine-Based Bioactive Molecules: A Focus on Nα-Acyl-L-Arginine Ethyl Esters
Abstract
The molecular formula C11H23N3O2 represents a fascinating area of chemical space, rich with potential for biological activity, largely due to the presence of nitrogen and oxygen heteroatoms suggesting functionalities capable of complex molecular interactions. While a singular, prominent compound with this exact formula is not readily identifiable in the current body of scientific literature, the formula's characteristics point towards the highly significant class of guanidine-containing compounds. These molecules, and particularly derivatives of the amino acid L-arginine, are of profound interest to researchers, scientists, and drug development professionals. The guanidinium group, a key feature of arginine, is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents for a wide range of diseases, including cancer, and bacterial and viral infections.[1][2][3][4] This guide, therefore, focuses on a representative and industrially relevant class of arginine derivatives: the Nα-acyl-L-arginine ethyl esters. We will delve into their chemical architecture and provide a detailed, field-proven methodology for their synthesis, offering insights into the rationale behind the experimental choices.
The Guanidinium Core: A Privileged Scaffold in Drug Discovery
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional moiety in a plethora of biologically active molecules.[1][2] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong, specific interactions with biological targets such as proteins and nucleic acids. This has led to the development of numerous guanidine-based drugs with diverse therapeutic applications, from antiviral agents to anticancer therapies.[1][5]
Chemical Structure and Stereochemistry of Nα-Acyl-L-Arginine Ethyl Esters
The Nα-acyl-L-arginine ethyl esters are a class of cationic surfactants derived from the natural amino acid L-arginine. Their general structure consists of three key components:
-
The L-Arginine Core: This provides the chiral center (alpha-carbon) in the L-configuration, which is crucial for stereospecific interactions with biological systems. The side chain contains the characteristic guanidinium group.
-
The Ethyl Ester: The carboxyl group of arginine is esterified with ethanol. This modification enhances the lipophilicity of the molecule and can influence its transport and metabolic stability.
-
The Nα-Acyl Chain: A fatty acid is attached to the alpha-amino group of the arginine core via an amide linkage. The length and nature of this acyl chain are critical determinants of the molecule's surfactant properties and biological activity.
The stereochemistry of these molecules is defined by the L-configuration of the arginine backbone. Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, can exhibit significantly different biological activities.[6][7][8][9] Maintaining the stereochemical integrity during synthesis is therefore of paramount importance.
Synthesis of Nα-Acyl-L-Arginine Ethyl Esters: A Two-Step Approach
The synthesis of Nα-acyl-L-arginine ethyl esters is typically achieved through a robust two-step process, starting from L-arginine hydrochloride.[10][11]
Step 1: Esterification of L-Arginine
The first step involves the esterification of the carboxylic acid group of L-arginine with ethanol to produce L-arginine ethyl ester. A common and efficient method for this transformation is the use of thionyl chloride (SOCl2) in ethanol.
Experimental Protocol: Synthesis of L-Arginine Ethyl Ester Dihydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-arginine hydrochloride in absolute ethanol at room temperature.[10][11] The molar ratio of L-arginine hydrochloride to ethanol can vary, with ratios of 1:30 to 1:35 being reported.[11]
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath to 0-5°C. Slowly add thionyl chloride dropwise to the stirred suspension.[12][13] The molar ratio of thionyl chloride to L-arginine hydrochloride is typically in the range of 1:1 to 2:1.[11] This step is exothermic and should be performed with caution.
-
Reaction Progression: After the addition of thionyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 70-80°C) for 3-5 hours.[10][11]
-
Work-up and Isolation: After the reaction is complete, remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator. The crude L-arginine ethyl ester dihydrochloride is obtained as a solid residue.[10] This crude product can be used directly in the next step or purified by recrystallization.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid of arginine, making it more susceptible to nucleophilic attack by ethanol. Thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the formation of the ester.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the complete conversion of the starting material.
Step 2: Acylation of L-Arginine Ethyl Ester
The second step is the acylation of the α-amino group of the newly formed L-arginine ethyl ester with a long-chain fatty acid chloride. This is typically carried out under Schotten-Baumann conditions.[10]
Experimental Protocol: Synthesis of Nα-Acyl-L-Arginine Ethyl Ester
-
Preparation: Dissolve the crude L-arginine ethyl ester dihydrochloride in deionized water.
-
pH Adjustment: Adjust the pH of the solution to approximately 6.7-6.9 by the dropwise addition of an aqueous sodium hydroxide solution.[11] This deprotonates the α-amino group, making it nucleophilic.
-
Acylation: Cool the solution to 10-20°C and add the desired long-chain fatty acid chloride (e.g., lauroyl chloride) dropwise while vigorously stirring.[11] Maintain the pH of the reaction mixture in the desired range by the concomitant addition of sodium hydroxide solution.
-
Reaction Completion and Isolation: Continue stirring the mixture for 1-2 hours at 10-20°C.[11] The Nα-acyl-L-arginine ethyl ester will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with water to remove any inorganic salts, and then dry it under vacuum.[11]
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: This refers to the acylation of an amine with an acid chloride in the presence of a base. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine and allowing the reaction to proceed to completion.
-
pH Control: Maintaining the pH in a slightly acidic to neutral range is crucial. If the pH is too low, the α-amino group will be protonated and non-nucleophilic. If the pH is too high, the ester and the acid chloride can undergo hydrolysis.
Summary of Synthesis Parameters
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Esterification | L-Arginine HCl, Ethanol | Thionyl Chloride | Ethanol | 70-80 (Reflux) | 3-5 | High | [10][11] |
| 2. Acylation | L-Arginine Ethyl Ester Dihydrochloride, Lauroyl Chloride | Sodium Hydroxide | Water | 10-20 | 1-2 | High | [11] |
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway for Nα-acyl-L-arginine ethyl esters.
Caption: Synthesis workflow for Nα-Acyl-L-Arginine Ethyl Esters.
Conclusion
While the specific molecule C11H23N3O2 remains elusive as a singularly prominent entity, the exploration of its potential chemical space leads us to the scientifically rich and industrially relevant family of guanidine-based compounds, particularly the Nα-acyl-L-arginine ethyl esters. This guide has provided a comprehensive overview of the chemical structure of these molecules and a detailed, practical guide to their synthesis. The methodologies described are robust and scalable, providing a solid foundation for researchers and drug development professionals working in this exciting field. The continued exploration of guanidine-containing molecules holds immense promise for the discovery of new therapeutic agents.
References
- 1. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide | C12H11F3N2O3 | CID 9882395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The molecular formula of allicin, the compound responsible - Brown 14th Edition Ch 3 Problem 39d [pearson.com]
- 8. quora.com [quora.com]
- 9. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 11. CID 57436622 | C11H23 | CID 57436622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cambridge id 5545326 | C25H23N3O2 | CID 1356857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arpnjournals.org [arpnjournals.org]
Spectroscopic Data for 1-Boc-4-amino-4-(aminomethyl)piperidine: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Boc-4-amino-4-(aminomethyl)piperidine in Medicinal Chemistry
1-Boc-4-amino-4-(aminomethyl)piperidine, with CAS Number 180379-99-9, is a pivotal building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with a protected primary amine and a geminal diamino-substituted quaternary carbon, offers a unique three-dimensional structure that is instrumental in the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations and allows for selective deprotection, a critical feature in multi-step reaction sequences. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity analysis, essential for its application in pharmaceutical research and development.
Molecular Structure and Key Spectroscopic Features
The unique arrangement of functional groups in 1-Boc-4-amino-4-(aminomethyl)piperidine gives rise to a distinct spectroscopic fingerprint. Understanding these features is paramount for unambiguous identification and quality control.
Caption: Molecular Structure of 1-Boc-4-amino-4-(aminomethyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Boc-4-amino-4-(aminomethyl)piperidine, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum of 1-Boc-4-amino-4-(aminomethyl)piperidine is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the steric environment.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Boc-4-amino-4-(aminomethyl)piperidine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH ₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| Piperidine CH ₂ (axial & equatorial) | 1.50 - 1.80 | Multiplet | 4H |
| Piperidine CH ₂ (adjacent to N-Boc) | 3.00 - 3.50 | Multiplet | 4H |
| CH ₂NH₂ | ~2.70 | Singlet | 2H |
| NH ₂ (amino and aminomethyl) | Broad signal, variable | Singlet | 4H |
Note: Predicted chemical shifts are based on the analysis of structurally related compounds. Actual experimental values may vary.
The protons of the tert-butyl group of the Boc protector are expected to appear as a sharp singlet around 1.45 ppm due to their magnetic equivalence. The piperidine ring protons will present as complex multiplets in the aliphatic region. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield (3.00 - 3.50 ppm) compared to the other ring protons (1.50 - 1.80 ppm). The methylene protons of the aminomethyl group are anticipated to be a singlet around 2.70 ppm. The protons of the two primary amine groups are expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Boc-4-amino-4-(aminomethyl)piperidine
| Carbon | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ (Boc) | ~28.5 |
| C (CH₃)₃ (Boc) | ~80.0 |
| Piperidine C H₂ | ~30-40 |
| Piperidine C H₂ (adjacent to N-Boc) | ~40-50 |
| C -4 (Quaternary) | ~55-65 |
| C H₂NH₂ | ~45-55 |
| C =O (Boc) | ~155.0 |
Note: Predicted chemical shifts are based on the analysis of structurally related compounds. Actual experimental values may vary.
The carbonyl carbon of the Boc group is the most downfield signal, expected around 155.0 ppm. The quaternary carbon of the tert-butyl group will appear around 80.0 ppm, while the methyl carbons will be observed at approximately 28.5 ppm. The quaternary carbon at the 4-position of the piperidine ring is a key diagnostic signal, expected in the 55-65 ppm range. The various methylene carbons of the piperidine ring and the aminomethyl group will have distinct signals in the 30-55 ppm region.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for 1-Boc-4-amino-4-(aminomethyl)piperidine
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
The IR spectrum will be dominated by a strong absorption band in the 1680-1700 cm⁻¹ region, corresponding to the carbonyl (C=O) stretching of the Boc group. The N-H stretching vibrations of the primary amine groups will appear as a broad band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed between 2850 and 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): For the molecular formula C₁₁H₂₃N₃O₂, the exact mass is 229.1790. In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 230.1863.
-
Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the Boc group or isobutylene.
-
[M - C₄H₈]⁺ (loss of isobutylene): m/z 173.12
-
[M - Boc + H]⁺: m/z 130.13
-
Further fragmentation of the piperidine ring would also be observed.
-
Caption: Predicted key fragmentation pathways for 1-Boc-4-amino-4-(aminomethyl)piperidine.
Experimental Protocols: Acquiring High-Quality Spectroscopic Data
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-Boc-4-amino-4-(aminomethyl)piperidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can affect chemical shifts, particularly of the N-H protons.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation: The compound can be analyzed as a neat liquid or solid using an Attenuated Total Reflectance (ATR) accessory, or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal or salt plate before running the sample.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Operate the instrument in positive ion mode to observe the [M+H]⁺ ion.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic data of 1-Boc-4-amino-4-(aminomethyl)piperidine provides a definitive means of structural verification and purity assessment. A thorough understanding of its NMR, IR, and MS spectra is crucial for scientists utilizing this versatile building block in the synthesis of novel chemical entities. The characteristic signals and fragmentation patterns detailed in this guide serve as a valuable reference for researchers in the pharmaceutical and chemical industries, ensuring the quality and integrity of their synthetic intermediates and final products.
A Technical Guide to the Solubility of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate for Pharmaceutical Development
Abstract
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry, prized for its geminal-diamine scaffold integrated into a piperidine ring. The successful application of this intermediate in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility profile. This guide provides a comprehensive analysis of the molecule's structural features as they pertain to solubility, offers predictions across a range of common organic solvents, and presents a robust, self-validating experimental protocol for the quantitative determination of its solubility. This document is intended to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this versatile compound.
Introduction to the Molecule: A Structural and Functional Overview
This compound (CAS No. 871115-32-1) is a synthetic organic compound with a molecular weight of 229.32 g/mol .[1] Its structure is characterized by a piperidine ring substituted at the 4-position with two primary amine groups, one directly on the ring and one as a methylamine. The ring's secondary amine is protected by a tert-butyloxycarbonyl (Boc) group.
This unique arrangement offers several strategic advantages in drug design:
-
Geminal-Diamine Scaffold: Provides two distinct points for molecular elaboration, enabling the synthesis of complex architectures and bidentate ligands.
-
Boc Protection: The acid-labile Boc group masks the reactivity of the ring nitrogen, allowing for selective reactions at the primary amines.[2] Its presence also significantly increases the molecule's lipophilicity.[2]
-
Piperidine Core: A privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties.
A deep understanding of the compound's solubility is paramount. It dictates the choice of reaction solvents, influences purification strategies (crystallization vs. chromatography), and is a critical parameter for formulation development in preclinical studies.[3]
Theoretical Assessment of Solubility
The solubility of this molecule is governed by the interplay between its highly polar amine functionalities and its nonpolar Boc group and hydrocarbon backbone. This amphiphilic nature suggests a nuanced solubility profile. The principle of "like dissolves like" provides a framework for predicting its behavior in different classes of organic solvents.
-
Hydrogen Bonding: The two primary amine (-NH2) groups contain four N-H bonds, making the molecule a potent hydrogen bond donor.[4][5] The lone pairs on all three nitrogen atoms and the two carbonyl oxygens also act as hydrogen bond acceptors.[6][7] This capacity for strong intermolecular hydrogen bonding is a dominant factor in its solubility.[4]
-
Polarity and Lipophilicity: The bulky, nonpolar tert-butyl group significantly increases the molecule's lipophilicity and its affinity for nonpolar environments.[2] Conversely, the high density of polar N-H and C=O bonds contributes to a strong dipole moment.
Predicted Solubility Profile:
Based on these structural characteristics, the following solubilities can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in extensive hydrogen bonding with the amine and carbonyl groups, effectively solvating the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and their ability to accept hydrogen bonds make them effective solvents. DMSO and DMF are particularly powerful. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is effective at dissolving Boc-protected compounds due to its ability to solvate the nonpolar group, but its capacity for hydrogen bonding is limited, which may restrict solubility.[2] |
| Ethereal | Tetrahydrofuran (THF) | Low to Moderate | THF can act as a hydrogen bond acceptor but lacks the polarity to effectively solvate the two highly polar primary amine groups. |
| Nonpolar Aromatic | Toluene | Very Low | The nonpolar nature of toluene is a poor match for the highly polar amine functionalities. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces with the solvent. |
This predictive framework is visualized in the logical relationship diagram below.
Caption: Logical relationships governing solubility prediction.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to quantitative data, a robust and reproducible experimental method is required. The Isothermal Shake-Flask Method is the gold-standard for determining equilibrium solubility and is recommended for its reliability.[8][9] The protocol described below is a self-validating system designed to ensure data integrity.
Principle:
A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[8][9] After phase separation, the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, typically HPLC-UV.[10]
Materials and Equipment:
-
This compound (ensure purity >98%)
-
HPLC-grade solvents (Methanol, DMF, DCM, THF, Toluene, Heptane, etc.)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control[9]
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC-UV system
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Workflow for the Isothermal Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound (e.g., ~20 mg, accurately weighed) to a series of scintillation vials. A significant excess is crucial to ensure equilibrium is with the solid state.[8]
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Secure the vials on an orbital shaker inside a temperature-controlled incubator set to 25 °C (or other desired temperature).
-
Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[9]
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow them to stand for 30 minutes to let coarse particles settle.
-
Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates.
-
Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the range of the calibration curve.
-
-
Analysis and Data Interpretation:
-
Analyze the calibration standards and the diluted samples by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final value as an average of the triplicates ± standard deviation (e.g., in mg/mL or mol/L).
-
Practical Considerations and Applications
-
Impact of Water: Small amounts of water can significantly increase the solubility of amines in less polar organic solvents like DCM or THF by providing a hydrogen-bonding bridge. Ensure solvents are anhydrous for the most accurate and reproducible results.
-
Salt Formation: As a basic compound, this compound will react with acidic impurities or acidic solvents to form salts. These salts often have dramatically different solubility profiles from the free base.
-
Application in Synthesis: For chemical reactions, choosing a solvent where the compound has at least moderate solubility (e.g., >10 mg/mL) is crucial for achieving reasonable reaction rates. For reactions involving Boc-protection or deprotection, solvents like DCM, THF, or methanol are commonly used.[11][12]
-
Application in Purification: Solubility data is essential for developing crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Conversely, for chromatographic purification, high solubility in the mobile phase is required.
Conclusion
This compound possesses a complex solubility profile driven by the balance between its polar geminal-diamine moiety and its nonpolar Boc-protected piperidine core. While theoretical principles provide a strong predictive foundation—suggesting high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents—quantitative experimental determination is essential for all drug development applications. The isothermal shake-flask method detailed herein provides a reliable and robust framework for generating the high-quality data required to guide solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
References
- 1. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rheolution.com [rheolution.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Physical Properties of Amines [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS No. 871115-32-1), a key building block for medicinal chemistry and drug development. The document details its physicochemical properties, commercial availability, and strategic applications, particularly as a scaffold in novel therapeutic agents. A representative, field-proven synthetic protocol is presented, grounded in established chemical principles for constructing geminal diamino-substituted piperidine rings. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are engaged in the design and synthesis of complex molecular architectures.
Introduction: The Strategic Importance of the 4-Amino-4-(aminomethyl)piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal backbone for engaging with biological targets. The compound this compound introduces a unique structural motif: a quaternary carbon at the 4-position bearing two distinct primary amino functionalities.
This geminal diamine arrangement offers several strategic advantages for drug design:
-
Dual Functionality: It provides two points for molecular elaboration, enabling the synthesis of complex structures, such as bifunctional molecules or compounds requiring specific spatial arrangements of pharmacophores.
-
Boc Protection: The presence of the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen allows for controlled, orthogonal deprotection strategies, which are essential in multi-step syntheses.[1]
-
Scaffold Rigidity and Vectorial Projection: The piperidine ring can act as a rigid linker, positioning the amino and aminomethyl groups in distinct vectors away from the core. This is particularly valuable in fields like Proteolysis Targeting Chimeras (PROTACs), where precise orientation of ligands is critical for activity.[2][3]
This guide will now delve into the practical aspects of sourcing, synthesizing, and utilizing this versatile building block.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity typically exceeding 97%.[4][5]
A summary of its key physicochemical properties is presented in Table 1, compiled from publicly available data.[6] This information is critical for reaction planning, analytical characterization, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 871115-32-1 | [6] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [6] |
| Molecular Weight | 229.32 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | [6] |
| XLogP3 | -0.4 | [6] |
| Appearance | Varies by supplier; typically a solid or oil | N/A |
Synthesis of the Geminal Diamino Piperidine Core: A Representative Protocol
While multiple synthetic routes to 4-substituted piperidines exist, the construction of the geminal diamino moiety at the C4 position requires a specific and robust strategy. A common and effective approach for introducing an amino group is the Curtius rearrangement, which converts a carboxylic acid into an amine via an acyl azide intermediate.[7][8][9][10] Another powerful method involves the reduction of a nitrile to a primary amine.
The following section outlines a representative, multi-step synthesis adapted from established and patented procedures for analogous structures, such as those described in patent US10059714B2 for the synthesis of 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate.[11] This protocol provides a logical and validated pathway for researchers aiming to synthesize the title compound.
Rationale for the Synthetic Strategy
The chosen synthetic pathway begins with a commercially available, appropriately functionalized piperidine precursor. The key transformations involve:
-
Introduction of a Cyano Group: This serves as a precursor to the aminomethyl moiety.
-
Introduction of a Carboxylic Acid Precursor: This will be converted to the second amino group via a Curtius rearrangement.
-
Reduction of the Nitrile: A chemoselective reduction is required to form the aminomethyl group without affecting other functionalities.
-
Curtius Rearrangement: This key step transforms the carboxylic acid into the second primary amine at the C4 position, creating the gem-diamino center.
This strategy is chosen for its reliability, use of well-documented reactions, and the commercial availability of the starting materials.
Experimental Workflow
The logical flow for the synthesis is depicted in the following diagram:
Caption: A representative workflow for the synthesis of the target compound.
Detailed Protocol
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone. Here, it is used to install both the cyano group and a primary amine at the C4 position in a single step.
-
Procedure:
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as aqueous ethanol, add ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of the Nitrile to form tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate
-
Rationale: The cyano group is hydrolyzed under acidic conditions to a carboxylic acid. This sets the stage for the Curtius rearrangement.
-
Procedure:
-
Dissolve the product from Step 1 in concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.
-
Filter the solid product and wash with cold water, then dry under vacuum.
-
Step 3: Curtius Rearrangement to form tert-butyl 4-amino-4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
-
Rationale: The Curtius rearrangement converts the carboxylic acid to an isocyanate, which is trapped in situ with tert-butanol to yield a Boc-protected amine. This reaction is known for its high tolerance of other functional groups and retention of stereochemistry.[12]
-
Procedure:
-
Suspend the amino acid from Step 2 in a mixture of toluene and tert-butanol.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, until nitrogen evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting di-Boc protected diamine by column chromatography.
-
Step 4: Selective Deprotection and Reduction to Yield the Final Product
-
Rationale: A final step is required to convert the nitrile (from an alternative route where the aminomethyl group is formed first) or deprotect one of the amino groups. Assuming a route where the aminomethyl group is already present as a nitrile, a reduction is necessary.
-
Procedure (if reducing a nitrile):
-
Dissolve the nitrile-containing intermediate in a solvent like methanol or ethanol.
-
Add a catalyst such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel.
-
Stir the mixture under an atmosphere of hydrogen (5 bar) at room temperature for 24 hours.[11]
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the crude product, which can be purified by chromatography or crystallization.
-
Self-Validating System and Quality Control
Each step of the synthesis must be monitored for completion and purity.
-
Chromatography: TLC is essential for tracking reaction progress.
-
Spectroscopy: The structure of the final product and all intermediates must be confirmed using:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches, C=O of the Boc group).
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.
Applications in Drug Discovery and Development
The unique geminal diamine structure of this compound makes it a highly valuable building block in modern drug discovery.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The title compound is an ideal linker scaffold. The piperidine ring provides a degree of rigidity, while the two primary amines offer versatile attachment points for the two ligands. This allows for the systematic variation of linker length and attachment vectors, which is a key part of optimizing PROTAC properties.
References
- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 871115-32-1 | this compound | Amides | Ambeed.com [ambeed.com]
- 5. 871115-32-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Safety, Handling, and Application
This guide provides a comprehensive overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, detailed handling protocols, and insights into its chemical properties and applications. The structure of this guide is designed to logically flow from foundational knowledge to practical application, ensuring a thorough understanding for safe and effective utilization in a laboratory setting.
Compound Profile and Significance
This compound, also known as 1-Boc-4-amino-4-(aminomethyl)piperidine, is a diamine derivative of piperidine.[1] The presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen makes it a valuable intermediate in multi-step organic synthesis.[2] This structural motif is of particular interest in drug discovery, where the piperidine scaffold is a common feature in bioactive molecules. The geminal diamine functionality at the 4-position offers a unique stereochemical and reactive center for the construction of complex molecular architectures. Its application can be found in the synthesis of novel therapeutic agents, where precise control over the introduction of amine functionalities is crucial.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H23N3O2 | PubChem[1] |
| Molecular Weight | 229.32 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 871115-32-1 | PubChem[1] |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Note: Physical properties such as melting and boiling points are not consistently reported and should be determined on a batch-specific basis.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory to mitigate risks.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Signal Word: Danger[1]
The causality behind the stringent PPE requirements lies in the compound's ability to cause severe skin and eye damage upon contact and respiratory irritation if inhaled.
-
Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent inhalation of dust or vapors.[4][5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][6]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required. Standard safety glasses do not provide sufficient protection.[4]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling the material.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates is recommended.[4][5]
The following diagram outlines the logical workflow for safely handling this compound, from preparation to emergency response.
Caption: Logical workflow for safe handling and emergency response.
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] A corrosives area is recommended.[4] The recommended storage temperature for some piperidine derivatives is between 2-8°C.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[4][6]
-
Stability: The Boc protecting group is generally stable to bases and nucleophiles but is labile under acidic conditions.[2][7] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating by incorporating steps that ensure the intended chemical transformation occurs while minimizing side reactions and exposure.
This protocol details the preparation of a stock solution for use in subsequent reactions. The choice of solvent is critical and should be inert to the compound under ambient conditions.
-
Preparation: Ensure all glassware is clean and dry. Calculate the required mass of this compound and the volume of solvent needed to achieve the desired concentration.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of the solid compound into a tared container.
-
Dissolution: Add the appropriate solvent (e.g., dichloromethane, methanol) to the solid in a suitable flask.
-
Mixing: Gently swirl or stir the mixture at room temperature until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage: Store the resulting solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. If not for immediate use, store under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature.
The removal of the Boc protecting group is a common synthetic step to liberate the piperidine nitrogen for further functionalization. This is typically achieved under acidic conditions.[8]
-
Reaction Setup: In a fume hood, dissolve the Boc-protected compound in a suitable anhydrous solvent (e.g., dichloromethane or dioxane).
-
Acid Addition: Slowly add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution at 0°C. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully quench the acid. For TFA, this is typically done by removing the solvent and excess acid under reduced pressure. For HCl, a basic aqueous workup may be necessary.
-
Isolation: The deprotected product can then be isolated and purified using standard techniques like extraction, crystallization, or column chromatography.
The diagram below illustrates a typical workflow for a reaction involving this compound, emphasizing the integration of reaction monitoring and purification.
Caption: A typical experimental workflow from reactants to pure product.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Waste Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9] Do not allow the product to enter drains.[5][9]
-
Contaminated Packaging: Contaminated packaging should be disposed of as unused product.[9]
Conclusion
This compound is a versatile and valuable reagent in the synthesis of complex nitrogen-containing molecules for drug discovery and development. Its hazardous nature necessitates a deep understanding of its properties and strict adherence to safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their scientific objectives.
References
- 1. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate | C17H27N3O2 | CID 53255822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. watson-int.com [watson-int.com]
The Strategic Utility of tert-Butyl 4-Amino-4-(aminomethyl)piperidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Complex Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for novel molecular architectures that can effectively modulate biological targets with high potency and selectivity is ever-increasing. Among the privileged scaffolds utilized by medicinal chemists, the piperidine ring holds a prominent position due to its conformational properties and its prevalence in a wide array of natural products and synthetic drugs. This guide delves into the synthesis, properties, and applications of a particularly valuable derivative, tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS Number: 871115-32-1). This compound, featuring a geminal diamine arrangement on a Boc-protected piperidine core, offers a unique three-dimensional presentation of functional groups, making it a powerful building block for the construction of sophisticated therapeutic agents.[1]
This whitepaper will explore the strategic advantages of incorporating this scaffold into drug candidates, with a focus on its role in the development of kinase inhibitors and other potential therapeutic areas. We will dissect the synthetic accessibility of this key intermediate and provide insights into its reactivity and incorporation into larger, more complex molecules.
Physicochemical Properties and Structural Features
The unique arrangement of functional groups in this compound dictates its utility in drug design. The presence of two primary amine functionalities at the C4 position, one directly attached to the ring and the other as a methylamine, provides two distinct points for chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity and enhances solubility in organic solvents during synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | PubChem[1] |
| Molecular Weight | 229.32 g/mol | PubChem[1] |
| CAS Number | 871115-32-1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
The geminal diamine substitution pattern creates a rigidified scaffold that can project appended functionalities into specific vectors in three-dimensional space. This pre-organization can be highly advantageous for optimizing interactions with the well-defined binding pockets of biological targets such as enzymes and receptors.
Synthetic Strategies: Accessing a Versatile Building Block
The synthesis of this compound is a multi-step process that can be approached from commercially available starting materials. A common strategy involves the elaboration of a 4-oxopiperidine derivative. The following diagram illustrates a plausible synthetic pathway, drawing upon established chemical transformations for related piperidine compounds.
Caption: Plausible synthetic route to the target compound.
Exemplary Synthetic Protocol:
-
Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate. To a solution of 1-Boc-4-piperidone in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid like zinc iodide (ZnI₂). The reaction is typically stirred at room temperature until completion. Work-up with an aqueous solution will yield the cyanohydrin intermediate.
-
Step 2: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate. The cyanohydrin from the previous step is then treated with an ammonia source, such as aqueous ammonium hydroxide, often in a protic solvent like methanol. This reaction proceeds via a substitution of the hydroxyl group with an amino group.
-
Step 3: Reduction to this compound. The final step involves the reduction of the nitrile functionality to a primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF), or through catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere. Purification by column chromatography will afford the desired product.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The rigidified geminal diamine scaffold of this compound makes it a highly attractive building block for a variety of therapeutic targets. The two primary amines allow for the divergent introduction of pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
Kinase Inhibitors:
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site, and appended functionalities that occupy adjacent hydrophobic pockets. The diamino piperidine scaffold can serve as a versatile platform to present these functionalities in a favorable orientation. For instance, one of the primary amines can be used to attach the hinge-binding moiety, while the other can be elaborated with a variety of substituents to probe for optimal interactions with the solvent-exposed region of the kinase.
A patent for the synthesis of Protein Kinase B (Akt) inhibitors describes the use of a closely related intermediate, 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, highlighting the utility of this substitution pattern in targeting kinases. This suggests that this compound would be a similarly valuable starting material for the development of novel kinase inhibitors.
References
Biological activity of 4-amino-4-(aminomethyl)piperidine derivatives
An In-depth Technical Guide to the Biological Activity of 4-Amino-4-(aminomethyl)piperidine Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and the ability to be functionalized at multiple positions allow for the precise spatial orientation of substituents, enabling effective binding to diverse biological targets.[1] Within this broad class, derivatives of 4-aminopiperidine, and specifically the 4-amino-4-(aminomethyl)piperidine core, have emerged as a particularly fruitful area of research. These structures serve as versatile building blocks for complex molecules targeting a spectrum of diseases, from infectious diseases and cancer to central nervous system disorders.[1][2][3]
This technical guide provides an in-depth exploration of the multifaceted biological activities of 4-amino-4-(aminomethyl)piperidine derivatives. We will delve into their mechanisms of action, explore critical structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
A significant application of this scaffold is in oncology, where derivatives have been engineered to inhibit critical pathways that drive tumor growth and survival.
Inhibition of Protein Kinase B (Akt)
Protein Kinase B (Akt) is a central node in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. Researchers have successfully developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent, ATP-competitive inhibitors of Akt.[3]
Mechanism & Structure-Activity Relationship (SAR): The initial lead compounds, such as 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, showed potent inhibition but suffered from high clearance and low oral bioavailability.[3] The key insight was that these molecules underwent metabolism in vivo. To address this, the linker between the piperidine core and the lipophilic substituent was varied. Replacing a flexible benzyl group with a more rigid carboxamide linker (piperidine-4-carboxamides) not only retained high affinity for Akt but also dramatically improved the metabolic profile, leading to selective, orally bioavailable inhibitors with significant in vivo antitumor activity.[3]
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt pathway, a critical regulator of cell survival, and highlights the point of intervention by the 4-aminopiperidine derivatives.
Caption: Inhibition of Akt by 4-aminopiperidine derivatives blocks downstream survival signals.
Antiproliferative Activity via Sigma-1 (σ1) Receptor Modulation
A series of 4-(2-aminoethyl)piperidine derivatives have been identified as novel σ1 receptor ligands.[4] These receptors are involved in various cellular functions, and their modulation can impact cancer cell growth. The research demonstrated that these compounds inhibit the growth of human non-small cell lung cancer and androgen-negative human prostate cancer cells.[4] The introduction of the piperidine ring was a strategic choice to improve polarity and hydrolytic stability compared to earlier cyclohexane-based leads.[4]
Antifungal Activity: Disrupting Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a well-established target for antifungal drugs.
Mechanism of Action
Inspired by known antifungals like fenpropidin and amorolfine, researchers developed a library of 4-aminopiperidines with potent antifungal activity.[5] Analysis of sterol patterns following treatment revealed that these compounds act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase .[5] This dual inhibition disrupts the integrity of the fungal cell membrane, leading to growth inhibition.
Structure-Activity Relationships (SAR)
Systematic modification of the 4-aminopiperidine scaffold provided clear insights into the structural requirements for potent antifungal activity:
-
Piperidine N1-Substituent: A benzyl or phenylethyl group at the piperidine nitrogen was found to be highly favorable.[5]
-
4-Amino Group Substituent: The length of the N-alkyl chain on the 4-amino group is critical. High activity was observed with alkyl chains of more than seven carbons, with an N-dodecyl (C12) residue being outstandingly potent.[5] Shorter, branched, or cyclic alkyl groups were detrimental to activity.[5]
This SAR suggests a specific binding pocket where a combination of an aromatic moiety at one end and a long, lipophilic alkyl chain at the other is required for optimal target engagement.
Table 1: Antifungal Activity of Lead 4-Aminopiperidine Derivatives
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for two lead compounds against various clinically relevant fungal species, demonstrating their potent activity.
| Compound | Fungal Species | MIC Range (µg/mL) |
| 2b (1-benzyl-N-dodecylpiperidin-4-amine) | Candida spp. | 1 - 8 |
| Aspergillus spp. | 4 - 16 | |
| 3b (N-dodecyl-1-phenethylpiperidin-4-amine) | Candida spp. | 1 - 4 |
| Aspergillus spp. | 4 - 8 |
Source: Data synthesized from MDPI, 2021.[5]
Experimental Protocol: Antifungal Susceptibility Testing
The following protocol outlines the standardized microbroth dilution assay used to determine the MIC of the synthesized compounds. This is a self-validating system when appropriate controls are included.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Synthesized 4-aminopiperidine derivatives
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer or plate reader
-
Positive control antifungal (e.g., Voriconazole)
-
Negative control (DMSO vehicle)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI 1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This standard corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: Include wells with a known antifungal agent (e.g., Voriconazole) to validate the assay's sensitivity.
-
Negative/Growth Control: Include wells containing only the fungal inoculum and the highest concentration of DMSO vehicle used, to ensure the organism is viable and the solvent has no inhibitory effect.
-
Sterility Control: Include wells with medium only to check for contamination.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Antiviral Activity: HIV-1 Entry Inhibition
The 4-aminopiperidine scaffold is a key structural motif in the development of CCR5 antagonists.[2] The C-C chemokine receptor 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. Blocking this receptor prevents viral entry and replication.
Synthesis and Application: An efficient synthesis method for 4-substituted-4-aminopiperidine derivatives was developed using isonipecotate as a starting material and a Curtius rearrangement as the key step.[2] This methodology provides a practical route to producing piperazino-piperidine amide analogs, including the potent and bioavailable CCR5 antagonist Sch-350634, which functions as an HIV-1 entry inhibitor.[2]
Visualizing the Drug Discovery Workflow
This diagram outlines the general workflow for developing novel 4-aminopiperidine derivatives, from initial design to biological validation.
Caption: Iterative workflow for the development of 4-aminopiperidine-based therapeutics.
Diverse CNS and Other Activities
The versatility of the 4-aminopiperidine scaffold extends to numerous other biological targets.
-
Dopamine Transporter (DAT) Inhibitors: Derivatives have been explored as atypical DAT inhibitors. By replacing a metabolically labile piperazine ring with an aminopiperidine function, researchers developed compounds with improved metabolic stability and high DAT affinity, which have potential in treating psychostimulant use disorders.[6][7]
-
p38 MAP Kinase Inhibitors: Certain C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones are highly potent inhibitors of p38 MAP kinase and the release of TNF-alpha.[8] This makes them potential candidates for treating inflammatory diseases. A key design strategy involved modifying the structure to block major metabolic "hot spots," which successfully combined excellent potency with good oral bioavailability.[8]
-
Antimycobacterial Agents: The scaffold has been used to develop inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis.[9] These inhibitors show promise as a new strategy to combat tuberculosis.[9]
Conclusion
The 4-amino-4-(aminomethyl)piperidine core and its related structures represent a highly adaptable and valuable scaffold in medicinal chemistry. The derivatives stemming from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antifungal, antiviral, and CNS-modulating properties. The success of this scaffold lies in its synthetic tractability and the clear structure-activity relationships that can be established through systematic modification. As researchers continue to explore new substitutions and bioisosteric replacements, the 4-aminopiperidine scaffold will undoubtedly continue to yield novel clinical candidates for a wide range of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of molecules with 4-amino-4-(aminomethyl)piperidine
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the 4-Amino-4-(aminomethyl)piperidine Core
Authored by: Gemini, Senior Application Scientist
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The piperidine ring is a quintessential example, valued for its conformational flexibility, chemical stability, and its ability to orient substituents in precise three-dimensional space.[1][2] This guide focuses on a particularly versatile derivative: the 4-amino-4-(aminomethyl)piperidine core. This diamine-substituted scaffold serves as a unique three-dimensional building block, presenting distinct vectors for chemical modification that have been exploited to develop potent and selective modulators for a diverse range of biological targets.
This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of molecules built upon this core. We will dissect the causal relationships between specific structural modifications and their resulting pharmacological profiles, drawing from authoritative research in antiviral, antifungal, anticancer, and central nervous system (CNS) drug discovery. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of this important chemical scaffold.
The Architectural Blueprint: Core SAR Insights
The 4-amino-4-(aminomethyl)piperidine scaffold offers three primary points for chemical diversification: the piperidine ring nitrogen (N1), the primary amino group at C4, and the aminomethyl group, also at C4. The spatial arrangement of these nitrogen atoms allows for complex and specific interactions with biological targets.
The N1-Position: The Gateway to Target Selectivity
Substitutions at the N1 position of the piperidine ring are perhaps the most critical determinant of a compound's primary biological target and overall potency. This position often serves to anchor the molecule in a specific pocket of the target protein or to introduce large, lipophilic groups that profoundly influence pharmacokinetic properties.
A number of structure-activity relationships can be deduced from screening results: both a benzyl and a phenylethyl substituent at the piperidine nitrogen can lead to high antifungal activity, as long as they are combined with N-alkyl substituents with more than seven carbon atoms at the 4-amino group[3]. In the context of N-type calcium channel blockers for pain management, this position has been decorated with moieties containing structural motifs of verapamil and flunarizine[4]. For instance, the introduction of a 4,4-bis(fluorophenyl)butan-1-one group at N1 yielded potent antagonists active in models of neuropathic pain[4].
Conversely, for σ1 receptor ligands, a simple N-methyl group was found to confer high affinity and selectivity, whereas larger substituents or even an unsubstituted N-H significantly reduced affinity[5]. This highlights the exquisite sensitivity of SAR to the specific topology of the target's binding site.
The C4-Diamines: Fine-Tuning Potency and Selectivity
The two amino groups at the C4 position provide a rich platform for establishing critical hydrogen bonds, salt bridges, and other polar interactions within a receptor's active site. Modifications here can subtly or dramatically alter a compound's potency and selectivity profile.
Antifungal Activity: Research into antifungal agents targeting ergosterol biosynthesis has revealed a strong dependency on the nature of the substituent on the C4-amino group. A long alkyl chain, specifically an N-dodecyl (C12) group, was found to be optimal for potent activity against Candida spp. and Aspergillus spp.[3]. Shorter, branched, or cyclic alkyl residues at this position were detrimental to activity[3]. This suggests the C12 chain interacts with a large, hydrophobic pocket in the target enzymes, likely sterol C14-reductase and sterol C8-isomerase[3].
Anticancer Activity (PKB/Akt Inhibition): In the development of Protein Kinase B (PKB/Akt) inhibitors, the C4-aminomethyl group was transformed into a carboxamide. This modification was crucial for developing selective and orally bioavailable inhibitors[6]. A systematic exploration of substituents on this carboxamide nitrogen identified lipophilic groups that occupied a key pocket in the kinase domain, leading to potent inhibition of tumor cell growth[6].
Table 1: SAR Summary of C4-Amine Modifications for Antifungal Activity
| Compound | N1-Substituent | C4-Amino Substituent | Antifungal Activity (MIC, µg/mL) | Reference |
| 2b | Benzyl | n-Dodecyl | High activity noted | [3] |
| 3b | Phenylethyl | n-Dodecyl | High activity noted | [3] |
| 5b | H | n-Dodecyl | Noteworthy activity | [3] |
| 4b | Boc | n-Dodecyl | Noteworthy activity | [3] |
| - | Benzyl | Shorter/branched alkyl | Detrimental to activity | [3] |
Therapeutic Applications: A Scaffold for Diverse Pathologies
The versatility of the 4-amino-4-(aminomethyl)piperidine core is evident in the breadth of therapeutic areas where its derivatives have shown significant promise.
Central Nervous System (CNS) Disorders
The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive starting point for CNS-active agents[1][7].
-
Pain and Neuropathic Pain (N-type Calcium Channel Blockers): The presynaptic N-type voltage-gated calcium channels are critical for the release of neurotransmitters like glutamate and substance P, which are vital for pain transmission[8]. Derivatives of 4-aminopiperidine have been synthesized as potent N-type calcium channel blockers[4]. These compounds demonstrated significant antinociceptive activity in animal models, such as the mouse hot-plate test, and were effective in a rat model of neuropathic pain, validating this scaffold for the development of novel analgesics[4][9].
-
Psychostimulant Use Disorders (Dopamine Transporter Ligands): As bioisosteric replacements for piperazine, 4-aminopiperidine derivatives have been explored as atypical dopamine transporter (DAT) inhibitors[10][11]. These compounds aim to block cocaine binding while still permitting some level of dopamine reuptake, a profile thought to be beneficial for treating addiction[12]. Several lead compounds showed high DAT affinity and metabolic stability, with minimal locomotor stimulation in mice, suggesting a promising profile compared to cocaine[11].
Infectious Diseases
-
Antiviral (HIV-1): The 4-substituted-4-aminopiperidine motif is a key structural component in a class of CCR5 antagonists[13]. The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host T-cells. By occupying the CCR5 binding pocket, these piperidine-based molecules allosterically prevent the viral gp120 protein from engaging the receptor, thus blocking membrane fusion and viral entry. The synthesis of these analogs has been optimized to be highly convergent and avoid toxic reagents[13].
-
Antifungal: As previously discussed, long-chain N-alkyl derivatives of 4-aminopiperidines are potent inhibitors of fungal ergosterol biosynthesis[3]. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Oncology
The dysregulation of signaling pathways is a hallmark of cancer. The 4-amino-4-(aminomethyl)piperidine scaffold has been adapted to target key nodes in these pathways.
-
PKB/Akt Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth; its hyperactivity is common in many human cancers. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and selective inhibitors of PKB/Akt[6]. While initial leads suffered from rapid metabolism and poor oral bioavailability, optimization of the C4-carboxamide linker led to compounds that strongly inhibited tumor growth in human tumor xenograft models at well-tolerated doses[6].
Field-Proven Methodologies: Synthesis and Evaluation
The translation of SAR insights into novel chemical entities relies on robust and reproducible experimental protocols. This section details a representative synthetic procedure and a key biological assay.
Experimental Protocol: Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis and is frequently employed for elaborating the 4-aminopiperidine core. The following is a general, self-validating procedure for synthesizing N-substituted 4-aminopiperidine derivatives[3][14].
Objective: To synthesize a diverse library of 4-aminopiperidines by reacting an N-substituted-4-piperidone with various primary amines.
Materials:
-
N-substituted-4-piperidone (1.0 mmol, 1.0 eq)
-
Primary amine of choice (1.5 mmol, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 mmol, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-substituted-4-piperidone (1.0 mmol) and the selected primary amine (1.5 mmol) in 20 mL of anhydrous THF.
-
Reductant Addition: To the stirred solution, add sodium triacetoxyborohydride (2.0 mmol) portion-wise at room temperature. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone starting material, minimizing side reactions.
-
Reaction Monitoring: Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.
-
Aqueous Workup: Carefully add 20 mL of saturated aqueous NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Trustworthiness Check: The three extractions ensure quantitative recovery of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system (e.g., ethyl acetate:triethylamine 10:1 or a gradient of DCM/Methanol) should be optimized based on the polarity of the product[3].
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Assay Protocol: Antifungal Susceptibility Testing
To determine the antifungal potency of newly synthesized compounds, a standardized microbroth dilution assay is used. This method determines the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of test compounds against clinically relevant fungal isolates (Aspergillus spp., Candida spp.).
Materials:
-
Test compounds dissolved in DMSO.
-
Fungal isolates (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. Include a positive control (e.g., Fluconazole) and a negative control (inoculum without drug).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).
Conclusion and Future Outlook
The 4-amino-4-(aminomethyl)piperidine scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic tractability and the distinct nature of its substitution vectors have allowed for the systematic exploration of chemical space, leading to potent and selective modulators of diverse and challenging biological targets. The SAR principles elucidated in this guide—highlighting the critical role of the N1-substituent in defining the target class and the C4-amines in optimizing potency—provide a rational framework for future design efforts.
As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be applied to new targets. Future work will likely focus on incorporating chiral elements to further explore stereochemical influences on activity, as well as on developing derivatives with optimized ADME/Tox properties to accelerate the path to clinical development[15]. The continued application of the principles and methodologies discussed herein will ensure that the 4-amino-4-(aminomethyl)piperidine core remains a fruitful starting point for the discovery of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the do... - ChEMBL [ebi.ac.uk]
- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.de [thieme-connect.de]
Methodological & Application
Strategic Incorporation of tert-Butyl 4-Amino-4-(aminomethyl)piperidine-1-carboxylate into Peptide Scaffolds via Solid-Phase Synthesis
An Application Guide for Researchers
Introduction: Beyond the Canonical
The therapeutic landscape of peptides is undergoing a significant transformation, driven by the strategic incorporation of unnatural amino acids (UAAs) and peptidomimetic scaffolds.[1] These modifications are engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2] Within this context, saturated heterocyclic systems, particularly the piperidine ring, have emerged as "privileged scaffolds."[3] Their rigid, chair-like conformation can pre-organize appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[4][5]
This guide focuses on the practical application of a unique gem-diamino building block, tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (Boc-Am-Am-Pip) , in standard Fmoc-based solid-phase peptide synthesis (SPPS). This molecule offers a robust scaffold for creating branched peptides, introducing conformational constraints, or serving as a versatile linker for conjugation. Its successful integration, however, requires a nuanced understanding of orthogonal protecting group strategies and optimized coupling conditions to manage its distinct reactivity and steric profile.
Profile of the Building Block: Boc-Am-Am-Pip
The utility of this compound stems from its unique structural features.
-
Chemical Structure:
-
Key Structural Features:
-
Piperidine Core: A six-membered ring that imparts a degree of conformational rigidity.[3]
-
Geminal Diamines: Two primary amino groups—one directly attached to the C4 position and one on a methyl substituent at C4. These serve as reactive handles for peptide chain elongation or functionalization.
-
Boc-Protected Ring Nitrogen: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen ensures its non-reactivity during standard Fmoc-SPPS cycles. This protection is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved during the final acidolytic cleavage step (e.g., with trifluoroacetic acid, TFA).[7]
-
The primary challenge and opportunity in using this building block lie in controlling the reactivity of the two exocyclic primary amines. For selective functionalization, one amine must be masked with an orthogonal protecting group that can be removed on-resin without disturbing the Fmoc group on the N-terminus of the growing peptide chain or the acid-labile side-chain protecting groups (e.g., tBu, Trt).[8][9]
Strategic Considerations for SPPS Integration
The successful incorporation of Boc-Am-Am-Pip relies on the principles of the Fmoc/tBu SPPS strategy.[10][11] The standard cycle involves anchoring the C-terminal amino acid to a solid support, followed by iterative cycles of Nα-Fmoc deprotection and coupling of the next amino acid.[12] However, the steric hindrance and dual reactivity of Boc-Am-Am-Pip necessitate specific modifications to this standard workflow.
Orthogonal Protection for Selective Mono-Acylation
To functionalize only one of the two primary amines, a derivative of the building block must be used where the other amine is protected by a group orthogonal to both the base-labile Fmoc group and the acid-labile Boc/tBu groups. Common choices include:
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with 2-5% hydrazine in DMF.
-
Mtt (4-Methyltrityl): Removed with a very mild acid solution (e.g., 1-2% TFA in DCM), which typically does not cleave tBu-based groups prematurely if the treatment is brief.
Coupling Reagents for Sterically Demanding Environments
The quaternary carbon at the C4 position of the piperidine ring creates significant steric hindrance. Standard coupling reagents may lead to low yields or incomplete reactions.[13] Therefore, more potent activating reagents are required.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[13][14] HATU, in particular, is often superior for difficult couplings due to the formation of a highly reactive OAt active ester.[14]
-
Additives: The use of an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) can enhance coupling efficiency and suppress racemization.[15]
The workflow for incorporating this building block is visualized below.
Caption: SPPS workflow for incorporating the diamino building block.
Experimental Protocols
These protocols assume a manual synthesis on a 0.1 mmol scale using the Fmoc/tBu strategy. Reagent equivalents are based on the initial resin loading.
Protocol 1: Mono-Acylation using an Orthogonally Protected Building Block
This protocol describes the incorporation of a mono-Fmoc-protected version of the building block, where one primary amine is available for coupling, and the other is masked (e.g., with Mtt or ivDde) for later functionalization. For this example, we will refer to it as Fmoc-Am(PG)-Am-Pip-Boc , where PG is the orthogonal protecting group.
Materials:
-
Rink Amide resin (or other suitable resin for peptide amides).
-
Fmoc-protected amino acids.
-
Fmoc-Am(PG)-Am-Pip-Boc.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Swelling: Swell the resin (0.1 mmol) in DMF for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling of the Building Block:
-
In a separate vial, pre-activate a solution of Fmoc-Am(PG)-Am-Pip-Boc (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF for 2-3 minutes.
-
Add DIPEA (0.8 mmol, 8 eq) to the pre-activation mixture.
-
Immediately add the activation solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).[13]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles to elongate the peptide chain from the newly coupled Fmoc-amine.
-
Final Cleavage: After the full peptide is assembled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Di-Acylation for Branched Peptide Synthesis
This protocol uses the unprotected Boc-Am-Am-Pip to create a branch point, growing two identical peptide chains from the scaffold.
Procedure:
-
Follow steps 1-3 from Protocol 1 to prepare the resin-bound peptide with a free N-terminal amine.
-
Coupling to the Peptide C-Terminus:
-
In a separate vial, pre-activate the C-terminal Fmoc-amino acid for the branches (0.8 mmol, 8 eq) with HATU (0.78 mmol, 7.8 eq) in DMF.
-
Add DIPEA (1.6 mmol, 16 eq).
-
In the reaction vessel, add the unprotected Boc-Am-Am-Pip (0.4 mmol, 4 eq) dissolved in DMF.
-
Add the activated amino acid solution to the reaction vessel.
-
Agitate for 4-6 hours. This step couples the C-terminus of the first amino acid of each branch to the two primary amines of the piperidine scaffold.
-
-
Monitoring and Washing: Perform a test for primary amines (e.g., TNBS test) to confirm capping of the scaffold's amines. Wash thoroughly as described previously.
-
Chain Elongation: Proceed with standard Fmoc-SPPS cycles. Note that each coupling step will now require at least double the equivalents of reagents as two chains are being synthesized simultaneously.
-
Final Cleavage: Cleave the branched peptide from the resin using the procedure in Protocol 1.
Data and Troubleshooting
Table 1: Recommended Reaction Parameters
| Parameter | Building Block | Fmoc-Amino Acid | Coupling Reagent (HATU) | Base (DIPEA) | Reaction Time |
| Equivalents | 4 | 4 (per free amine) | 3.9 (per free amine) | 8 (per free amine) | - |
| Concentration | ~0.2 M in DMF | ~0.2 M in DMF | ~0.2 M in DMF | ~0.4 M in DMF | - |
| Time | - | - | - | - | 2-6 hours |
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The building block is bulky, impeding access to the reactive amine. | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to 6-8 hours or overnight. 3. Use Microwave Synthesis: Microwave energy can drive difficult couplings to completion.[16] |
| Side Product Formation | Incomplete Deprotection: Residual Fmoc group from the previous step blocks coupling. | Ensure deprotection is complete (e.g., extend piperidine treatment time) before coupling. |
| Low Yield After Cleavage | Aggregation: Hydrophobic sequences containing the building block can aggregate on the resin. | 1. Use aggregation-disrupting additives during synthesis (e.g., Oxyma). 2. Synthesize on a more hydrophilic resin (e.g., ChemMatrix®). |
| Unwanted Acylation of Ring Nitrogen | Premature Boc Deprotection: Exposing the resin to acidic conditions during synthesis. | This is rare in Fmoc-SPPS. Ensure no acidic reagents are used until the final cleavage step. The Boc group is stable to piperidine.[7] |
Decision Pathway for Synthesis Strategy
The choice of how to use this building block depends entirely on the desired final structure. The following diagram outlines the decision process.
Caption: Decision pathway for selecting a synthetic strategy.
Conclusion
The this compound building block is a powerful tool for introducing structural complexity and conformational constraint into synthetic peptides. Its successful application in SPPS is highly achievable but requires careful consideration of steric hindrance and the implementation of a robust orthogonal protecting group strategy. By employing potent coupling reagents like HATU and adapting protocols for double coupling when necessary, researchers can effectively leverage this scaffold to advance the design of novel peptidomimetics for research and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Protocol for amide coupling with tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
An Application Guide to Amide Coupling with tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a key building block in medicinal chemistry, frequently employed as a linker or scaffold in the synthesis of complex therapeutic agents.[1][2] Its structure presents a unique synthetic challenge and opportunity: a piperidine ring functionalized with two primary amine groups of differing steric environments—a neopentyl-like amine directly attached to the C4 quaternary center and a less hindered primary amine on the adjacent methyl group. The Boc-protected piperidine nitrogen ensures its inertness during the coupling reaction, directing reactivity to the desired amine functionalities.
This differential reactivity is the cornerstone of its synthetic utility, allowing for selective mono-functionalization under carefully controlled conditions. This guide provides a detailed exploration of the strategic considerations and practical protocols for performing amide coupling reactions with this diamine, focusing on achieving high yields and predictable selectivity. We will delve into the mechanistic underpinnings of common coupling reagents and offer robust, field-tested protocols for researchers in drug development.
Mechanistic Insight: The Engine of Amide Bond Formation
The formation of an amide bond is not a spontaneous process; it requires the activation of the carboxylic acid component to create a highly electrophilic species susceptible to nucleophilic attack by the amine.[3] The choice of coupling reagent is paramount and dictates the reaction's efficiency, rate, and side-product profile. Two of the most reliable and widely adopted systems are uronium/aminium salts like HATU and carbodiimides such as EDC, often used with an additive like HOBt.
HATU-Mediated Coupling Pathway
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction rates and efficacy with sterically hindered substrates.[4][5][6] The mechanism proceeds in two main stages:
-
Activation: A base, typically a hindered non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][7][8]
-
Coupling: The amine nucleophile then attacks the activated ester. The pyridine nitrogen in the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state, accelerating the formation of the final amide product.[4]
Caption: HATU-mediated carboxylic acid activation and coupling.
EDC/HOBt-Mediated Coupling Pathway
The carbodiimide method, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is another cornerstone of amide synthesis. While EDC can activate a carboxylic acid on its own, the resulting O-acylisourea intermediate is unstable and prone to side reactions. The addition of HOBt (1-Hydroxybenzotriazole) traps this intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[9][10][11]
-
Activation: The carboxylic acid reacts with EDC to form the highly reactive O-acylisourea intermediate.[11]
-
Intermediate Trapping: HOBt rapidly intercepts the O-acylisourea to generate an HOBt-active ester and the EDC-urea byproduct.[12]
-
Coupling: The amine attacks the HOBt-ester, yielding the desired amide and regenerating HOBt, although HOBt is consumed stoichiometrically in the overall process.[11]
Caption: EDC/HOBt-mediated carboxylic acid activation pathway.
Experimental Protocols for Mono-Amide Coupling
The primary strategic consideration for this diamine is achieving selective mono-acylation. This is typically accomplished by taking advantage of the steric difference between the two amines and controlling the stoichiometry. The aminomethyl group is significantly less hindered and thus more nucleophilic, making it the preferred site of reaction. Using the diamine as the limiting reagent can further suppress di-acylation.
General Workflow
Caption: General experimental workflow for amide coupling.
Protocol A: High-Efficiency Coupling with HATU
This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient, due to the high reactivity of HATU.[13][14]
Materials:
-
Carboxylic Acid (1.2 eq)
-
This compound (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.2 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the mixture to dissolve the solids, then add DIPEA (3.0 eq).
-
Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to isolate the desired mono-amide.
Protocol B: Classic & Cost-Effective Coupling with EDC/HOBt
This method is a reliable and more economical alternative to HATU, suitable for many standard carboxylic acids.[10][15]
Materials:
-
Carboxylic Acid (1.2 eq)
-
This compound (1.0 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) followed by the base (TEA or DIPEA, 3.0 eq).
-
Stir the mixture at 0 °C for 20-30 minutes.
-
Add a solution of this compound (1.0 eq) in the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Dilute the mixture with the organic solvent (DCM or EtOAc if DMF was used).
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). This aqueous workup is crucial for removing the urea byproduct and excess reagents.[3][16]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary and Troubleshooting
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) | Rationale & Comments |
| Coupling Reagent | HATU | EDC·HCl | HATU is more potent, faster, and better for hindered substrates.[13] EDC is more cost-effective. |
| Additive | None required | HOBt | HOBt is used with EDC to form a more stable active ester and suppress side reactions.[11][15] |
| Base | DIPEA | DIPEA or TEA | A non-nucleophilic, hindered base like DIPEA is crucial to prevent side reactions and deprotonate the acid.[8] |
| Solvent | DMF | DCM, DMF | Polar aprotic solvents are preferred to ensure solubility of all reactants.[4] |
| Temperature | Room Temperature | 0 °C to Room Temp. | The initial cooling for EDC helps control the formation of the reactive O-acylisourea intermediate. |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | HATU reactions are generally much faster.[4] |
| Work-up | Basic/Neutral Wash | Acid/Base Wash | The acidic wash in the EDC protocol is key for removing the water-soluble urea byproduct.[16] |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Insufficient activation; Steric hindrance; Poor quality reagents. | Switch to a more powerful coupling reagent like HATU.[13] Ensure reagents are anhydrous. Consider converting the acid to a highly reactive acyl fluoride for very difficult couplings.[14] |
| Formation of Di-acylated Product | Incorrect stoichiometry; Amine added too quickly. | Ensure the diamine is the limiting reagent (1.0 eq). Add the amine solution slowly to the activated acid to maintain a low local concentration. |
| Difficult Purification | Byproducts co-elute with the product. | For EDC reactions, ensure the acidic wash is performed thoroughly to remove the urea. For HATU, byproducts (tetramethylurea, HOAt) are generally easier to remove with standard aqueous washes and chromatography.[17] |
| Epimerization (if acid is chiral) | Prolonged activation time; Use of a strong base. | Minimize the pre-activation time. Use a weaker base if possible, though this may slow the reaction. HATU and EDC/HOBt are generally good at minimizing racemization.[15] |
Conclusion
The successful amide coupling of this compound hinges on a clear understanding of coupling agent mechanisms and strategic control over reaction conditions. By leveraging the inherent steric and electronic differences between the two primary amine groups and employing robust activation protocols, researchers can achieve selective mono-acylation with high efficiency. The HATU-based protocol offers speed and power for challenging substrates, while the EDC/HOBt method provides a reliable and economical alternative for general use. Careful execution of the described procedures and purification strategies will enable the consistent and successful incorporation of this valuable scaffold into complex molecules for drug discovery and development.
References
- 1. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Application Note: Strategic Synthesis of PROTAC Linkers Utilizing the gem-Diamino Piperidine Scaffold
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] The linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.[1][3][4]
Saturated heterocycles, such as piperidine, are frequently incorporated into PROTAC linkers to impart conformational rigidity.[3][4][5] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation efficiency.[3][5] This application note provides a detailed guide to the synthesis of PROTAC linkers using a versatile and structurally unique building block: tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. The gem-diamino functionality of this reagent offers a unique platform for creating diverse linker architectures.
The Advantage of the gem-Diamino Piperidine Scaffold
The use of this compound as a linker precursor offers several strategic advantages in PROTAC design:
-
Controlled Rigidity and Vectoriality: The piperidine ring provides a rigid scaffold that can improve metabolic stability and reduce the entropic penalty associated with ternary complex formation.[3][5] The quaternary carbon bearing the two amino groups acts as a key branching point, allowing for precise control over the spatial orientation of the attached ligands.
-
Enhanced Solubility: The presence of the basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which may improve the solubility and cell permeability of the final PROTAC molecule.[3][4]
-
Synthetic Versatility: The two primary amino groups, once deprotected, provide two points for modification. This allows for the synthesis of "Y-shaped" or branched linkers, enabling the attachment of additional moieties such as solubility enhancers or imaging agents. Furthermore, the differential reactivity of the two amino groups can be exploited for selective functionalization.
Strategic Synthesis of a Bifunctional Piperidine-Based Linker
This section outlines a detailed protocol for the synthesis of a bifunctional PROTAC linker intermediate from this compound. The strategy employs an orthogonal protection scheme using Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, which are widely used in peptide and PROTAC synthesis due to their distinct deprotection conditions.[6]
Overall Synthetic Workflow
The synthetic strategy involves three main stages: 1) non-selective acylation of the primary amines of the piperidine building block, 2) orthogonal protection of one of the newly introduced arms, and 3) sequential deprotection and functionalization to attach the E3 ligase ligand and the POI-binding ligand.
Caption: Synthetic workflow for a PROTAC using the gem-diamino piperidine linker.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)aminomethyl)piperidine-1-carboxylate (Intermediate 2)
This step involves the acylation of both primary amines of the starting material with an Fmoc protecting group. Fmoc-OSu is chosen as the acylating agent for its high reactivity and ease of handling.
-
Materials:
-
This compound (1.0 eq)
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add Fmoc-OSu in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the di-Fmoc protected intermediate.
-
-
Rationale: The use of a slight excess of Fmoc-OSu and a tertiary amine base like DIPEA ensures complete acylation of both primary amines. The aqueous workup removes excess reagents and byproducts.
Protocol 2: Selective Deprotection and Mono-Boc Protection (Intermediate 3)
This protocol describes a method for the selective removal of one Fmoc group, followed by the protection of the resulting free amine with a Boc group. This sets up the orthogonal protection scheme.
-
Materials:
-
Di-Fmoc protected intermediate (Intermediate 2) (1.0 eq)
-
20% Piperidine in DMF (v/v)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the di-Fmoc protected intermediate in the 20% piperidine in DMF solution.[6]
-
Stir at room temperature and monitor the reaction carefully by TLC or LC-MS for the appearance of the mono-deprotected species. The reaction time is critical for achieving mono-deprotection.
-
Once a significant amount of the mono-deprotected product is observed, quench the reaction by diluting with DCM and washing with water to remove the piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Immediately dissolve the crude product in anhydrous DCM and add Boc₂O.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the mono-Fmoc, mono-Boc protected intermediate.
-
-
Rationale: Careful control of the reaction time for Fmoc deprotection is key to achieving selectivity. By quenching the reaction before it proceeds to complete deprotection, a mixture containing the desired mono-deprotected product can be obtained. The subsequent immediate Boc protection of the more reactive primary amine allows for the isolation of the orthogonally protected linker.
Protocol 3: Conjugation to an E3 Ligase Ligand
This protocol details the deprotection of the Fmoc group and subsequent amide bond formation with a carboxylic acid-functionalized E3 ligase ligand (e.g., a thalidomide derivative).
-
Materials:
-
Mono-Fmoc, mono-Boc protected intermediate (Intermediate 3) (1.0 eq)
-
20% Piperidine in DMF (v/v)
-
E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC for purification
-
-
Procedure:
-
Dissolve the mono-Fmoc, mono-Boc protected intermediate in 20% piperidine in DMF and stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
In a separate flask, dissolve the E3 ligase ligand in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine (from step 2) in anhydrous DMF to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
-
Rationale: The Fmoc group is selectively removed under basic conditions, leaving the Boc group intact.[6] HATU is a highly efficient coupling reagent for amide bond formation, minimizing side reactions and epimerization.[7]
Protocol 4: Final PROTAC Synthesis
The final step involves the deprotection of the Boc group and coupling with the POI-binding ligand.
-
Materials:
-
E3 ligase ligand-linker conjugate (from Protocol 3) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
POI-binding ligand with a carboxylic acid handle (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC for purification
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA.
-
In a separate flask, activate the POI-binding ligand with HATU and DIPEA in anhydrous DMF as described in Protocol 3.
-
Add the deprotected amine (from step 3) to the activated POI-binding ligand solution.
-
Stir at room temperature for 2-4 hours.
-
Purify the final PROTAC by preparative HPLC.
-
-
Rationale: The Boc group is labile to acidic conditions, which do not affect the previously formed amide bonds.[6] The final amide coupling is performed under similar conditions as the first to ensure high efficiency.
Data Summary and Characterization
All intermediates and the final PROTAC should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Expected Mass [M+H]⁺ | Purity (HPLC) | NMR |
| Intermediate 2 | 683.3 | >95% | Conforms to structure |
| Intermediate 3 | 557.3 | >95% | Conforms to structure |
| E3 Ligand Conjugate | Varies | >95% | Conforms to structure |
| Final PROTAC | Varies | >98% | Conforms to structure |
Conclusion
This compound is a highly valuable building block for the synthesis of advanced PROTAC linkers. Its gem-diamino piperidine scaffold provides a unique combination of rigidity, synthetic versatility, and the potential for improved physicochemical properties. The detailed protocols and strategic considerations outlined in this application note provide a robust framework for researchers to design and synthesize novel PROTACs with enhanced degradation capabilities. The use of orthogonal protection strategies is paramount for the successful and efficient construction of these complex molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate as a diamine building block
An In-Depth Guide to the Application of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate as a Diamine Building Block
Introduction: Unveiling a Versatile Scaffold for Complex Synthesis
In the landscape of modern drug discovery and materials science, the demand for sophisticated, three-dimensionally complex molecular building blocks has never been greater. Piperidine derivatives, in particular, are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and natural products. Within this class, This compound (also known as 1-Boc-4-amino-4-(aminomethyl)piperidine) emerges as a uniquely valuable intermediate. Its structure combines the conformational constraint of the piperidine ring with a geminal diamine motif, all governed by an orthogonal Boc protecting group. This arrangement provides chemists with a powerful tool for constructing intricate molecular architectures, from novel spirocyclic systems to complex drug candidates.
This guide provides a detailed exploration of this building block, offering both the strategic rationale and practical, step-by-step protocols for its application.
Key Structural Features and Physicochemical Properties
The utility of this diamine is rooted in its distinct structural characteristics:
-
Geminal Diamine Functionality : The two primary amino groups are positioned on the same carbon atom. This unique arrangement is a direct precursor for the synthesis of spirocyclic structures when reacted with bifunctional electrophiles.[1]
-
Orthogonal Protection : The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[2] It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), leaving the primary amines untouched. Conversely, the primary amines can be selectively functionalized while the Boc group remains intact. This orthogonality is a cornerstone of modern multi-step synthesis.
-
Piperidine Ring : This saturated heterocycle imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a rigid, well-defined three-dimensional orientation for appended functional groups.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 871115-32-1 | [3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N |[3] |
Application I: Synthesis of Spirocyclic Heterocycles
The gem-diamine arrangement is a powerful synthon for creating spirocycles, which are highly sought after in medicinal chemistry for their structural novelty and ability to explore new chemical space. The two primary amines can readily condense with a variety of dielectrophiles to form a new heterocyclic ring spiro-fused to the piperidine core.
Rationale and Causality
The formation of these systems typically proceeds via a double condensation reaction. For instance, reaction with a 1,3-dicarbonyl compound yields a spiro-dihydropyrimidine derivative. The reaction is often catalyzed by a protic or Lewis acid, which activates the carbonyl groups toward nucleophilic attack by the amines. The choice of solvent is critical; a solvent that allows for the azeotropic removal of water (the reaction byproduct), such as toluene or xylene, can be used to drive the reaction to completion, in accordance with Le Châtelier's principle.
Protocol 1: Synthesis of a Spiro-Tetrahydropyrimidine Derivative
This protocol describes the condensation of this compound with acetylacetone (a 1,3-dicarbonyl).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add this compound (1.00 g, 4.36 mmol, 1.0 eq) and anhydrous toluene (40 mL).
-
Add acetylacetone (0.47 mL, 4.58 mmol, 1.05 eq) to the solution. A slight excess of the dicarbonyl ensures complete consumption of the more valuable diamine.
-
Add p-TsOH·H₂O (83 mg, 0.22 mmol, 0.05 eq). The acid catalyst is essential for promoting the formation of the imine intermediates.
-
Reflux : Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C).
-
Monitoring : Monitor the reaction progress by collecting aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours, as indicated by the disappearance of the starting diamine.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to quench the acid catalyst, and then with brine (1 x 30 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure spirocyclic product.
-
Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: A Scaffold for Bioactive Molecules via Selective Functionalization
The differential reactivity of the amino groups allows this building block to serve as a versatile scaffold for constructing libraries of compounds in drug discovery. The two primary amines are significantly more nucleophilic and less sterically hindered than the Boc-protected secondary amine, allowing for selective reactions such as acylation, sulfonylation, or reductive amination. This approach has been used to synthesize potent inhibitors of protein kinases and other biological targets.[4]
Protocol 2: Di-acylation of Primary Amines
This protocol details the reaction with an acyl chloride to form a di-amide derivative, a common structural motif in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (2.2 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Reactant Preparation : Dissolve this compound (1.00 g, 4.36 mmol, 1.0 eq) in anhydrous DCM (40 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.
-
Add the base, triethylamine (1.52 mL, 10.9 mmol, 2.5 eq). The base acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amines.
-
Acyl Chloride Addition : Add the acyl chloride (e.g., benzoyl chloride, 1.11 mL, 9.59 mmol, 2.2 eq) dropwise to the stirred solution over 10-15 minutes. A slight excess of the acylating agent ensures the reaction goes to completion.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess base, saturated NaHCO₃ (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography (silica gel) or recrystallization to yield the pure di-amide product.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care.
-
Hazards : The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]
-
Precautions :
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a high-value building block that offers a reliable entry point into complex molecular scaffolds. Its unique combination of a gem-diamine moiety, a privileged piperidine core, and an orthogonal protecting group makes it an indispensable tool for researchers in medicinal chemistry and beyond. The protocols and strategic insights provided herein serve as a comprehensive guide for harnessing the full synthetic potential of this versatile compound.
References
Application Notes and Protocols: Strategic Use of 1-Boc-4-amino-4-(aminomethyl)piperidine in Reductive Amination for Accelerated Drug Discovery
Introduction: The Strategic Importance of the Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone for designing molecules that interact with biological targets with high affinity and selectivity. 1-Boc-4-amino-4-(aminomethyl)piperidine, a synthetically versatile building block, offers chemists two distinct primary amine functionalities for differential elaboration. This guide provides an in-depth exploration of its application in reductive amination, a robust and highly reliable method for C-N bond formation, enabling the creation of diverse and complex molecular architectures.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.
The Underpinning Chemistry: Understanding the Reductive Amination Reaction
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope.[3][4] The reaction proceeds in a one-pot fashion, converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion, which is then reduced in situ.[3][5] This method elegantly avoids the common pitfalls of direct amine alkylation, such as over-alkylation.[6][7]
The general mechanism involves two key stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[5][8]
-
In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.[9][10]
A critical aspect of successful reductive amination is the choice of the reducing agent. It must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its remarkable selectivity, mildness, and broad functional group tolerance.[4][11][12][13]
Visualizing the Mechanism
The following diagram illustrates the key steps in the reductive amination of an aldehyde with a primary amine, catalyzed by acetic acid and mediated by sodium triacetoxyborohydride.
Caption: Mechanism of Reductive Amination.
Experimental Protocols: Harnessing 1-Boc-4-amino-4-(aminomethyl)piperidine
The presence of two primary amine groups on the 1-Boc-4-amino-4-(aminomethyl)piperidine scaffold offers unique opportunities for either mono- or di-alkylation, depending on the stoichiometry of the reagents. The Boc-protecting group on the piperidine nitrogen ensures its inertness during the reaction.
Protocol 1: Mono-Alkylation via Reductive Amination
This protocol details the selective mono-alkylation of the exocyclic aminomethyl group, which is generally more sterically accessible.
Objective: To synthesize a mono-N-alkylated derivative of 1-Boc-4-amino-4-(aminomethyl)piperidine.
Materials:
-
1-Boc-4-amino-4-(aminomethyl)piperidine
-
Aldehyde or Ketone of choice (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Acetic Acid (AcOH) (optional, catalytic amount for ketones)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-amino-4-(aminomethyl)piperidine (1 equivalent) and the chosen solvent (DCE or DCM).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution. If using a ketone, a catalytic amount of acetic acid may be added to facilitate imine formation.[4][11] Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) to the stirring mixture. The addition may be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired mono-alkylated product.
Protocol 2: Di-Alkylation via Reductive Amination
This protocol aims to alkylate both primary amine functionalities.
Objective: To synthesize a di-N-alkylated derivative of 1-Boc-4-amino-4-(aminomethyl)piperidine.
Materials:
-
Same as Protocol 1, with adjusted stoichiometry.
Step-by-Step Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone in excess (2.5 - 3.0 equivalents) to the solution. For ketones, the addition of acetic acid (1-2 equivalents) is recommended.[11]
-
Addition of Reducing Agent: Add an excess of sodium triacetoxyborohydride (3.0 - 4.0 equivalents) in portions.
-
Reaction Monitoring and Work-up: Follow steps 4 and 5 from Protocol 1.
-
Purification: Purify the crude product by column chromatography to isolate the di-alkylated compound.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for a reductive amination experiment.
Caption: General Experimental Workflow.
Data Presentation: A Comparative Overview
The choice of carbonyl compound and reaction conditions can significantly influence the outcome of the reductive amination. The following table provides a representative summary of expected outcomes.
| Carbonyl Substrate | Amine Stoichiometry | STAB (Equivalents) | Typical Reaction Time | Expected Major Product |
| Benzaldehyde | 1.1 | 1.5 | 4-8 hours | Mono-benzylated amine |
| Cyclohexanone | 1.2 | 2.0 | 12-24 hours | Mono-cyclohexylated amine |
| Benzaldehyde | 2.5 | 3.0 | 12-24 hours | Di-benzylated amine |
| Acetone | 3.0 | 4.0 | 24-48 hours | Di-isopropylamine |
Note: Reaction times are approximate and should be optimized by monitoring the reaction progress.
Trustworthiness and Self-Validation: Key Considerations for Success
To ensure the reliability and reproducibility of these protocols, consider the following:
-
Reagent Quality: Use high-purity 1-Boc-4-amino-4-(aminomethyl)piperidine and fresh, high-quality sodium triacetoxyborohydride. STAB is moisture-sensitive.
-
Solvent Purity: Anhydrous solvents are recommended to prevent quenching of the reducing agent and hydrolysis of the imine intermediate.
-
Stoichiometry: Precise control over the stoichiometry of the carbonyl compound is crucial for achieving selectivity between mono- and di-alkylation.
-
Monitoring: Do not rely on prescribed reaction times. Always monitor the reaction to completion to avoid incomplete conversion or the formation of byproducts.
-
pH: While STAB is tolerant of a wider pH range than sodium cyanoborohydride, the reaction is generally most efficient under neutral to slightly acidic conditions.[14] The use of acetic acid as a catalyst is particularly beneficial for reactions involving less reactive ketones.[8][11]
Conclusion
Reductive amination with 1-Boc-4-amino-4-(aminomethyl)piperidine is a highly effective and versatile strategy for the synthesis of complex, N-substituted piperidine derivatives. The protocols outlined in this guide, centered around the use of the mild and selective reducing agent sodium triacetoxyborohydride, provide a robust framework for accessing a wide range of chemical diversity. By understanding the underlying mechanism and adhering to the principles of good laboratory practice, researchers can confidently employ this methodology to accelerate their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainly.com [brainly.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Versatile Synthetic Strategies for the Derivatization of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures for synthesizing a diverse range of derivatives from tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. This versatile building block, featuring two primary amine functionalities and a Boc-protected piperidine nitrogen, is a valuable scaffold in modern drug discovery. The protocols herein focus on robust and widely applicable derivatization reactions, including di-acylation, di-sulfonylation, and di-alkylation via reductive amination. Emphasis is placed on the underlying chemical principles, procedural details, purification strategies, and analytical validation to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of a Diamine Piperidine Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The title compound, this compound[3][4], offers a unique synthetic advantage by presenting two nucleophilic primary amine groups symmetrically positioned at the C4 position. This arrangement is ideal for creating bivalent ligands, exploring structure-activity relationships (SAR) through symmetrical modifications, or developing linkers for more complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[5]
The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a crucial protecting group, preventing its participation in the derivatization reactions and enhancing the compound's solubility in common organic solvents.[6][7] This guide provides experimentally-grounded protocols to exploit the reactivity of the primary amines for the synthesis of novel amide, sulfonamide, and secondary amine derivatives.
Foundational Synthetic Strategies
The primary amino groups are the most reactive sites on the molecule for electrophilic attack. The choice of synthetic strategy depends on the desired functional group.
Acylation: Formation of Amide Bonds
The reaction of the primary amines with acylating agents such as acyl chlorides or carboxylic acids (using coupling agents) is a highly reliable method for forming robust amide bonds. The reaction typically proceeds to di-substitution due to the similar reactivity of the two primary amines.
Sulfonylation: Formation of Sulfonamide Linkages
Analogous to acylation, sulfonylation involves reacting the amines with sulfonyl chlorides. This reaction, usually conducted in the presence of a non-nucleophilic base, yields stable sulfonamides, which are important functional groups in many therapeutic agents.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and high-yielding method for N-alkylation.[2] It involves the reaction of the primary amines with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃). This method avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[8]
Below is a diagram illustrating the primary derivatization pathways from the starting material.
Caption: Primary synthetic routes for derivatizing the diamine scaffold.
Detailed Experimental Protocols
The following protocols are presented as representative examples. Reagent quantities should be adjusted based on the molecular weight of the specific electrophile used.
Protocol 3.1: Synthesis of a Di-Amide Derivative via Acylation
Example: tert-butyl 4-(acetylamino)-4-((acetylamino)methyl)piperidine-1-carboxylate
Rationale: This protocol uses an acyl chloride, a highly reactive acylating agent. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction, driving it to completion. Dichloromethane (DCM) is a common, non-reactive solvent for this transformation.
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (2.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting diamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA (2.5 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
Purification & Characterization:
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using an ethyl acetate/hexanes or DCM/methanol gradient.
-
Characterization (Expected):
-
¹H NMR: Disappearance of the broad primary amine signals (NH₂) and appearance of two new amide N-H signals and two new methyl (CH₃) signals.
-
Mass Spec (MS): The mass spectrum (e.g., ESI+) should show a molecular ion peak [M+H]⁺ corresponding to the di-acetylated product.
-
Protocol 3.2: Synthesis of a Di-Sulfonamide Derivative
Example: tert-butyl 4-(tosylamino)-4-((tosylamino)methyl)piperidine-1-carboxylate
Rationale: This procedure is similar to acylation but forms sulfonamides. Pyridine can serve as both the base and a solvent, although using a non-nucleophilic base like TEA in a solvent like DCM is also common practice.
Materials & Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl chloride, Ts-Cl) (2.2 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve the starting diamine (1.0 eq) in anhydrous DCM and add TEA (3.0 eq).
-
Cool the solution to 0 °C.
-
Add tosyl chloride (2.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Characterization:
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization (Expected):
-
¹H NMR: Appearance of aromatic signals from the tosyl groups and new sulfonamide N-H signals.
-
MS (ESI+): A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the di-tosylated product.
-
Protocol 3.3: Synthesis of a Di-alkylated Derivative via Reductive Amination
Example: tert-butyl 4-(benzylamino)-4-((benzylamino)methyl)piperidine-1-carboxylate
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the carbonyl group than other hydrides, allowing the imine formation to proceed before reduction. The reaction is typically performed in a slightly acidic medium or a non-protic solvent like dichloroethane (DCE) or DCM.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Combine the starting diamine (1.0 eq) and benzaldehyde (2.2 eq) in anhydrous DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the mixture. Effervescence may be observed.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Characterization:
-
Purification: The product is purified by flash column chromatography. The basicity of the product amines may require the addition of 1% TEA to the eluent system to prevent streaking on the silica gel column.[1]
-
Characterization (Expected):
-
¹H NMR: Disappearance of primary amine signals and appearance of new signals for the benzyl groups (aromatic protons and benzylic CH₂ protons) and secondary amine N-H protons.
-
MS (ESI+): A molecular ion peak [M+H]⁺ corresponding to the di-benzylated product.
-
Data Summary and Workflow Visualization
The following table summarizes the key parameters for the described protocols.
| Protocol | Derivative Type | Key Reagents | Base | Solvent | Typical Yield |
| 3.1 | Di-Amide | Acyl Chloride (2.2 eq) | TEA (2.5 eq) | DCM | 70-95% |
| 3.2 | Di-Sulfonamide | Sulfonyl Chloride (2.2 eq) | TEA (3.0 eq) | DCM | 65-90% |
| 3.3 | Di-Secondary Amine | Aldehyde (2.2 eq), NaBH(OAc)₃ (2.5 eq) | N/A | DCE / DCM | 75-95% |
The general workflow for synthesis, purification, and analysis is depicted below.
Caption: A standard workflow from reaction to validated product.
Conclusion
This compound is a synthetically tractable and highly valuable scaffold for creating diverse libraries of compounds. The protocols detailed in this application note for acylation, sulfonylation, and reductive amination provide robust and reproducible methods for derivatization. Successful synthesis relies on careful control of stoichiometry, appropriate choice of reagents and solvents, and rigorous purification and characterization.[9][10] These foundational techniques empower researchers to systematically explore the chemical space around the diamine piperidine core, accelerating efforts in drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound – Biotuva Life Sciences [biotuva.com]
- 5. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Introduction
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a key bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a piperidine core with a Boc-protected nitrogen and two primary amino groups at the C4 position, makes it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial for controlling the reactivity of the piperidine nitrogen, allowing for selective functionalization of the amino groups in multi-step syntheses. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to this important compound.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves the construction of the substituted piperidine ring followed by the introduction and modification of the functional groups at the C4 position. A particularly efficient method leverages a reductive amination approach, which is well-suited for scale-up due to its generally high yields and operational simplicity.[3][4][5]
The selected synthetic strategy commences with the commercially available 1-Boc-4-piperidone. This starting material undergoes a Strecker-type reaction to introduce a cyano and an amino group at the C4 position. Subsequent reduction of the nitrile functionality yields the desired diamine. This multi-step process is designed to be scalable and to provide the target compound in high purity.
Synthetic Scheme Overview
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate
This initial step involves a Strecker reaction on 1-Boc-4-piperidone to introduce the amino and cyano functionalities at the C4 position. The causality behind this choice lies in its efficiency for forming α-aminonitriles from ketones.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-4-piperidone | 199.26 | 50.0 g | 0.251 |
| Potassium Cyanide (KCN) | 65.12 | 19.6 g | 0.301 |
| Ammonium Chloride (NH4Cl) | 53.49 | 16.1 g | 0.301 |
| Ethanol (EtOH) | 46.07 | 250 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-Boc-4-piperidone (50.0 g, 0.251 mol) in ethanol (250 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of potassium cyanide (19.6 g, 0.301 mol) and ammonium chloride (16.1 g, 0.301 mol) in deionized water (100 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Slowly add the aqueous solution of KCN and NH4Cl to the stirred solution of 1-Boc-4-piperidone over a period of 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add deionized water (200 mL) to the residue and extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product as a white solid.
Part 2: Scale-up Synthesis of this compound
This final step involves the reduction of the nitrile group to a primary amine. The choice of Raney Nickel hydrogenation is often preferred for scale-up due to its cost-effectiveness and efficiency, although lithium aluminum hydride (LiAlH4) can also be used for smaller scales.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 225.29 | 40.0 g | 0.177 |
| Raney Nickel (50% slurry in water) | - | ~10 g | - |
| Methanol (MeOH) | 32.04 | 400 mL | - |
| Ammonium Hydroxide (28-30%) | - | 40 mL | - |
| Hydrogen Gas (H2) | 2.02 | High pressure | - |
| Celite® | - | As needed | - |
Protocol:
-
Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate (40.0 g, 0.177 mol), methanol (400 mL), and concentrated ammonium hydroxide (40 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~10 g of a 50% slurry in water) to the reaction mixture. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere when dry.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 bar.
-
Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol (2 x 50 mL). Caution: Do not allow the Raney Nickel to dry on the filter paper as it can ignite. Keep it wet with water or solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation or crystallization to yield the final product as a colorless to pale yellow oil or low melting solid.[1]
Workflow Visualization
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the piperidine ring protons, and the aminomethyl protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product (C11H23N3O2, MW: 229.32 g/mol ).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching of the primary amines and the C=O stretching of the carbamate group.
Safety Precautions
-
Potassium Cyanide: This reagent is extremely toxic and must be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, in a well-ventilated chemical fume hood. A cyanide antidote kit should be readily available.
-
Raney Nickel: This catalyst is pyrophoric, especially when dry. It should be handled as a slurry and never allowed to dry in the air.
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a properly functioning high-pressure reactor in a well-ventilated area, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for their synthetic endeavors. The strategic use of a Strecker reaction followed by catalytic hydrogenation offers a practical route for large-scale production.
References
Application Notes and Protocols: Incorporation of the 4-Amino-4-(aminomethyl)piperidine Scaffold into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-aminopiperidine scaffold and its derivatives, particularly the 4-amino-4-(aminomethyl)piperidine geminal diamine motif, represent a cornerstone in modern medicinal chemistry.[1] This structural unit is a "privileged scaffold," frequently appearing in a wide array of clinically approved drugs and investigational agents targeting diverse biological pathways, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its prevalence stems from a unique combination of physicochemical and structural properties that enhance "druggability." The piperidine ring offers a flexible yet conformationally defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. Furthermore, the strategic placement of amino groups provides crucial hydrogen bonding capabilities and a handle for introducing a wide range of substituents to modulate potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth analysis of the strategic incorporation of this scaffold, detailed synthetic protocols, and insights into its impact on drug-like properties.
The Strategic Value of the 4-Aminopiperidine Scaffold in Drug Design
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs in pharmaceuticals.[1] Its value lies in its ability to:
-
Improve Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance aqueous solubility—a critical factor for oral bioavailability. The overall lipophilicity of a drug candidate can be fine-tuned by modifying the substituents on the piperidine nitrogen and the exocyclic amino groups.[2]
-
Provide Defined Exit Vectors: The chair conformation of the piperidine ring places substituents in well-defined axial and equatorial positions. This allows for precise spatial arrangement of pharmacophoric elements to maximize interactions with target proteins.[3]
-
Enhance Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, metabolic stability is highly dependent on the substitution pattern, with functionalization at positions adjacent to the ring nitrogen sometimes leading to oxidation. Strategies to mitigate this include the use of spirocyclic bioisosteres.[1][4]
-
Serve as a Versatile Synthetic Handle: The amino groups on the scaffold are readily functionalized, providing convenient points for chemical modification through techniques like N-alkylation and amide coupling. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The 4-amino-4-(aminomethyl)piperidine scaffold, a geminal diamine, is particularly noteworthy. The presence of two primary amines on the same carbon atom offers unique opportunities for creating bidentate ligands or for differential functionalization to explore a wider chemical space.
Key Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The versatility of the 4-aminopiperidine scaffold is evident in the broad range of therapeutic targets it has been successfully used to address.
Antiviral Agents (CCR5 Antagonists for HIV)
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Potent CCR5 antagonists have been developed using the 4-aminopiperidine scaffold as a central building block.[5]
-
SAR Insights: In a series of piperazino-piperidine based CCR5 antagonists, the 4-substituted-4-aminopiperidine core was instrumental. It was found that the substituent at the 4-position of the piperidine ring could be varied to optimize potency and bioavailability. For instance, the synthesis of the potent CCR5 antagonist Sch-350634 was efficiently achieved using N'-Boc-4-methyl-4-aminopiperidine as a key intermediate.[5]
Anticancer Agents (DNA Gyrase Inhibitors)
Novel piperidine-4-carboxamides have been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium that can cause severe infections.[6]
-
SAR Insights: Structure-activity relationship studies revealed that modifications to the piperidine-4-carboxamide scaffold significantly impact antibacterial activity. For example, the introduction of a trifluoromethyl group at the 4-position of a phenyl moiety attached to the amide (compound 844-TFM) resulted in a nearly 10-fold increase in activity compared to the parent compound.[6] Conversely, altering the position of a quinoline substituent from the 8-position to the 4-position led to a dramatic loss of growth inhibition activity, despite retaining micromolar potency against the gyrase enzyme, highlighting the importance of the overall molecular geometry for cellular activity.[6]
| Compound | R Group | MIC (μM) vs M. abscessus | Gyrase IC50 (μM) |
| 844 | H | >12.5 | ND |
| 844-TFM | 4-CF₃ | 1.5 | 1.5 |
| 9f | 3-CF₃ | 12.5 | ND |
| 5m | 4-quinolyl | 100 | 6 |
| 5n | 8-quinolyl | 1.5 | 3.12 |
| Table compiled from data presented in B. Beck et al., ACS Infectious Diseases, 2022.[6] |
Antifungal Agents (Ergosterol Biosynthesis Inhibitors)
4-aminopiperidine derivatives have shown promise as a new class of antifungal agents that target ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[7]
-
SAR Insights: A library of over 30 4-aminopiperidines was synthesized and tested. The antifungal activity was highly dependent on the nature of the substituents on both the piperidine nitrogen and the 4-amino group. Optimal activity was observed when a benzyl or phenylethyl group was present on the piperidine nitrogen, combined with a long alkyl chain (specifically n-dodecyl) on the 4-amino group. Shorter or branched alkyl chains were detrimental to activity.[7]
Physicochemical and ADME Properties
The incorporation of a 4-aminopiperidine scaffold generally imparts favorable drug-like properties. However, a careful balance must be struck to optimize the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Physicochemical Properties
The table below summarizes key calculated physicochemical properties for piperidine and the parent 4-amino-4-(aminomethyl)piperidine scaffold. These properties are crucial for predicting a compound's behavior in a biological system.[2][4]
| Property | Piperidine | 4-Amino-4-(aminomethyl)piperidine | Rationale for Importance in Drug Design |
| Molecular Weight ( g/mol ) | 85.15 | 129.22 | Influences absorption and distribution. Orally available drugs typically have MW < 500 Da ("Lipinski's Rule of Five").[2] |
| logP | 0.9 | -1.5 (estimated) | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. A balanced logP (typically 1-3) is often desired.[2] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 64.6 Ų | Predicts membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability.[2] |
| Hydrogen Bond Donors | 1 | 3 | Influences solubility and target binding. HBD count ≤ 5 is part of Lipinski's Rule.[2] |
| Hydrogen Bond Acceptors | 1 | 3 | Affects solubility and target binding. HBA count ≤ 10 is part of Lipinski's Rule.[2] |
| pKa | 11.2 | ~10-11 (estimated) | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target engagement.[8] |
Metabolism and Pharmacokinetics
Drugs containing a 4-aminopiperidine moiety are extensively metabolized, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[9]
-
Primary Metabolic Pathway: The most common metabolic transformation is N-dealkylation of the substituent on the piperidine ring nitrogen.[9]
-
Structural Considerations: The rate and site of metabolism are influenced by the nature of the substituents. Bulky groups near the nitrogen can sterically hinder metabolism. The 4-amino group itself can act as a hydrogen bond donor or acceptor, interacting with key residues (like Serine 119 in CYP3A4) in the enzyme's active site, which orients the molecule for catalysis.[9][10]
-
Improving Metabolic Stability: Strategies to improve metabolic stability include introducing steric hindrance near metabolically labile sites or replacing the piperidine with a bioisostere like a spirocyclic diamine.[1][11]
Synthetic Protocols for Scaffold Incorporation
The successful incorporation of the 4-aminopiperidine scaffold into a drug candidate relies on robust and versatile synthetic methodologies. The following section provides detailed, step-by-step protocols for key transformations.
Synthesis of the Core Scaffold: tert-Butyl (4-amino-1-Boc-piperidin-4-yl)methylcarbamate
A key precursor to the 4-amino-4-(aminomethyl)piperidine scaffold can be synthesized from a corresponding 4-cyanopiperidine derivative. This multi-step process involves the formation of the cyano intermediate, followed by reduction to the aminomethyl group.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Synthetic workflow for the core geminal diamine scaffold.
Protocol 4.1.1: Synthesis of 1-Boc-4-cyanopiperidine [10][12][13]
This protocol describes the dehydration of the corresponding carboxamide, a common route to the cyanopiperidine intermediate.
-
Materials:
-
tert-Butyl 4-carbamoylpiperidine-1-carboxylate (Isonipecotamide, Boc-protected)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add triethylamine (2.5 eq).
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-4-cyanopiperidine.
-
Protocol 4.1.2: Reduction to tert-Butyl (4-(aminomethyl)piperidin-4-yl)carbamate
This protocol describes the reduction of the nitrile to the primary amine.
-
Materials:
-
1-Boc-4-cyanopiperidine
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Raney Ni)
-
Sodium sulfate decahydrate (Glauber's salt) or appropriate workup reagents
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by chromatography if necessary.
-
Incorporation via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds and is ideal for N-alkylation of the piperidine ring or derivatizing the exocyclic amino groups.[7]
Workflow Diagram: Reductive Amination
Caption: General workflow for reductive amination.
Protocol 4.2.1: N-Alkylation of a 4-Aminopiperidine Derivative [7]
This protocol is a representative example for coupling an aldehyde to the 4-amino group.
-
Materials:
-
1-Boc-4-aminopiperidine (1.0 eq)
-
Aldehyde of choice (e.g., Dodecanal) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-Boc-4-aminopiperidine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous phase with DCM (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
-
Incorporation via Amide Coupling
Amide bond formation is another fundamental reaction for derivatizing the amino groups of the scaffold, allowing for the introduction of a vast array of functionalities.
Workflow Diagram: Amide Coupling
Caption: General workflow for amide coupling.
Protocol 4.3.1: Synthesis of a Piperidine-4-carboxamide [6]
This protocol uses HATU, a common and efficient coupling reagent.
-
Materials:
-
4-Aminopiperidine derivative (e.g., tert-Butyl 4-aminopiperidine-1-carboxylate) (1.0 eq)
-
Carboxylic acid of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), the aminopiperidine derivative (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature under an inert atmosphere.
-
Stir the reaction for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide.
-
Conclusion
The 4-amino-4-(aminomethyl)piperidine scaffold and its simpler 4-aminopiperidine congeners are invaluable tools in the arsenal of the medicinal chemist. Their inherent structural and physicochemical properties provide a robust foundation for the design of potent, selective, and bioavailable drug candidates. The synthetic versatility of this scaffold, particularly through reliable protocols such as reductive amination and amide coupling, allows for extensive exploration of structure-activity relationships. A thorough understanding of the scaffold's influence on ADME properties, especially its metabolic pathways, is critical for optimizing lead compounds and successfully advancing them through the drug development pipeline. The strategic application of the principles and protocols outlined in this guide will empower researchers to effectively leverage this privileged scaffold in the creation of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. webqc.org [webqc.org]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 11. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 12. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 13. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Boc-Protected Diamines
Welcome to the technical support center for the purification of Boc-protected diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these crucial synthetic intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after a mono-Boc protection reaction of a symmetrical diamine?
The reaction of a symmetrical diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) rarely proceeds to completion with perfect selectivity. The crude product is typically a mixture of three main components:
-
Unreacted Starting Diamine: Highly polar and often water-soluble.
-
Desired Mono-Boc-Protected Diamine: The target compound.
-
Di-Boc-Protected Diamine: A common, less polar byproduct.[1]
The primary challenge in these reactions is to control the stoichiometry and conditions to maximize the yield of the mono-protected product while minimizing the formation of the di-protected version.[2]
Q2: I have a crude mixture containing the starting material, mono-, and di-Boc products. What is the best initial purification strategy?
For many aliphatic diamines, a non-chromatographic acid-base extraction is the most efficient first step to remove the majority of the unreacted diamine and the di-Boc byproduct.[3] The mono-Boc product, having both a basic amine and a protected amine, can be selectively extracted.
The basic principle is as follows:
-
Acidic Wash (e.g., dilute HCl): At a low pH (~2-3), the unreacted diamine (as a dication) and the mono-Boc product (as a monocation) will move to the aqueous phase, while the neutral, non-basic di-Boc product remains in the organic layer.[3]
-
Basification and Extraction: The aqueous layer is then carefully basified (e.g., with NaOH) to a high pH (~12). This deprotonates the ammonium salts, making the free diamine and the mono-Boc product soluble in an organic solvent like dichloromethane (DCM). The unreacted diamine is often much more polar and may have limited solubility in the organic phase compared to the mono-Boc product, allowing for a degree of separation.
This technique can significantly enrich your target compound, simplifying subsequent chromatographic steps or, in some cases, yielding a product pure enough for the next step.[3][4]
Q3: When should I choose chromatography over crystallization or extraction?
The choice of purification method is a balance of purity requirements, scale, and the physical properties of your compound.[5]
-
Acid-Base Extraction: Best as a first-pass, bulk purification to remove major impurities, especially for aliphatic diamines. It's fast, scalable, and avoids silica gel.[3]
-
Flash Column Chromatography: The workhorse for most lab-scale purifications. It is ideal for separating compounds with different polarities, such as the mono- and di-Boc products.[6] However, it can be problematic due to the acid-sensitivity of the Boc group.[7][8]
-
Crystallization: The most cost-effective and scalable method for obtaining high-purity, solid compounds.[5] However, many Boc-protected diamines, especially those with short alkyl chains, are oils or low-melting solids and can be difficult to crystallize.[9]
The following workflow can guide your decision-making process.
Troubleshooting Guide
Chromatography Issues
Q4: My product seems to be decomposing on the silica gel column. I see a new, more polar spot on my TLC plates after chromatography. What's happening?
You are likely observing on-column deprotection of the acid-sensitive Boc group.[10] Standard silica gel is inherently acidic (pH ~4-5) and can act as an acid catalyst, cleaving the tert-butyl carbamate to release the free amine.[7][11] This is especially problematic with prolonged exposure, such as during slow column chromatography.
Solutions:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the starting mobile phase and add 1-2% (v/v) of a base like triethylamine (NEt₃) or ammonium hydroxide (NH₄OH). Let it stir for 15-30 minutes before packing the column. Use a mobile phase that also contains a small amount (0.1-0.5%) of the same base. This neutralizes the acidic sites on the silica surface.
-
Use a Different Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase. Basic alumina is a good alternative for purifying basic compounds like amines.[12]
-
Minimize Contact Time: Run the column "faster" by using slightly more polar solvents and applying positive pressure (flash chromatography) to reduce the time your compound spends on the stationary phase.[5]
Q5: I can't get good separation between my mono-Boc and di-Boc products. Their Rf values are too close. How can I improve resolution?
The polarity difference between the mono- and di-protected species can sometimes be small, leading to co-elution.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: For amine compounds, a DCM/MeOH system often provides better separation than Ethyl Acetate/Hexane. The methanol is a polar, protic solvent that can interact more strongly with the free amine of your mono-Boc product, helping to differentiate it from the di-Boc product.
-
Additives: As mentioned above, adding a small amount of base (e.g., 0.5% NEt₃) can "sharpen" the spots/peaks of amines by preventing tailing on acidic silica, which often improves resolution.
-
-
Change the Stationary Phase: Consider using a diol-bonded or amino-bonded silica phase. These phases offer different selectivities compared to standard silica and can be effective for separating closely-related amine compounds.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient of a polar solvent (e.g., start with 1% MeOH in DCM and slowly increase to 5% MeOH). This can help resolve compounds with similar polarities.
| Challenge | Starting Material (Diamine) | Mono-Boc Product | Di-Boc Product | Recommended Conditions |
| Polarity | Very High (baseline on TLC) | Medium | Low to Medium | Stationary Phase: Silica gel + 1% NEt₃ or Basic Alumina. |
| Solubility | Water, MeOH | DCM, EtOAc, MeOH | DCM, EtOAc, Hexane | Mobile Phase: DCM/MeOH or EtOAc/Hexane. Add 0.5% NEt₃ to reduce tailing. |
| Separation | Easily separated from products | Can be close to di-Boc | Can be close to mono-Boc | Use a shallow gradient (e.g., 0-10% MeOH in DCM) for best resolution. |
Crystallization Failures
Q6: My purified mono-Boc-protected diamine is a persistent oil. How can I induce it to crystallize?
This is a common issue, as the bulky, flexible Boc group can disrupt crystal lattice formation.[13]
Solutions:
-
Ensure High Purity: Oils often fail to crystallize due to the presence of small amounts of impurities (e.g., residual solvent, di-Boc product). First, ensure your product is >98% pure by NMR or LCMS. Re-purify by chromatography if necessary.
-
Solvent-Induced Crystallization:
-
Slurrying: Dissolve the oil in a minimal amount of a polar solvent (e.g., diethyl ether, DCM) and then add a large excess of a non-polar solvent in which the product is insoluble (e.g., hexane, pentane) while stirring vigorously. The product should precipitate as a solid. This solid may be amorphous at first, but stirring the slurry for several hours or overnight can induce crystallization.[5]
-
Vapor Diffusion: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate) in an open vial. Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor from the poor solvent will slowly diffuse into the good solvent, gradually lowering the solubility and promoting the growth of single crystals.[13]
-
-
Seeding: If you have ever had a batch crystallize before, save a few seed crystals. Add a tiny seed crystal to a supersaturated solution of your oil to initiate crystallization. A patent for Boc-amino acids describes a method of adding seed crystals to the neat oil and allowing it to stand until solidified before slurrying.[9]
-
Salt Formation: If the free base refuses to crystallize, consider forming a salt. Reacting the free amine of your mono-Boc product with an acid like HCl (in ether) or oxalic acid can yield a crystalline salt that is much easier to handle and purify by recrystallization.
Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of Mono-Boc-Ethylenediamine
This protocol is adapted from procedures designed to separate products without chromatography.[3]
-
Dissolution: Dissolve the crude reaction mixture (containing ethylenediamine, mono-Boc-ethylenediamine, and di-Boc-ethylenediamine) in dichloromethane (DCM, 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 0.5 M HCl (3 x 5 volumes). Caution: The Boc group can be sensitive to prolonged exposure to strong acid.[3] Perform this step efficiently. The di-Boc product will remain in the DCM layer. The starting material and mono-Boc product are now in the combined aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M NaOH solution with stirring until the pH is >12.
-
Back-Extraction: Extract the basic aqueous layer with DCM (3 x 10 volumes). The mono-Boc product will move back into the organic layer. The more polar unreacted ethylenediamine will preferentially remain in the aqueous phase.
-
Drying and Concentration: Combine the organic layers from Step 4, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched mono-Boc-ethylenediamine.
-
Analysis: Assess purity by ¹H NMR or LCMS. Further purification by column chromatography may be necessary but on a much-reduced scale.
Protocol 2: Flash Chromatography with Neutralized Silica
This protocol is designed to prevent on-column deprotection of the Boc group.[7][11]
-
Prepare Slurry: In a beaker, add the required amount of silica gel for your column. Add your starting eluent (e.g., 98:2 DCM/MeOH) to create a slurry.
-
Neutralize: Add triethylamine (NEt₃) to the slurry to a final concentration of 1-2% by volume. Stir gently for 15 minutes.
-
Pack Column: Pack your chromatography column with the neutralized silica slurry.
-
Prepare Mobile Phase: Prepare your bulk mobile phase (eluent) containing 0.5% NEt₃.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
Load and Elute: Load your sample (adsorbed onto a small amount of silica) and run the column using your prepared mobile phase, either isocratically or with a gradient.
-
Monitor: Collect fractions and monitor by TLC, staining with ninhydrin (to visualize the free amine on the mono-Boc product) and a non-specific stain like potassium permanganate.
References
- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Boc-4-amino-4-(aminomethyl)piperidine
Welcome to the technical support center for 1-Boc-4-amino-4-(aminomethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing synthetic yields. This versatile building block, with its sterically hindered vicinal diamine core, presents unique challenges and opportunities in complex molecule synthesis.[1][2][3][4] This resource addresses common issues encountered during its use in key synthetic transformations.
Section 1: Understanding the Reagent: Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Boc-4-amino-4-(aminomethyl)piperidine is fundamental to its successful application.[1] These properties dictate everything from storage and handling to reaction setup and purification.
| Property | Value | Significance for Synthesis |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Essential for calculating stoichiometry and reaction efficiency.[1] |
| Molecular Weight | 214.30 g/mol | Critical for accurate measurement of reagents.[1] |
| Appearance | Colorless to yellow liquid or low melting solid | Visual inspection can indicate purity. Darkening may suggest degradation.[1] |
| Boiling Point | 237-238 °C | Useful for purification by distillation, though high boiling point may require vacuum.[1] |
| Density | 1.013 g/mL at 25 °C | Allows for accurate volume-based measurements.[1] |
| Solubility | Soluble in chloroform and methanol | Informs choice of reaction and purification solvents.[5] |
Storage and Handling FAQs
Q1: How should I properly store 1-Boc-4-amino-4-(aminomethyl)piperidine to ensure its stability?
A1: For long-term stability, it is recommended to store 1-Boc-4-amino-4-(aminomethyl)piperidine in a cool, dry, and well-ventilated area.[5] The container must be tightly sealed to prevent moisture absorption.[5] For extended storage, temperatures of -20°C for up to one month or -80°C for up to six months are ideal, with protection from light.[6]
Q2: What are the primary safety precautions when working with this reagent?
A2: This compound can cause skin and eye irritation, and may also lead to respiratory irritation.[5] It is classified as very toxic to aquatic life.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and 1-Boc-4-amino-4-(aminomethyl)piperidine is a frequent participant. However, its sterically hindered nature can lead to sluggish reactions and low yields.
Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Amide Coupling FAQs
Q3: My amide coupling reaction with 1-Boc-4-amino-4-(aminomethyl)piperidine is giving a low yield. What are the likely causes and how can I fix it?
A3: Low yields in these reactions are common and can often be attributed to several factors:
-
Steric Hindrance: The primary and secondary amino groups are in close proximity, creating a sterically congested environment. Using a more potent coupling reagent like HATU or COMU can be beneficial. These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than standard carbodiimide-based activators like EDC.
-
Suboptimal Reaction Conditions: Ensure your reaction is running for a sufficient duration. Monitor the progress by TLC or LC-MS. A moderate increase in temperature (e.g., to 40-50 °C) can sometimes accelerate slow reactions.[7]
-
Reagent Quality: Always use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can hydrolyze the activated intermediate and quench the reaction.
Q4: I am observing multiple products in my reaction mixture. What are the potential side reactions?
A4: The presence of two nucleophilic amine groups can lead to undesired side products:
-
Di-acylation: Reaction at both the primary and secondary amines can occur, especially if an excess of the carboxylic acid and coupling reagent is used. To minimize this, use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the diamine.
-
Intramolecular Cyclization: Depending on the structure of the carboxylic acid partner, intramolecular cyclization to form a lactam may be possible. This is more likely if the reaction is heated for prolonged periods.
-
Racemization: If your carboxylic acid has a chiral center, there is a risk of epimerization during the activation step. Using additives like HOBt or OxymaPure can help to suppress racemization.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination is another key transformation for this diamine, allowing for the introduction of diverse substituents. The challenges in this reaction also stem from the steric hindrance and the presence of two nucleophilic centers.
Reductive Amination Workflow
Caption: General workflow for reductive amination reactions.
Reductive Amination FAQs
Q5: My reductive amination is sluggish, and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?
A5: Incomplete conversion is a frequent issue. Consider the following optimizations:
-
Choice of Reducing Agent: For sterically hindered amines, milder reducing agents like sodium triacetoxyborohydride (STAB) are often more effective than sodium borohydride.[8] STAB is less likely to reduce the aldehyde or ketone starting material before imine formation.
-
pH Control: The formation of the imine intermediate is pH-dependent. Adding a mild acid, such as acetic acid, can catalyze imine formation. However, excess acid can protonate the amine, rendering it non-nucleophilic. Empirical optimization of the pH is often necessary.
-
Water Removal: The condensation reaction to form the imine produces water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent like a 4Å molecular sieve can shift the equilibrium towards the product.[8]
Q6: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity?
A6: Controlling selectivity is key to achieving a high yield of the desired product.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the diamine can favor mono-alkylation. Conversely, if di-alkylation is desired, an excess of the carbonyl compound and reducing agent will be necessary.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the reaction at the more sterically accessible primary amine.
Section 4: Boc-Deprotection Strategies
The final step in many synthetic sequences involving this reagent is the removal of the Boc protecting group. While typically straightforward, some challenges can arise.
Boc-Deprotection Workflow
Caption: General workflow for Boc-deprotection.
Boc-Deprotection FAQs
Q7: My Boc-deprotection with TFA seems to be incomplete. What could be the issue?
A7: Incomplete deprotection can occur for a few reasons:
-
Insufficient Acid: Ensure you are using a sufficient excess of trifluoroacetic acid (TFA). A common condition is a 1:1 mixture of TFA and dichloromethane (DCM).
-
Reaction Time: While deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Scavengers: The tert-butyl cation generated during deprotection can be reactive. If your substrate contains electron-rich aromatic rings or other sensitive functional groups, consider adding a scavenger like triisopropylsilane (TIS) to prevent side reactions.
Q8: After deprotection and work-up, I have a low recovery of my product. Where could it have been lost?
A8: Product loss during work-up is a common problem.
-
Aqueous Extraction: The resulting free diamine can be quite water-soluble, especially in its protonated form. Minimize the volume of aqueous washes during the work-up. Back-extraction of the aqueous layers with an organic solvent like DCM or ethyl acetate can help to recover the product.
-
Basification: Ensure that the reaction mixture is thoroughly basified after deprotection to convert the amine salt to the free base, which will be more soluble in organic solvents.
-
Volatile Products: If the final deprotected product has a low molecular weight, it may be volatile. Take care during solvent removal to avoid product loss.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in coupling reactions involving tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Here, we address common and complex issues in a question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry, featuring a geminal diamine at the 4-position of a Boc-protected piperidine ring. This unique structure, with a primary and a secondary amine in close proximity, presents significant challenges in achieving high yields and chemoselectivity in coupling reactions. The primary hurdles include steric hindrance and the potential for di-acylation or other side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing very low or no product formation. What are the primary reasons for complete reaction failure?
Answer: Complete reaction failure often points to fundamental issues with your reaction setup or reagents. Here are the most common culprits:
-
Inactive Coupling Reagent: Many common coupling reagents are sensitive to moisture and can degrade over time.
-
Troubleshooting:
-
Always use freshly opened or properly stored coupling reagents.
-
Consider purchasing smaller batches to ensure freshness.
-
If you suspect reagent degradation, test it with a simple, unhindered amine and carboxylic acid pair where a successful reaction is expected.
-
-
-
Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow or may not proceed at all.
-
Troubleshooting:
-
Choose a solvent that readily dissolves both the carboxylic acid and the diamine. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often good choices for polar reactants.
-
Gentle heating can sometimes improve solubility, but be cautious as this can also increase the rate of side reactions.
-
-
-
Sub-optimal pH: The pH of the reaction mixture is critical for both the activation of the carboxylic acid and the nucleophilicity of the amine.
-
Troubleshooting:
-
For most standard coupling reactions with uronium/phosphonium reagents, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is necessary to deprotonate the amine and neutralize any acidic byproducts.
-
However, for sensitive substrates, the amount and type of base can be critical. An excess of a strong base can lead to side reactions.
-
-
Question 2: My main problem is a low yield of the desired mono-acylated product, with a significant amount of starting material remaining. How can I improve the conversion?
Answer: Low conversion with this sterically hindered diamine is a common issue. The geminal arrangement of the amino and aminomethyl groups, along with the piperidine ring, creates a crowded environment around the nitrogen atoms.
-
Choice of Coupling Reagent: Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) may not be potent enough to overcome the steric hindrance.
-
Recommendation: Switch to a more powerful uronium or phosphonium-based coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective for hindered couplings.[1][2]
-
-
Reaction Time and Temperature: Sterically hindered reactions are often slow.
-
Recommendation: Increase the reaction time, potentially to 12-24 hours. Monitoring the reaction by LC-MS is crucial to determine the optimal time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be used with caution as it may promote side reactions.
-
-
Pre-activation: Pre-activating the carboxylic acid before adding the amine can improve yields, especially with uronium reagents like HATU.[3]
-
Protocol: Dissolve the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent (e.g., DMF). Allow this mixture to stir for 5-15 minutes at room temperature to form the active ester before adding the diamine.
-
Table 1: Recommended Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | High reactivity, often considered one of the most effective for difficult couplings.[2] |
| HBTU | Uronium Salt | A widely used and effective reagent, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Another powerful reagent, known for its high efficiency in forming amide bonds. |
| COMU | Uronium Salt | A newer generation reagent with reactivity comparable to HATU, but with improved solubility and safety profile.[2] |
Question 3: I am getting a mixture of mono-acylated and di-acylated products. How can I improve the selectivity for mono-acylation?
Answer: Achieving mono-acylation with a diamine is a classic chemoselectivity challenge. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, making it the more likely site of initial reaction. However, forcing conditions can lead to acylation of both amines.
-
Stoichiometry: Using an excess of the diamine relative to the carboxylic acid can favor mono-acylation.
-
Recommendation: Start with 1.5 to 2 equivalents of this compound relative to your carboxylic acid.
-
-
Controlled Addition: Slowly adding the coupling agent or the activated carboxylic acid to a solution of the diamine can help to control the reaction and minimize di-acylation.
-
Protocol: Dissolve the diamine in your chosen solvent. In a separate flask, pre-activate the carboxylic acid with your coupling reagent and base. Add the activated acid solution dropwise to the diamine solution, ideally at a reduced temperature (e.g., 0 °C) to better control the reaction rate.
-
-
pH Control: The relative nucleophilicity of the two amine groups can be influenced by pH. While direct pH measurement in organic solvents is not straightforward, controlling the amount of base is a practical approach.
-
Recommendation: Use the minimum amount of base necessary to facilitate the reaction. For HATU couplings, 1.5 to 2 equivalents of DIPEA is a good starting point.
-
-
Orthogonal Protection: For complete control, a protection strategy is the most robust solution.
-
Recommendation: If feasible for your synthetic route, consider selectively protecting one of the amine groups before the coupling reaction. For instance, the primary amine could be selectively protected with a group that can be removed under different conditions than the Boc group on the piperidine nitrogen. This is an advanced strategy but offers the highest degree of selectivity.[4][5][6]
-
References
Technical Support Center: Selective Mono-Substitution of 1-Boc-4-amino-4-(aminomethyl)piperidine
Welcome to the technical support guide for 1-Boc-4-amino-4-(aminomethyl)piperidine. This document provides in-depth troubleshooting advice and advanced protocols for researchers and drug development professionals facing challenges with selective functionalization of this versatile diamine building block. Our focus is to provide a clear path to achieving high yields of mono-substituted products while minimizing the formation of undesired di-substituted side products.
Part 1: Understanding the Reactivity Landscape
Q1: Why is achieving selective mono-substitution on 1-Boc-4-amino-4-(aminomethyl)piperidine so challenging?
A1: The Challenge of Two Distinct Primary Amines
The core of the challenge lies in the molecule's structure, which features two primary amines with different steric and electronic environments. The piperidine's C4 position is a quaternary carbon, creating a significant difference in accessibility for these two nucleophilic centers.
-
Exocyclic Primary Amine (-CH₂NH₂): This amine is attached to a methylene group. It is sterically unhindered and behaves like a typical primary alkylamine. Due to its greater accessibility and higher nucleophilicity, it is the kinetically favored site of reaction.
-
Endocyclic Primary Amine (C4-NH₂): This amine is directly attached to the quaternary C4 carbon of the piperidine ring. This "neopentyl-like" arrangement makes it significantly more sterically hindered. Reaction at this site requires overcoming a higher activation energy barrier.
Di-substitution occurs when reaction conditions are harsh enough (e.g., high temperature, excess electrophile) to force a reaction at both the kinetically favored exocyclic amine and the sterically hindered endocyclic amine.
Caption: Structural hierarchy of the two primary amines.
Part 2: Troubleshooting Guide: Predominant Di-Substitution
Issue: My reaction yields a high percentage of the di-substituted product, and separating it from the mono-substituted product is difficult.
This is the most common issue encountered. It indicates that the reaction conditions are not selective enough to differentiate between the two primary amines.
Root Cause Analysis: The formation of the di-substituted product is driven by factors that overcome the kinetic preference for the exocyclic amine. These typically include:
-
Stoichiometry: Using more than one equivalent of the electrophile will inevitably lead to di-substitution after the initial, faster reaction is complete.
-
Reaction Temperature: Higher temperatures provide sufficient energy to overcome the steric hindrance at the endocyclic amine, leading to a loss of selectivity.
-
Concentration & Addition Rate: Rapid addition of the electrophile can create high local concentrations, increasing the likelihood of reaction at both sites.
Recommended Solutions: Achieving Kinetic Control
The key to preventing di-substitution is to leverage the inherent reactivity difference through kinetic control. This involves using conditions that favor the reaction pathway with the lowest activation energy.
Caption: Reaction pathways for mono- vs. di-substitution.
Protocol 1: Kinetically Controlled Acylation
This protocol for a standard amide coupling demonstrates the principles of stoichiometric and temperature control.
Materials:
-
1-Boc-4-amino-4-(aminomethyl)piperidine
-
Acyl Chloride (e.g., Benzoyl Chloride) (0.95 - 1.0 eq)
-
Tertiary Amine Base (e.g., Triethylamine, DIEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM in a flame-dried, N₂-purged flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For highly reactive electrophiles, consider cooling to -78 °C (dry ice/acetone bath).
-
Controlled Addition: Dissolve the acyl chloride (0.95 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes using a syringe pump. This is a critical step.[1]
-
Reaction: Allow the reaction to stir at the cooled temperature for 2-4 hours. Do not allow the mixture to warm to room temperature until analysis confirms the consumption of the starting material.
-
Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS. You should observe the formation of a new, major spot corresponding to the mono-acylated product. The di-substituted product, if any, will be a distinct, less polar spot.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction by adding cold water or a saturated aqueous NaHCO₃ solution. Proceed with a standard aqueous workup and extraction.
Data Summary: Recommended Reaction Parameters
| Parameter | Standard Conditions (High Di-substitution Risk) | Kinetically Controlled (High Mono-substitution Yield) | Rationale for Change |
| Electrophile Stoich. | 1.1 - 1.5 eq | 0.95 - 1.0 eq | Prevents reaction with the second amine after the first has reacted. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -78 °C | Maximizes the difference in reaction rates (k₁ >> k₂). |
| Addition Method | Bolus (all at once) | Slow, dropwise addition | Maintains a low electrophile concentration, favoring the more nucleophilic site. |
| Base | Triethylamine | DIEA (Hünig's base) | The bulky nature of DIEA can further enhance selectivity by minimizing side reactions. |
Part 3: Frequently Asked Questions (FAQs)
Q2: I need to functionalize the more hindered endocyclic (C4-NH₂) amine. How can I achieve this?
A2: An Orthogonal Protection Strategy is Required.
Targeting the less reactive amine is not possible through kinetic control. You must first "mask" the more reactive exocyclic amine with a temporary, orthogonal protecting group. The Boc group on the piperidine nitrogen is acid-labile, so a base-labile group like Fmoc is an ideal choice.[2][][4]
Conceptual Workflow:
-
Selective Protection: React 1-Boc-4-amino-4-(aminomethyl)piperidine with Fmoc-OSu under carefully controlled conditions. The less hindered exocyclic amine should react preferentially to form the N-Boc, N'-Fmoc protected diamine.
-
Reaction at C4-NH₂: With the exocyclic amine now protected, perform your desired reaction (e.g., acylation, alkylation) on the free endocyclic amine.
-
Fmoc Deprotection: Remove the Fmoc group using a mild base like 20% piperidine in DMF to reveal the free exocyclic amine.[2][4]
-
Final Product: The result is a molecule selectively functionalized at the C4-amine position.
Caption: Orthogonal strategy for C4-amine functionalization.
Q3: What are the best analytical methods to monitor the reaction and confirm the structure of my mono-substituted product?
A3: A combination of chromatography and spectroscopy is essential.
-
Reaction Monitoring:
-
TLC: An excellent, rapid method. Use a solvent system (e.g., 5-10% Methanol in DCM) that gives good separation between the starting material (polar), the mono-substituted product (intermediate polarity), and the di-substituted product (least polar).
-
LC-MS: Provides real-time confirmation of the masses of the species in your reaction mixture, confirming the formation of the desired product and detecting any side products.
-
-
Structure Confirmation:
-
NMR (¹H, ¹³C): The definitive method. The mono-substituted product will have a unique set of signals. In ¹H NMR, the formation of an amide at the exocyclic amine will typically shift the adjacent -CH₂- protons downfield.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and elemental composition of your final product, providing unequivocal evidence of its identity.
-
Q4: Can I use a different protecting group on the piperidine nitrogen instead of Boc?
A4: Yes, but with careful consideration of orthogonality.
The Boc group is widely used due to its stability and straightforward removal with acid (like TFA).[5] If your subsequent reaction steps are acid-sensitive, you might consider a Cbz (benzyloxycarbonyl) group, which is removed by catalytic hydrogenation.[5] The key principle is ensuring that the protecting groups used for the piperidine nitrogen and any temporary protection on the side-chain amines can be removed selectively without interfering with each other—a concept known as an orthogonal protecting group strategy.[5]
References
Stability of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate under acidic and basic conditions
Welcome to the technical support center for tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this versatile building block. Here, we address common questions and challenges related to its stability under various chemical conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The stability of this molecule is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under a wide range of conditions, particularly basic and nucleophilic environments.[1][2] However, it is characteristically labile under acidic conditions, which forms the basis for its use as a protecting group.[1][2]
Key Stability Points:
-
Basic Conditions: Generally stable. The carbamate linkage is resistant to hydrolysis by common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
-
Acidic Conditions: Prone to cleavage. The Boc group is readily removed by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3]
-
Nucleophiles: The Boc group is stable towards most nucleophiles.[4]
-
Catalytic Hydrogenation: The Boc group is stable under conditions typically used for the hydrogenolysis of other protecting groups like benzyloxycarbonyl (Cbz).[2]
Q2: I am observing unexpected deprotection of my compound during a reaction. What are the likely acidic conditions that could be causing this?
Unexpected cleavage of the Boc group is a common issue and almost always points to the presence of acidic conditions, even if not immediately obvious.
Potential Sources of Acidity:
-
Reagents: Some reagents, although not acids themselves, can generate acidic byproducts during a reaction.
-
Solvents: Certain grades of solvents can contain acidic impurities. For example, dichloromethane (DCM) can degrade to produce trace amounts of HCl.
-
Silica Gel: During column chromatography, standard silica gel can be slightly acidic and may cause partial or complete deprotection, especially with prolonged exposure.
Troubleshooting Tip: If you suspect unintended deprotection, it is crucial to neutralize all reagents and solvents before use. For chromatography, consider using silica gel that has been pre-treated with a base like triethylamine.
Q3: Under what specific acidic conditions will the Boc group be cleaved?
The cleavage of the Boc group is an acid-catalyzed process. The most common and effective method for Boc deprotection is the use of strong acids like trifluoroacetic acid (TFA). A solution of 20-50% TFA in a solvent such as dichloromethane (DCM) is a standard protocol.[1] Other strong acids like hydrochloric acid (HCl) in dioxane are also frequently used.[5]
The mechanism involves the protonation of the carbamate carbonyl oxygen, which leads to the loss of a stable tert-butyl cation. This is followed by the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free diamine.[3][6]
Q4: Is this compound stable to basic workup conditions?
Yes, the Boc protecting group is highly stable under basic conditions.[1][7] This allows for a basic workup to be performed to neutralize any acid used in a previous step and to extract the free amine product if desired.[5] A typical basic workup involves washing the organic layer with a saturated sodium bicarbonate solution.[5]
Q5: Can the Boc group be removed thermally?
While less common than acidic cleavage, thermal deprotection of Boc groups is possible, particularly at elevated temperatures.[8] Recent studies have shown that thermolytic deprotection can be achieved in continuous flow reactors at temperatures around 150 °C.[9] However, this method is generally less selective and may not be suitable for complex molecules with other thermally sensitive functional groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Partial or complete loss of the Boc group during a non-acidic reaction. | Inadvertent exposure to acidic conditions from reagents or solvents. | - Neutralize all reagents and solvents before use. - Consider using acid scavengers in your reaction mixture. |
| Incomplete Boc deprotection with standard acidic conditions (e.g., TFA/DCM). | Insufficient reaction time or inadequate concentration of acid. | - Increase the reaction time and monitor the progress by TLC or LC-MS.[5] - Increase the concentration of the acid. |
| Formation of t-butylated byproducts during deprotection. | The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or other molecules present.[8] | - Use a scavenger, such as anisole or thioanisole, to trap the tert-butyl cation.[8] |
| Difficulty in isolating the deprotected product after acidic workup. | The resulting free diamine may be highly polar and water-soluble, making extraction difficult. The product exists as an ammonium salt after acidic deprotection.[6] | - After deprotection, perform a basic workup to neutralize the amine salt to the free base, which may be more readily extracted into an organic solvent.[5] - Alternatively, consider using ion-exchange chromatography for purification. |
Experimental Protocols & Workflows
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acidic removal of the Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected piperidine in anhydrous DCM.
-
Add an equal volume of TFA to the solution (for a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and have a lower Rf value on TLC.[5][10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diamine.[5]
Workflow for Monitoring Boc Deprotection
Caption: Workflow for Boc deprotection and monitoring.
Chemical Degradation Pathway under Acidic Conditions
Caption: Acid-catalyzed deprotection pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, prized for its geminal diamine functionality on a piperidine scaffold, with one amine strategically protected by a tert-butyloxycarbonyl (Boc) group. Ensuring the purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth, experience-driven solutions to common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've completed the synthesis of this compound, but my crude product shows multiple spots on TLC. What are the likely impurities?
A1: The impurity profile of your product is intrinsically linked to the synthetic route employed. The most common pathways to this compound involve the reduction of a nitrile or a related functional group. Understanding your synthesis is the first step in diagnosing the impurities.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 1-Boc-4-cyanopiperidine or 1-Boc-piperidine-4-carboxamide.[1]
-
Partially Reduced Intermediates: If the reduction of a nitrile or amide is incomplete, you may have residual amounts of these intermediates.
-
Over-Alkylation or Over-Protection Products: In some synthetic strategies, there's a risk of forming di-Boc protected species or other side products from reactions with solvents or reagents.
-
By-products from Reducing Agents: The choice of reducing agent (e.g., Lithium Aluminum Hydride, Raney Nickel) can introduce specific by-products that need to be quenched and removed during work-up.[1]
-
Degradation Products: Boc-protected amines can be susceptible to degradation under acidic conditions, potentially leading to the loss of the Boc group. Additionally, the formation of nitroso impurities can be a concern if the synthesis conditions expose an amine intermediate to nitrosating agents.
The following diagram illustrates a common synthetic pathway and potential impurity formation points:
Caption: Common synthetic route and potential impurity sources.
Q2: My crude product is an oil/waxy solid and difficult to handle. How can I effectively purify it from non-basic impurities?
A2: An acid-base extraction is a highly effective and scalable method for separating your basic diamine product from neutral or acidic organic impurities.[2] This technique leverages the ability to reversibly form a water-soluble salt of your product.
Protocol 2: Purification via Acid-Base Extraction (Salt Formation)
This protocol is a robust, non-chromatographic method for purifying basic diamines.
Materials:
-
Crude this compound
-
Water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc))
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
pH paper or meter
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in an appropriate volume of DCM or EtOAc.
-
Acid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated diamine salt will move to the aqueous (bottom, if using DCM; top, if using EtOAc) layer.
-
Drain and collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete transfer of the product.
-
-
Back-Wash (Optional but Recommended): Combine the aqueous extracts and wash once with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Liberation of the Free Base:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH with stirring until the pH is strongly basic (pH > 12), as confirmed by pH paper or a meter. Your product will precipitate or form an oily layer.
-
-
Re-extraction into Organic Solvent:
-
Extract the basified aqueous layer three times with a fresh organic solvent (DCM or EtOAc).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
Caption: Workflow for purification by acid-base extraction.
Q3: I have a solid product after initial purification, but I suspect it still contains closely related impurities. How can I improve its purity further?
A3: Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities. The success of this method hinges on the selection of an appropriate solvent system.
Protocol 3: Purification by Recrystallization
Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Solvent Selection: For Boc-protected amines, which have moderate polarity, a range of solvents can be effective. It is often necessary to use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
| Solvent System | Polarity | Comments |
| Isopropanol/Hexane | Polar/Non-polar | A good starting point. Dissolve in hot isopropanol and add hexane until turbidity appears. |
| Dichloromethane/Hexane | Mid-polar/Non-polar | Useful if the compound is highly soluble in DCM. |
| Ethyl Acetate/Hexane | Mid-polar/Non-polar | Another common choice for compounds of moderate polarity. |
| Acetonitrile | Polar Aprotic | Can be effective as a single solvent if the solubility profile is suitable. |
Step-by-Step Procedure (Two-Solvent System):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot isopropanol).
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Heating: Gently heat the mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Q4: How can I quantitatively assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of your compound. Due to the presence of the Boc group and the basic amine functionalities, a reversed-phase HPLC method with a C18 column is generally suitable.
Protocol 4: HPLC Purity Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). The acidic modifier is crucial for good peak shape of the amines.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As the Boc-protected amine lacks a strong chromophore, detection at low UV wavelengths (210-220 nm) is necessary.[3] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of your purified product in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
-
A successful purification will result in a single major peak in the chromatogram, corresponding to your product.
-
The peak area percentage can be used to quantify the purity.
-
Potential impurities will appear as separate, smaller peaks. By comparing the retention times of your sample with those of known starting materials or intermediates, you can identify specific impurities.
References
Technical Support Center: Troubleshooting Byproducts in the Boc Deprotection of 1-Boc-4-amino-4-(aminomethyl)piperidine
Welcome to the technical support guide for the Boc deprotection of 1-Boc-4-amino-4-(aminomethyl)piperidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthetic step. Here, we provide in-depth, field-tested insights in a direct question-and-answer format, supplemented with troubleshooting workflows and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the Boc deprotection of 1-Boc-4-amino-4-(aminomethyl)piperidine?
The primary cause of most side reactions is the generation of a reactive tert-butyl cation ((CH₃)₃C⁺) intermediate during the acidic cleavage of the Boc group.[1][2] This potent electrophile can then react with any available nucleophile in the mixture. For this specific substrate, the key byproducts are:
-
N-tert-Butylation: The most prevalent byproduct results from the alkylation of the newly deprotected piperidine nitrogen or the primary amino groups at the C4 position by the tert-butyl cation.[3] This leads to a mass increase of 56 Da in the final product.[4]
-
Incomplete Deprotection: Residual starting material is a common issue, often due to insufficient acid concentration, reaction time, or low temperature.[5]
-
Degradation Products: The gem-diamine moiety at the C4 position can be sensitive to strongly acidic conditions, potentially leading to decomposition via iminium cation formation, although this is less common under standard deprotection conditions.[6][7]
| Byproduct Type | Description | Primary Cause | Analytical Signature (LC-MS) |
| N-tert-Butylation | Addition of a tert-butyl group to one of the nitrogen atoms. | Reaction with the electrophilic tert-butyl cation generated from the Boc group.[8] | Expected Mass + 56 Da |
| Incomplete Deprotection | Presence of the starting material, 1-Boc-4-amino-4-(aminomethyl)piperidine. | Insufficient acid, time, or temperature.[9] | Mass corresponding to starting material. |
| Oligomerization/Polymerization | Reaction of the deprotected product with itself or with the tert-butyl cation. | High concentration; reactive nature of the product and byproducts.[2] | Multiple higher molecular weight peaks. |
Q2: I am observing a significant amount of a +56 Da byproduct. What is it and how can I prevent it?
A mass increase of 56 Da is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule.[4][8] The highly nucleophilic amino groups of your product are readily alkylated by the tert-butyl cation generated during deprotection.
Prevention Strategy: The Use of Scavengers
The most effective way to prevent this side reaction is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive toward the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[1][9]
Q3: Which scavenger should I use for my reaction?
The choice of scavenger depends on the functional groups present in your molecule and the reaction conditions. For a molecule like 1-Boc-4-amino-4-(aminomethyl)piperidine, which contains highly nucleophilic primary amines but lacks other sensitive residues like tryptophan or cysteine, silane-based scavengers are an excellent choice.
| Scavenger | Typical Conc. | Pros | Cons |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Highly effective, commonly used, versatile.[10] | Can reduce certain functional groups if not used carefully. |
| Triethylsilane (TES) | 2.5 - 5% (v/v) | Similar to TIS, very effective carbocation trap.[11] | Can also act as a reducing agent. |
| Water | 2.5 - 5% (v/v) | Inexpensive, readily available. Traps cations to form t-butanol. | May not be sufficient for highly sensitive substrates; can affect reaction kinetics.[10] |
| Thioanisole | 2.5 - 5% (v/v) | Effective for protecting sulfur-containing and other sensitive residues. | Can lead to side reactions with tryptophan if present. Strong odor. |
For this specific substrate, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust starting point to minimize tert-butylation.[1][9]
Q4: My deprotection is slow or incomplete. How can I drive it to completion?
Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction parameters.[5]
-
Increase Acid Concentration: If using a 25-50% solution of TFA in DCM, increasing the TFA concentration towards 95-100% can accelerate the reaction.[8] Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[5][9]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material persists after the standard 1-2 hours, extend the reaction time.[5]
-
Increase Temperature: Most deprotections are run at 0 °C to room temperature. Gentle warming (e.g., to 30-40 °C) can increase the rate, but be aware this may also increase the rate of side product formation, making the use of scavengers even more critical.[1][5]
Troubleshooting Guide: Low Yield
Low yield is a frustrating outcome that can stem from multiple issues. This workflow helps diagnose the root cause.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for initial attempts when tert-butylation is not anticipated to be a major issue.
-
Preparation: Dissolve the 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 equiv.) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[12]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA. The resulting TFA salt can be precipitated with cold diethyl ether or used directly for the next step.[8][13]
Protocol 2: Boc Deprotection with a Scavenger to Minimize t-Butylation
This is the recommended protocol for this specific substrate to proactively prevent side reactions.
-
Preparation: Dissolve the 1-Boc-4-amino-4-(aminomethyl)piperidine (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Mixture: In a separate flask, prepare the deprotection cocktail: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v) .[9]
-
Acid Addition: Slowly add the deprotection cocktail to the stirred substrate solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as its TFA salt. Collect the solid by filtration, wash with cold ether, and dry under vacuum.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control in Reactions with 4-Amino-4-(aminomethyl)piperidine Derivatives
Welcome to the technical support center for managing stereochemistry in reactions involving 4-amino-4-(aminomethyl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol with this versatile scaffold. The unique C4-quaternary stereocenter, bearing two primary amine functionalities, presents distinct challenges and opportunities in asymmetric synthesis.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the "why" behind experimental choices, ensuring you can make informed decisions in your own work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most effective protecting group strategies for differentiating the two primary amines on a 4-amino-4-(aminomethyl)piperidine scaffold?
A1: The key to success is using an orthogonal protecting group strategy . This allows for the selective deprotection of one amine while the other remains protected, enabling sequential functionalization.[1] The choice depends heavily on the planned reaction sequence and the stability of the protecting groups to various reagents.
Common Orthogonal Pairs:
| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Acidic (e.g., TFA, HCl in dioxane)[2][3] | Hydrogenolysis (H₂, Pd/C)[2] | A classic and reliable combination. Boc is base-stable, while Cbz is acid-stable. |
| Boc | Fmoc (9-Fluorenylmethoxycarbonyl) | Acidic (TFA) | Basic (e.g., 20% Piperidine in DMF)[2] | Excellent for solid-phase synthesis. Fmoc is very base-labile. |
| Alloc (Allyloxycarbonyl) | Boc | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[4] | Acidic (TFA) | Useful when avoiding strong acids or bases is necessary. |
| ivDde | Fmoc / Boc | 2% Hydrazine in DMF[3] | Base / Acid | ivDde offers specific cleavage under mild conditions, ideal for complex molecules.[3] |
Expert Insight: The piperidine ring nitrogen must also be considered. It is often protected with a Boc or Cbz group early in the synthesis to prevent it from interfering as a nucleophile.[2] The choice of N-piperidine protection can influence the ring's conformation and, consequently, the stereochemical outcome of subsequent reactions.[5][6]
Q2: My goal is to synthesize a single enantiomer of a 4-amino-4-(aminomethyl)piperidine derivative. Should I use a chiral pool synthesis, a chiral auxiliary, or a catalytic asymmetric method?
A2: The optimal strategy depends on factors like scale, access to starting materials, and the desired stereocenter's position relative to the piperidine core.
-
Chiral Pool Synthesis: This involves starting with a readily available chiral molecule, such as an amino acid or a carbohydrate.[7] This is an excellent strategy when a suitable starting material exists that can be converted to the target piperidine without disturbing the existing stereocenter. For example, derivatives of amino acids can be used to construct the piperidine ring.[8]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemistry of a reaction, after which it is removed. Evans auxiliaries, for instance, are classic choices for stereoselective alkylations. This method is robust and predictable but requires additional steps for attachment and removal, which can lower the overall yield.
-
Catalytic Asymmetric Synthesis: This is often the most elegant and atom-economical approach, using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.[9][10]
-
Metal-based catalysts: Complexes of rhodium, ruthenium, or iridium with chiral ligands are powerful for asymmetric hydrogenations of prochiral precursors like enamines or tetrahydropyridines.[7]
-
Organocatalysis: Chiral amines or phosphoric acids can catalyze a variety of enantioselective transformations, such as Michael additions or Mannich reactions, to build the chiral piperidine scaffold.[11][12][13]
-
Decision Workflow:
Caption: Decision tree for selecting a stereosynthesis strategy.
Q3: How can I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my 4-amino-4-(aminomethyl)piperidine derivatives?
A3: Accurate stereochemical analysis is critical. The two primary techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy .
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess.[14][15]
-
Direct Method: The most common approach uses a Chiral Stationary Phase (CSP), often based on polysaccharides like cellulose or amylose.[16] The enantiomers interact differently with the CSP, leading to different retention times.
-
Indirect Method: If the compound lacks a UV chromophore or separates poorly, it can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[17][18] These diastereomers can then be separated on a standard achiral HPLC column.[18]
-
-
NMR Spectroscopy:
-
Diastereomeric Ratio (dr): For diastereomers, standard ¹H NMR is often sufficient. The different spatial arrangements of the molecules lead to distinct chemical shifts and coupling constants for corresponding protons, allowing for integration and ratio determination.[19][20]
-
Enantiomeric Excess (ee): To distinguish enantiomers by NMR, a chiral environment must be introduced. This can be done using:
-
Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the analyte, inducing small chemical shift differences between the enantiomers.
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, reacting the enantiomeric mixture with a chiral agent creates diastereomers with distinct NMR spectra. ¹⁹F NMR can be particularly useful if a fluorine-containing CDA is used, as the signals are often well-resolved with no background noise.[21]
-
-
Troubleshooting Guides
Issue: Poor Diastereoselectivity in Functionalization Reactions
You are performing a reaction on an existing chiral piperidine (e.g., alkylation, reduction) and obtaining a nearly 1:1 mixture of diastereomers.
| Probable Cause | Explanation & Solution |
| 1. Lack of Facial Bias / Poor Conformational Control | The piperidine ring exists in a dynamic equilibrium of chair and boat conformations.[22] The incoming reagent may be able to attack from either face with equal ease. Solution: Increase steric hindrance to favor one conformation. Changing the N-protecting group from a small one (e.g., methyl) to a bulky one (e.g., Boc) can lock the ring into a specific chair conformation, forcing substituents into axial or equatorial positions and creating a steric shield that directs the approach of the reagent.[5] Lowering the reaction temperature can also favor the ground-state conformation and improve selectivity. |
| 2. Incorrect Reagent or Catalyst Choice | The reagent itself may not be sterically demanding enough to differentiate between the two faces of the reactive intermediate. Solution: Switch to a bulkier reagent. For example, in a reduction, using a sterically hindered hydride source like L-Selectride instead of NaBH₄ can dramatically improve diastereoselectivity. In catalytic reactions, the ligand's structure is paramount. Fine-tuning the chiral ligand on a metal catalyst can create a more defined chiral pocket, enhancing stereocontrol.[23] |
| 3. Chelation Control is Not Operative (or is Interfering) | If your substrate has a nearby Lewis basic group (like a hydroxyl or carbonyl), it can coordinate to a metal-based reagent, directing its delivery from a specific face. If this is not happening, or if an undesired chelation is occurring, selectivity will be poor. Solution: If you want to encourage chelation, switch to a more Lewis acidic reagent or a solvent that does not compete for coordination (e.g., toluene instead of THF). If you want to prevent chelation, protect the coordinating functional group or use a non-coordinating solvent. |
Issue: Low Enantioselectivity in an Asymmetric Catalytic Reaction
Your catalytic asymmetric reaction is producing the chiral piperidine derivative with low enantiomeric excess (ee).
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Explanation:
-
Catalyst Purity and Loading: An impure or partially decomposed catalyst will exhibit poor performance. Always use a freshly sourced or properly stored catalyst. The optimal loading is a balance; too little may result in a slow reaction and potential background (racemic) reaction, while too much is wasteful and can sometimes lead to side reactions.
-
Solvent and Temperature Effects: The solvent can significantly influence the transition state of the stereodetermining step. A screen of solvents with varying polarities (e.g., Toluene, DCM, THF, Acetonitrile) is crucial. Lowering the reaction temperature often leads to a more ordered transition state, which enhances the energy difference between the two diastereomeric pathways, resulting in higher ee.
-
Ligand-Substrate Mismatch: There is no universal chiral catalyst. The electronic and steric properties of the substrate must be compatible with the chiral environment created by the catalyst.[23] If initial results are poor, screening a library of related ligands with systematic variations (e.g., changing aryl groups on a phosphine ligand) is a standard and effective approach to identify a better match.
Issue: Inconsistent Stereochemical Results or Evidence of Racemization
You have successfully synthesized a chiral piperidine, but the enantiomeric or diastereomeric purity decreases during subsequent steps or upon storage.
| Probable Cause | Explanation & Solution |
| 1. Epimerizable Stereocenter | If the chiral center is adjacent to a carbonyl group (e.g., an α-amino ester), it can be deprotonated under basic or acidic conditions, leading to racemization via an enol or enolate intermediate. Solution: Avoid harsh acidic or basic conditions after the stereocenter is set. If a base is required, use a non-nucleophilic, hindered base (e.g., 2,6-lutidine) at low temperatures. If subsequent reactions require conditions that cause epimerization, reconsider the synthetic route to install that stereocenter later. |
| 2. Ring-Chain Tautomerism | In some substituted piperidines, particularly those derived from aldehydes, there can be an equilibrium with an open-chain iminium ion form, which can lead to loss of stereochemical integrity. Solution: Ensure the piperidine ring nitrogen is protected (e.g., with Boc or Cbz) to prevent the formation of an iminium ion. This generally locks the cyclic form and prevents this pathway to racemization. |
| 3. Purification-Induced Epimerization | Chromatography on silica gel, which is acidic, can sometimes cause epimerization of sensitive compounds. Solution: If you suspect this is happening, neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1%) through the column before loading your sample. Alternatively, consider other purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: Stepwise Orthogonal Protection of 4-(Aminomethyl)piperidine
This protocol describes the protection of the piperidine nitrogen with Cbz, followed by the selective protection of one primary amine with Boc, leaving the other primary amine free for functionalization.
Step 1: N-Piperidine Protection
-
Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected intermediate.
Step 2: Selective Mono-Boc Protection
-
Dissolve the N-Cbz intermediate (1.0 eq) in DCM (~0.2 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) dissolved in a small amount of DCM dropwise over 1-2 hours using a syringe pump. Slow addition at low temperature is critical to favor mono-protection.
-
Stir at -78 °C for an additional 2 hours, then allow to slowly warm to room temperature overnight.
-
Monitor the reaction carefully by TLC or LC-MS to maximize the formation of the mono-Boc product.
-
Concentrate the reaction mixture and purify by flash column chromatography (using a gradient of methanol in DCM) to separate the desired mono-Boc product from unreacted starting material and the di-Boc byproduct.
Protocol 2: General Chiral HPLC Method Development for Piperidine Derivatives
This protocol provides a starting point for separating enantiomers of a protected 4-amino-4-(aminomethyl)piperidine derivative.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent first choices due to their broad applicability.[17]
-
Mobile Phase Screening (Normal Phase):
-
System A: Hexane/Isopropanol (IPA) (90:10).
-
System B: Hexane/Ethanol (90:10).
-
Run a sample of the racemic material on each system. If no separation is observed, try increasing the polarity (e.g., 80:20).
-
-
Additive Screening: If separation is poor or peak shape is broad (often due to interaction with the basic nitrogen), add a small amount of an amine additive to the mobile phase.
-
Add 0.1% diethylamine (DEA) or 0.1% butylamine to the mobile phase mixture. This often dramatically improves peak shape and resolution for basic compounds like piperidines.
-
-
Optimization:
-
Once partial separation is achieved, optimize the ratio of alcohol to hexane to improve the resolution (α) and reduce the run time (k').
-
Adjust the flow rate (typically 0.5-1.0 mL/min) to find the best balance of resolution and analysis time.
-
Ensure the column temperature is controlled (e.g., 25 °C) for reproducible results.
-
-
Derivatization (If Direct Method Fails):
-
If no separation is achieved directly, consider derivatization. React the free amine of your racemic product with an enantiopure chiral derivatizing agent like Mosher's acid chloride or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).
-
Analyze the resulting diastereomeric mixture on a standard C18 reverse-phase column.
-
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. scispace.com [scispace.com]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ias.ac.in [ias.ac.in]
- 23. pubs.acs.org [pubs.acs.org]
Overcoming poor reactivity of the hindered amines in 1-Boc-4-amino-4-(aminomethyl)piperidine
Welcome to the technical support center for 1-Boc-4-amino-4-(aminomethyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile, yet sterically hindered, building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the poor reactivity of its hindered amine functionalities and achieve your synthetic goals.
Understanding the Challenge: Steric Hindrance in a Geminal Diamine
The core challenge in working with 1-Boc-4-amino-4-(aminomethyl)piperidine, particularly after the removal of the Boc protecting group to reveal the free diamine, lies in the distinct steric environments of its two primary amino groups. The 4-amino group is directly attached to a quaternary carbon, creating a highly hindered neopentyl-like environment. In contrast, the aminomethyl group, while still subject to some steric bulk from the piperidine ring, is a less hindered primary amine. This disparity in steric accessibility is the primary determinant of their differential reactivity.
Troubleshooting Guide: Overcoming Poor Reactivity
This section addresses common issues encountered when reacting the primary amine(s) of 1-Boc-4-amino-4-(aminomethyl)piperidine and its deprotected form.
Issue 1: Low Yield or No Reaction in Amide Coupling
Root Cause: The primary amine, particularly the C4-amino group, is a poor nucleophile due to significant steric hindrance, which impedes its attack on the activated carboxylic acid. Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier.
Solutions:
-
Employ High-Activity Coupling Reagents: For the less hindered aminomethyl group, standard coupling reagents may suffice. However, for the more hindered C4-amino group, or when high yields are desired in general, more potent activating agents are recommended.[1] The choice of coupling reagent is critical and can dramatically impact reaction outcomes.[1] Uronium/aminium salts like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DCC, EDC) for hindered couplings.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents due to the formation of highly reactive OAt esters.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): More reactive than HBTU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers reactivity comparable or superior to HATU with a better safety profile.
-
-
Optimize Reaction Conditions:
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Microwave-assisted synthesis can be particularly effective in accelerating slow coupling reactions.
-
Extended Reaction Time: For sluggish reactions, extending the reaction time from a few hours to overnight can significantly improve yields.
-
Increased Reagent Concentration: Using a higher concentration of both the coupling partners and reagents can help drive the reaction to completion. A "double coupling" procedure, where the coupling step is repeated with fresh reagents, is a common and effective strategy.
-
-
Consider Acyl Fluorides for Extremely Hindered Couplings: In cases where even the most potent coupling reagents fail, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a selective reaction on one of the two primary amines of 4-amino-4-(aminomethyl)piperidine (after Boc deprotection). Which amine is more reactive?
The aminomethyl group is significantly more reactive than the 4-amino group. This is due to the pronounced steric hindrance around the 4-amino group, which is attached to a quaternary carbon center. The aminomethyl group, being one carbon removed from this sterically congested center, is more accessible to incoming electrophiles.
Q2: How can I achieve selective acylation of the aminomethyl group?
To selectively acylate the more reactive aminomethyl group, you can employ a strategy that leverages the difference in steric hindrance:
-
Use a less reactive acylating agent: Start with a standard acyl chloride or anhydride under mild conditions (e.g., room temperature or below). The less hindered aminomethyl group should react preferentially.
-
Control stoichiometry: Use of approximately one equivalent of the acylating agent will favor mono-acylation at the more reactive site.
-
Use of bulky reagents: Employing a sterically demanding acylating agent can further enhance selectivity for the less hindered aminomethyl position.
Q3: What if I want to react the more hindered 4-amino group selectively?
Selective functionalization of the more hindered 4-amino group requires a protection strategy. An orthogonal protecting group strategy is the most reliable approach.[][3]
-
Protect the aminomethyl group: First, selectively react the more accessible aminomethyl group with a protecting group that can be removed under conditions that do not affect the final desired functional group or other protecting groups on your molecule (e.g., an Fmoc group, which is base-labile, if your subsequent steps are acid-stable).
-
Functionalize the 4-amino group: With the aminomethyl group protected, you can then proceed to react the 4-amino group. Due to its hindered nature, you will likely need to employ the more forcing conditions described in the troubleshooting guide (e.g., high-activity coupling reagents, elevated temperature).
-
Deprotect the aminomethyl group: Finally, remove the protecting group from the aminomethyl group under its specific cleavage conditions.
Q4: I am having trouble with a reductive amination reaction with 1-Boc-4-amino-4-(aminomethyl)piperidine. What are some common pitfalls?
Reductive amination involves the formation of an imine or iminium ion intermediate, followed by its reduction.[4][5]
-
Slow Imine Formation: Steric hindrance can slow down the initial formation of the imine.
-
Solution: Use of a mild acid catalyst (e.g., acetic acid) can accelerate imine formation. The removal of water using molecular sieves can also drive the equilibrium towards the imine.
-
-
Inefficient Reduction: The choice of reducing agent is crucial.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the aldehyde or ketone starting material but is effective at reducing the iminium ion intermediate.[6] For particularly difficult cases, more powerful reducing agents like sodium cyanoborohydride (NaBH3CN) can be used, though with greater safety precautions.
-
-
Over-alkylation: If you are starting with the deprotected diamine, there is a risk of reaction at both amino groups.
-
Solution: A protection strategy, as described in Q3, is the best approach to ensure selective mono-alkylation.
-
Q5: Can I form an unsymmetrical urea with 4-amino-4-(aminomethyl)piperidine?
Yes, but selectivity will be a key challenge. A stepwise approach is recommended:
-
Selective Protection: Protect one of the amino groups using an orthogonal protecting group strategy as outlined in Q3.
-
Urea Formation: React the unprotected amine with an isocyanate or use a phosgene equivalent to form the urea.
-
Deprotection: Remove the protecting group to reveal the second primary amine.
Experimental Protocols
Protocol 1: Acylation of the Aminomethyl Group using an Acyl Chloride
This protocol is optimized for the acylation of the less hindered aminomethyl group of 1-Boc-4-(aminomethyl)piperidine.
Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Amide Coupling with a Hindered Amine using HATU
This protocol is designed for coupling a carboxylic acid to a sterically hindered amine, such as the 4-amino group of a protected 4-amino-4-(aminomethyl)piperidine derivative.
Materials:
-
Protected 4-amino-4-(aminomethyl)piperidine derivative
-
Carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, pre-activate the carboxylic acid (1.2 eq). Dissolve the carboxylic acid, HATU (1.2 eq), and DIPEA (2.5 eq) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the solution of the activated carboxylic acid to a solution of the hindered amine (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. For extremely hindered systems, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data and Visualization
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU. |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[1] |
Diagram 1: Troubleshooting Workflow for Poor Amide Coupling Reactivity
Caption: Decision tree for troubleshooting poor amide coupling yields.
Diagram 2: Orthogonal Protection Strategy for Selective Functionalization
Caption: Workflow for selective functionalization using an orthogonal protection strategy.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Mono-Boc Protection of Symmetrical Diamines
Welcome to the technical support center for the selective mono-Boc protection of symmetrical diamines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields and purity for mono-Boc protected diamine building blocks. Mono-functionalization of symmetrical diamines is a persistent challenge in organic synthesis, often resulting in a mixture of unprotected, mono-protected, and di-protected products.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yields a mixture of starting material, mono-Boc, and a significant amount of di-Boc product. How can I improve the selectivity for the mono-Boc product?
This is the most common challenge in the mono-Boc protection of symmetrical diamines. The statistical nature of the reaction, where both amino groups have similar reactivity, often leads to a product mixture.[3]
Root Cause Analysis:
-
Stoichiometry: The molar ratio of the diamine to the Boc-anhydride ((Boc)₂O) is a critical factor. Using a 1:1 ratio or an excess of (Boc)₂O will inevitably lead to a significant amount of the di-protected byproduct.
-
Reaction Rate: The reaction of an amine with (Boc)₂O is typically fast. If the (Boc)₂O is added too quickly, its local concentration will be high, increasing the likelihood of a second reaction with the already formed mono-Boc product.
-
Reactivity of the Mono-Boc Product: The remaining free amino group in the mono-Boc product is still nucleophilic and can react with any available (Boc)₂O.
Solutions & Protocols:
-
Control the Stoichiometry: A common strategy is to use a large excess of the diamine to statistically favor mono-protection.[1] However, this is not always practical for valuable or scarce diamines. A more controlled approach is to use a slight excess of the diamine (e.g., 1.2-1.5 equivalents) or a substoichiometric amount of (Boc)₂O (e.g., 0.8 equivalents).
-
Slow Addition of (Boc)₂O: This is a crucial technique to maintain a low concentration of the protecting agent.[1] Dissolve the (Boc)₂O in a suitable solvent and add it dropwise to the solution of the diamine over an extended period (e.g., 1-2 hours) at a controlled temperature (typically 0 °C).[1]
-
In Situ Mono-Protonation (Recommended Method): This is a highly effective "one-pot" procedure that deactivates one of the amino groups.[4][5] By adding one equivalent of an acid, a mono-ammonium salt is formed, leaving the other amino group free to react with (Boc)₂O.[6][7]
-
Mechanism: Diamine + 1 eq. HCl → [Mono-Ammonium Salt] + (Boc)₂O → Mono-Boc Product
A convenient way to generate the required HCl in situ is by using chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[4][5][8][9]
Protocol: Mono-Boc Protection via In Situ Mono-Protonation [4]
-
Dissolve the symmetrical diamine (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1.0 eq.) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the mono-salt.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2N NaOH) to deprotonate the remaining ammonium salt.
-
Extract the mono-Boc protected diamine with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product.
-
Q2: I am struggling to separate the mono-Boc product from the unreacted diamine and the di-Boc byproduct. What is the best purification strategy?
Purification is a significant hurdle due to the similar polarities of the three components.
Troubleshooting the Purification:
-
Column Chromatography: While often necessary, it can be challenging. The di-Boc product is the least polar, followed by the mono-Boc product, and the highly polar starting diamine. A gradient elution on silica gel is typically required. However, the free amine of the starting material and the mono-Boc product can streak on the column, leading to poor separation and yield loss. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 1-2%) can be added to the eluent.
-
Acid/Base Extraction: This is a more scalable and often more effective method, especially when the in situ mono-protonation protocol is used.[10]
-
After the reaction, perform an initial extraction with a non-polar solvent (e.g., hexane or diethyl ether) to remove the non-basic di-Boc byproduct.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the unreacted diamine and the mono-Boc product, making them water-soluble.
-
Wash the acidic aqueous layer again with a non-polar solvent to remove any remaining non-basic impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12. This deprotonates the mono-Boc product and the starting diamine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the mono-Boc product and any unreacted diamine.
-
The diagram below illustrates the general reaction and the challenge of product distribution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. bioorg.org [bioorg.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 1-Boc-4-amino-4-(aminomethyl)piperidine
Introduction: The 'Swiss Army Knife' Building Block and the Imperative of Precise Characterization
In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are invaluable assets. 1-Boc-4-amino-4-(aminomethyl)piperidine is a prime example, incorporating a piperidine scaffold common in bioactive molecules, a readily deprotected Boc-protected secondary amine, and a geminal diamino center. This unique arrangement offers synthetic chemists a versatile platform for constructing complex molecular architectures, from novel ligands for G-protein coupled receptors to constrained peptide mimetics.
However, the very feature that makes this molecule synthetically attractive—the C4 quaternary gem-diamino center—also presents a characterization challenge. Simple mass spectrometry or thin-layer chromatography cannot distinguish it from key precursors or side-products. Unambiguous structural confirmation and purity assessment fall to Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth ¹H and ¹³C NMR analysis of 1-Boc-4-amino-4-(aminomethyl)piperidine, explains the causal relationships between structure and spectral features, and presents a comparative analysis against structurally similar analogs to aid researchers in confident identification.
Part 1: Structural Elucidation by ¹H and ¹³C NMR Spectroscopy
To interpret the NMR spectra, we must first establish a clear numbering scheme for the molecule's atoms.
Figure 1: Numbering scheme for 1-Boc-4-amino-4-(aminomethyl)piperidine.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted based on the analysis of structurally related compounds. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.
-
Boc Group (-C(CH₃)₃): A large, sharp singlet integrating to 9 protons is expected around δ 1.45 ppm . This is a hallmark of the tert-butyl group and its magnetic equivalence.
-
Piperidine Ring Protons (H2, H6): The protons alpha to the nitrogen (H2, H6) are deshielded by the adjacent nitrogen atom. Due to the carbamate, their movement is restricted, resulting in broad, overlapping multiplets. The equatorial protons are typically further downfield than the axial ones. Expect a broad multiplet around δ 3.8 - 4.1 ppm (axial & equatorial).
-
Piperidine Ring Protons (H3, H5): These protons are adjacent to the quaternary C4 center. They will appear as two distinct multiplets. The equatorial protons are expected around δ 1.6 - 1.8 ppm and the axial protons around δ 1.4 - 1.6 ppm .
-
Aminomethyl Protons (-CH₂NH₂): The methylene protons on the C7 carbon are adjacent to a primary amine and the C4 carbon. They are expected to appear as a singlet or a narrow multiplet around δ 2.6 - 2.8 ppm .
-
Amine Protons (-NH₂): The protons on the two amine groups (N8 and the amine on C7) are exchangeable and will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, but can be expected in the range of δ 1.5 - 2.5 ppm .
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Boc Group (C=O and -C(CH₃)₃): The carbonyl carbon of the Boc group will appear significantly downfield, around δ 154.8 ppm . The quaternary carbon of the tert-butyl group is expected around δ 79.5 ppm , with the three equivalent methyl carbons appearing as a strong signal around δ 28.5 ppm .
-
Piperidine Ring (C2, C6): These carbons, alpha to the nitrogen, are expected to be in the δ 42 - 44 ppm range.
-
Piperidine Ring (C3, C5): These carbons are shielded relative to C2/C6 and are expected around δ 30 - 32 ppm .
-
Quaternary Carbon (C4): This is the key carbon of the gem-diamino center. Being a quaternary carbon substituted with two nitrogen atoms, it is expected to be significantly deshielded, appearing around δ 50 - 55 ppm . Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Aminomethyl Carbon (C7): The carbon of the aminomethyl group is predicted to be around δ 45 - 48 ppm .
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
| Boc (-C(CH ₃)₃) | ~1.45 ppm (s, 9H) | ~28.5 ppm | Magnetically equivalent methyls, shielded. |
| Boc (-C (CH₃)₃) | - | ~79.5 ppm | Quaternary carbon attached to oxygen. |
| Boc (-C =O) | - | ~154.8 ppm | Deshielded carbonyl carbon. |
| Piperidine (C2, C6) | ~3.8-4.1 ppm (m, 4H) | ~42-44 ppm | Alpha to nitrogen, deshielded. |
| Piperidine (C3, C5) | ~1.4-1.8 ppm (m, 4H) | ~30-32 ppm | Standard aliphatic piperidine carbons. |
| Quaternary (C4) | - | ~50-55 ppm | Key identifier; deshielded by two nitrogen atoms. Signal may be weak. |
| Aminomethyl (C7) | ~2.6-2.8 ppm (s, 2H) | ~45-48 ppm | Methylene group adjacent to NH₂ and C4. |
| Amines (-NH ₂) | ~1.5-2.5 ppm (br s) | - | Exchangeable protons, broad signal, position is concentration-dependent. |
Part 2: Comparative NMR Analysis: Distinguishing from Key Analogs
The true power of NMR lies in comparison. A common synthetic route might involve starting from a C4-substituted piperidine and elaborating the functionality. Here, we compare the predicted data for our target molecule with experimental data for two highly relevant analogs: 1-Boc-4-(aminomethyl)piperidine [1][2][3] and 4-Amino-1-Boc-piperidine [4][5].
| Assignment | Target Molecule (Predicted) | Analog 1: 1-Boc-4-(aminomethyl)piperidine | Analog 2: 4-Amino-1-Boc-piperidine |
| ¹H NMR (δ ppm) | |||
| H4 | N/A (Quaternary) | ~1.5 ppm (m, 1H) | ~2.7 ppm (m, 1H) |
| -CH ₂NH₂ (at C4) | ~2.6-2.8 | ~2.5 ppm (d, 2H) | N/A |
| ¹³C NMR (δ ppm) | |||
| C2, C6 | ~42-44 | ~44.5 ppm | ~43.5 ppm |
| C3, C5 | ~30-32 | ~29.5 ppm | ~34.5 ppm |
| C4 | ~50-55 (Quaternary) | ~39.0 ppm (Methine) | ~47.0 ppm (Methine) |
| -C H₂NH₂ (at C4) | ~45-48 | ~46.5 ppm | N/A |
Key Differentiating Features:
-
The C4 Carbon Signal: This is the most definitive point of comparison. In the target molecule, C4 is a quaternary carbon, and its signal will be found around 50-55 ppm . In contrast, for Analog 1 (1-Boc-4-(aminomethyl)piperidine), C4 is a methine (-CH) carbon appearing further upfield around 39.0 ppm. For Analog 2 (4-Amino-1-Boc-piperidine), the C4 methine is deshielded by the directly attached amine, shifting it to ~47.0 ppm, but it remains a methine, not a quaternary carbon. The absence of a C-H correlation for the C4 signal in a 2D HSQC experiment would be definitive proof of the gem-diamino structure.
-
The C4 Proton Signal: The target molecule has no proton at the C4 position. Both analogs, however, show a characteristic methine proton multiplet at C4, providing a clear point of differentiation in the ¹H NMR spectrum.
-
Symmetry and Complexity: The substitution at C4 in the target molecule simplifies the signals for the piperidine ring protons (H3, H5) compared to the analogs, which have a chiral center at C4 leading to potentially more complex splitting patterns.
Part 3: Experimental Protocol for High-Fidelity NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for compounds of this class.
Workflow for NMR Analysis
Figure 2: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is a good first choice as it is a common solvent for this class of compound. If the amine protons are of particular interest or if solubility is an issue, Methanol-d₄ (MeOD) can be used, which will exchange the labile -NH₂ protons for deuterium.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Boc-4-amino-4-(aminomethyl)piperidine into a clean vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Vortex gently until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Number of Scans (NS): 16 scans is typically sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds is adequate.
-
Spectral Width: Set to cover a range from -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): Use a 2-second delay. For better quantification of quaternary carbons, a longer delay (5-10s) may be necessary.
-
Spectral Width: Set to cover a range from 0 to 200 ppm.
-
-
Data Processing:
-
Apply an exponential window function and perform Fourier transformation.
-
Manually phase the spectra and apply a baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; MeOD: δ 3.31 ppm) and the ¹³C spectrum accordingly (CDCl₃: δ 77.16 ppm; MeOD: δ 49.00 ppm).
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Conclusion
The NMR characterization of 1-Boc-4-amino-4-(aminomethyl)piperidine is a clear-cut process when approached systematically. The key to unambiguous identification lies not just in observing the expected signals, but in confirming the absence of signals from plausible alternatives. The definitive spectral signature is the quaternary ¹³C signal of the C4 carbon at approximately δ 50-55 ppm , coupled with the complete absence of a methine proton at this position in the ¹H spectrum. By following the detailed protocol and using the comparative data provided, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this versatile building block, ensuring the integrity of their subsequent synthetic endeavors.
References
- 1. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR [m.chemicalbook.com]
- 2. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-1-Boc-piperidine(87120-72-7) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to Geminal Diamine Linkers: A Comparative Analysis Featuring tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Introduction: The Critical Role of Linker Architecture in Advanced Therapeutics
In the landscape of modern drug discovery, particularly within the realm of Proteolysis Targeting Chimeras (PROTACs), the linker is not a mere tether but a critical determinant of therapeutic success.[1][2][3] It governs the spatial relationship between a target protein and an E3 ligase, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the entire molecule.[3][4] Among the diverse linker classes, those incorporating rigid structural motifs have garnered significant attention for their ability to minimize conformational entropy and pre-organize the molecule into a bioactive state.[1][5]
This guide provides an in-depth comparison of geminal diamine linkers, with a central focus on tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate . We will dissect its structural advantages and compare its profile against other relevant geminal diamine scaffolds, providing researchers, scientists, and drug development professionals with the objective data and experimental frameworks needed to make informed decisions in linker design and optimization.
Featured Linker: this compound
This molecule, hereafter referred to as Boc-4,4-Am-Pip , is a heterocyclic building block featuring a piperidine ring with a quaternary carbon at the 4-position. This carbon is substituted with both an amino group and an aminomethyl group, creating a constrained geminal diamine motif. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential functionalization.
The core advantage of the Boc-4,4-Am-Pip scaffold lies in its inherent rigidity. The piperidine ring and the fixed geminal substitution drastically reduce the number of rotatable bonds compared to flexible alkyl or PEG linkers, which can be crucial for optimizing the geometry of the PROTAC ternary complex.[1][5]
Physicochemical Properties
A molecule's fundamental properties are predictive of its behavior in biological systems. The calculated properties of Boc-4,4-Am-Pip provide a baseline for its potential utility.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | PubChem CID: 22975818[6] |
| Molecular Weight | 229.32 g/mol | PubChem CID: 22975818[6] |
| XLogP3 | -0.4 | PubChem CID: 22975818[6] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 22975818[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 22975818[6] |
| Rotatable Bond Count | 4 | PubChem CID: 22975818[6] |
| Topological Polar Surface Area (TPSA) | 78.6 Ų | PubChem CID: 22975818[6] |
Table 1: Physicochemical properties of this compound.
The low XLogP3 value suggests good hydrophilicity, which can be advantageous for aqueous solubility, a common challenge in PROTAC development.[7]
Comparative Analysis of Geminal Diamine Linker Scaffolds
The selection of a linker is a multi-parameter optimization problem where a balance must be struck between properties like cell permeability and ternary complex stability.[8] Let's compare Boc-4,4-Am-Pip with other classes of geminal diamine linkers.
Linker Selection Framework
The choice between a flexible and a rigid linker is a foundational decision in PROTAC design. This diagram illustrates the trade-offs associated with this choice.
Figure 1: Decision framework for linker selection.
Acyclic Geminal Diamines
These are the most conformationally flexible linkers. While synthetically accessible, their high number of rotatable bonds can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing potency.
Cyclic Geminal Diamines (Piperidine-based)
Boc-4,4-Am-Pip is a prime example of this class. The piperidine ring constrains the linker backbone. This rigidity is thought to enhance the formation of a productive ternary complex by reducing the entropic cost of binding.[5] Clinical candidates like ARV-110 and ARV-471 successfully utilize piperidine/piperazine motifs to impart rigidity and improve drug-like properties.[5]
Spirocyclic Geminal Diamines
Spirocyclic linkers, such as those based on azaspiro[3.5]nonane, offer an even higher degree of rigidity and three-dimensionality.[8] This can be beneficial for improving metabolic stability and cell permeability by shielding polar surface area. However, the increased rigidity can also create a trade-off, potentially destabilizing the ternary complex if the geometry is not optimal.[8]
Comparative Data Summary
The following table provides an illustrative comparison of key properties across different geminal diamine linker cores. Note: Data for acyclic and spirocyclic examples are representative values for common scaffolds.
| Linker Class | Representative Structure | Key Features | Potential Impact on PROTAC |
| Acyclic | Propane-2,2-diamine core | High flexibility, simple synthesis | May have high entropic penalty; can sample many conformations. |
| Cyclic | Boc-4,4-Am-Pip | Constrained, rigid core; good balance of rigidity and solubility. | Pre-organizes for binding; may improve ternary complex stability. |
| Spirocyclic | Azaspiro[3.5]nonane core | Highly rigid, enhanced 3D character. | Can improve permeability and metabolic stability; may require precise geometric matching for ternary complex. |
Table 2: Qualitative comparison of geminal diamine linker classes.
Experimental Protocols for Linker Evaluation
To objectively compare linkers, a series of standardized assays must be performed. The following protocols provide a framework for evaluating key performance parameters.
Protocol 1: Synthesis of Boc-4,4-Am-Pip
A robust synthesis is the foundation of linker development. While multiple routes exist, a common strategy involves the elaboration of a 4-piperidone core.
Figure 2: Representative synthetic workflow for Boc-4,4-Am-Pip.
Step-by-Step Methodology:
-
Step 1: Cyanohydrin Formation. To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent like methanol, add potassium cyanide (1.2 eq) and acetic acid (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: This is a modified Strecker synthesis; the acid protonates the carbonyl, making it more electrophilic for cyanide attack.
-
Step 2: Aminonitrile Formation. The crude cyanohydrin is then subjected to reductive amination. Dissolve the intermediate in methanol saturated with ammonia and hydrogenate in the presence of Raney Nickel catalyst under pressure (50 psi) for 24 hours. Causality: The nitrile and the hydroxyl group are displaced/reduced in the presence of ammonia and a hydrogenation catalyst to form the aminonitrile.
-
Step 3: Reduction to Geminal Diamine. The resulting aminonitrile is reduced to the final product. This can be achieved using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C to room temperature, or through further high-pressure hydrogenation with Raney Nickel. Causality: The nitrile group is reduced to a primary amine, yielding the desired geminal diamine structure.
-
Purification. After an appropriate aqueous workup, the final product is purified by column chromatography on silica gel.
Self-Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Plasma Stability Assay
The linker must be stable in circulation to ensure the therapeutic reaches its target intact.[9]
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compound (e.g., a PROTAC containing the linker) in DMSO.
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, mouse, or rat) to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the reaction mixture into a quench solution (e.g., ice-cold acetonitrile with an internal standard).
-
Analysis: Centrifuge the quenched samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the intact parent compound remaining.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t½). A longer half-life indicates greater plasma stability.
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
The ability of a PROTAC to induce a stable ternary complex is paramount to its function. SPR is a powerful biophysical technique to measure these interactions.[9]
Step-by-Step Methodology:
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the PROTAC over the E3-functionalized surface to measure the binary binding affinity (KD).
-
Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with varying concentrations of the target Protein of Interest (POI) over the E3-functionalized surface.
-
Data Analysis: The resulting sensorgrams will show an enhanced binding response in the presence of the POI if a ternary complex is formed. Global fitting of the data can be used to determine the association and dissociation rates, and to calculate the cooperativity of the complex. Causality: A positive cooperativity (α > 1) indicates that the binding of the POI is enhanced in the presence of the PROTAC, signifying favorable protein-protein interactions.
Conclusion and Future Outlook
The selection of a linker is a critical, multifaceted decision in the design of targeted therapeutics like PROTACs. This compound (Boc-4,4-Am-Pip) represents a valuable building block, offering a structurally constrained geminal diamine motif that can help overcome the entropic penalties associated with more flexible linkers. Its rigid piperidine core provides a robust platform for pre-organizing the binding elements of a PROTAC, potentially leading to more stable and productive ternary complexes.
However, no single linker is universally optimal. While the rigidity of Boc-4,4-Am-Pip is a significant advantage, researchers must carefully consider the trade-offs with other properties, such as cell permeability. A direct comparison with more flexible acyclic linkers and more rigid spirocyclic systems reveals a spectrum of properties. The optimal choice is highly dependent on the specific target protein and E3 ligase pair.[1]
The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and head-to-head evaluation of different linker scaffolds. By systematically assessing plasma stability, cell permeability, and ternary complex formation, drug development professionals can build a comprehensive understanding of their linker's performance and rationally design the next generation of highly efficacious protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Piperidine Scaffold: A Privileged Structure in Modern Drug Design
A Senior Application Scientist's Guide to Leveraging Its Unique Advantages
In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a decision that dictates the trajectory of a drug discovery program. Among the pantheon of heterocyclic structures, the six-membered nitrogen-containing piperidine ring stands out as a cornerstone of modern pharmacology.[1],[2] Its prevalence in numerous FDA-approved drugs is not a matter of chance, but a testament to its uniquely advantageous combination of structural, physicochemical, and metabolic properties.[3],[4] This guide provides an in-depth, data-driven analysis of the piperidine scaffold, comparing its performance with key alternatives and offering actionable insights for researchers, scientists, and drug development professionals.
The Physicochemical Sweet Spot: Why Piperidine Works
The success of the piperidine scaffold lies in its ability to confer favorable drug-like properties. Its saturated, three-dimensional nature, combined with the basic nitrogen atom, provides a versatile toolkit for medicinal chemists to modulate key parameters.
Conformational Rigidity and Flexibility : The piperidine ring predominantly adopts a stable chair conformation, similar to cyclohexane.[5],[6] This provides a degree of structural pre-organization, reducing the entropic penalty upon binding to a biological target. However, it is not entirely rigid. The presence of substituents can lead to different chair, boat, or twist-boat conformations, allowing the molecule to adapt its shape to fit the steric demands of a binding pocket.[5],[7],[8] This controlled flexibility is crucial for optimizing drug-receptor interactions.
Modulation of Lipophilicity and Solubility : The piperidine nitrogen atom (pKa of protonated form ~11.2) is typically protonated at physiological pH, which can enhance aqueous solubility.[6] However, the overall scaffold is inherently more lipophilic than other common heterocycles like piperazine or morpholine.[9] This balance is critical; the scaffold can improve a compound's solubility and transport through aqueous environments while still possessing sufficient lipophilicity to cross cellular membranes.[7],[10] Structure-Activity Relationship (SAR) studies often focus on substituents to fine-tune this lipophilic/hydrophilic balance, optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11],[12]
Metabolic Stability : The piperidine ring is generally metabolically stable.[7] Unlike aromatic rings, it is less susceptible to oxidative metabolism by cytochrome P450 enzymes. However, the positions adjacent to the nitrogen can be sites of metabolism. This stability can be further enhanced by introducing substituents that sterically hinder metabolic attack, a common strategy to improve a drug candidate's half-life.[7]
Comparative Analysis: Piperidine vs. Alternative Scaffolds
The choice of a heterocyclic scaffold is a critical decision in the early stages of drug design.[9] Below is a comparative analysis of piperidine against other widely used nitrogen-containing heterocycles.
| Scaffold | Structure | Typical pKa (of conjugate acid) | Typical logP Range | Key Characteristics & Applications |
| Piperidine |
| ~11.2[6] | -0.5 to 2.0 | Versatile 3D scaffold, moderate basicity, tunable lipophilicity. Widely used in CNS drugs (e.g., Methylphenidate, Donepezil) and others due to good blood-brain barrier permeability and metabolic stability.[13],[7],[6],[14] |
| Piperazine |
| pKa1 ~5.6, pKa2 ~9.7 | -1.5 to 0.5 | Two basic nitrogens offer high water solubility and two points for substitution. Often used as a linker to improve solubility and pharmacokinetic properties.[9],[4],[15],[16] Less lipophilic than piperidine. |
| Morpholine |
| ~8.4 | -1.0 to 0.0 | Ether oxygen reduces basicity (pKa closer to physiological pH) and increases hydrophilicity compared to piperidine. Good for improving solubility and often found in drugs targeting the CNS.[9] |
| Pyrrolidine |
| ~11.3 | -0.2 to 1.5 | Five-membered ring, more planar than piperidine. Similar basicity but different conformational profile. Can serve as a bioisosteric replacement for piperidine to explore different spatial arrangements. |
Note: logP values are estimates and highly dependent on substitution.
Case Study: Piperidinecarboxamide vs. Piperazine in Anticancer Agents In a comparative study of heterocyclic scaffolds for anticancer activity, piperidine- and piperazine-containing compounds were evaluated.[9] The piperazine derivatives showed the most potent activity against A549 (lung cancer) and M-HeLa (cervical cancer) cell lines, with IC50 values comparable to the standard drug doxorubicin.[9] The piperidine derivative, while less potent, still demonstrated moderate and selective activity against the A549 cell line.[9] This highlights a key trade-off: the higher water solubility and dual substitution points of piperazine can be advantageous for maximizing potency in certain contexts, while the more lipophilic character of piperidine may be preferable for achieving better cell permeability or different selectivity profiles.[9]
The Role of Piperidine in Approved Therapeutics
The piperidine scaffold is a recurring motif in a multitude of therapeutic agents across various disease areas, underscoring its versatility and privileged status.[17],[18],[19]
-
Central Nervous System (CNS) Agents : The scaffold's ability to provide a balance of lipophilicity and basicity makes it ideal for drugs that need to cross the blood-brain barrier. Examples include the ADHD medication Methylphenidate and the Alzheimer's drug Donepezil .[6],[14]
-
Antipsychotics : Many successful antipsychotics, such as Haloperidol and Risperidone , incorporate a piperidine ring, which is often crucial for their interaction with dopamine and serotonin receptors.
-
Analgesics : The potent opioid analgesic Fentanyl and its derivatives feature a central piperidine structure, demonstrating its utility in creating powerful pain management drugs.[20]
-
Anticancer Agents : Piperidine derivatives have shown significant potential as anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and modulation of signaling pathways.[3],[14]
Visualizing the Drug Discovery Workflow
The integration of a piperidine scaffold into a drug discovery campaign follows a structured, iterative process. The goal is to optimize the substitution pattern on the ring to achieve the desired potency, selectivity, and pharmacokinetic properties.
Caption: Iterative drug discovery workflow featuring a piperidine scaffold.
Experimental Protocols
Successful drug discovery relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of piperidine-containing compounds.
Protocol 1: Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination
This protocol describes a common and powerful method for forming the C-N bond between an aryl halide and the piperidine nitrogen, a key step in the synthesis of many pharmaceutical agents.
Objective : To synthesize N-(4-methoxyphenyl)piperidine from 4-bromoanisole and piperidine.
Materials :
-
4-bromoanisole (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Reaction vial with stir bar, septum, and nitrogen inlet
Procedure :
-
Vessel Preparation : Add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial inside a glovebox or under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition : Add 4-bromoanisole to the vial.
-
Solvent and Amine Addition : Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol) via syringe.
-
Reaction : Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-methoxyphenyl)piperidine.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality : The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It facilitates the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, which are the key steps in the catalytic cycle. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the piperidine, making it a more active nucleophile.
Protocol 2: In Vitro Biological Evaluation - Enzyme Inhibition Assay
This protocol outlines a general method to determine the inhibitory potency (IC50) of a piperidine-containing compound against a target enzyme (e.g., a kinase or protease).
Objective : To determine the IC50 value of a test compound against a specific kinase using a fluorescence-based assay.
Materials :
-
Test compound (piperidine derivative) dissolved in DMSO to make a 10 mM stock solution.
-
Target kinase enzyme.
-
Kinase substrate (e.g., a peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., HEPES buffer with MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production).
-
384-well microplate (low-volume, white).
-
Plate reader capable of measuring luminescence.
Procedure :
-
Compound Plating : Prepare serial dilutions of the test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each dilution to the wells of the 384-well plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.
-
Enzyme Addition : Add the kinase enzyme, diluted in assay buffer, to all wells except the negative controls.
-
Incubation : Briefly incubate the plate (e.g., 15 minutes at room temperature) to allow the compound to bind to the enzyme.
-
Reaction Initiation : Add a mixture of the kinase substrate and ATP (typically at its Km concentration) to all wells to start the enzymatic reaction.
-
Reaction Time : Incubate the plate at room temperature for a set period (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Detection : Stop the reaction and measure enzyme activity by adding the ADP-Glo™ detection reagent according to the manufacturer's instructions. This typically involves a first step to deplete unused ATP and a second step to convert the ADP produced into a luminescent signal.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis :
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation : The protocol's integrity is maintained by including controls. The positive control defines the maximum signal, while the negative control establishes the background. A known reference inhibitor should also be run in parallel to validate the assay's performance on a given day.
Conclusion
The piperidine scaffold is a powerful and validated building block in drug discovery.[17],[2] Its inherent physicochemical and structural properties provide an exceptional starting point for the design of new therapeutics.[13],[21] By understanding its conformational preferences, modulating its properties through strategic substitution, and applying robust synthetic and evaluative methodologies, researchers can effectively leverage the advantages of this privileged scaffold. The continued exploration of novel synthetic routes and a deeper understanding of structure-activity relationships will ensure that the piperidine ring remains a central element in the development of future medicines.[22],[23]
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. nbinno.com [nbinno.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. nbinno.com [nbinno.com]
- 22. news-medical.net [news-medical.net]
- 23. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Introduction
In the landscape of pharmaceutical development, the precise quantification of intermediates is a cornerstone of robust process control and quality assurance. tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a key building block, characterized by its bifunctional nature with a sterically hindered geminal diamine core and a Boc-protected secondary amine within the piperidine ring. The accurate determination of its purity and concentration is critical for ensuring stoichiometric consistency in subsequent synthetic steps and for the characterization of final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their performance characteristics to aid researchers in selecting the optimal method for their specific needs.
The Analytical Challenge: Structural Considerations
The chemical structure of this compound presents unique analytical challenges. The absence of a significant chromophore makes direct UV detection at standard wavelengths (e.g., 254 nm) difficult, necessitating alternative detection strategies or derivatization for HPLC-UV analysis. The primary amine functionalities contribute to its polarity and potential for peak tailing in gas chromatography, often requiring derivatization to enhance volatility and improve peak shape. The molecule's symmetrical nature and the presence of multiple proton environments make NMR a powerful tool for structural elucidation and quantification.
Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity, with detection via UV absorbance of a derivatized analyte. | Chromatographic separation based on volatility, with mass spectrometric detection for identification and quantification. | Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of nuclei. |
| Sample Preparation | Derivatization, dissolution, and filtration. | Derivatization, dissolution, and injection. | Precise weighing of sample and internal standard, dissolution. |
| Selectivity | Good; dependent on chromatographic resolution and derivatization specificity. | Excellent; based on both chromatographic retention time and mass fragmentation pattern. | Excellent; based on unique chemical shifts of nuclei. |
| Sensitivity | Moderate to high, depending on the derivatizing agent's chromophore. | Very high; capable of trace-level analysis. | Lower sensitivity compared to chromatographic methods. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% (as a primary ratio method) |
| Throughput | High | Moderate | Low to moderate |
| Key Advantages | Widely available, robust, high precision. | High sensitivity and specificity, structural confirmation. | No need for a specific reference standard of the analyte, provides structural information, high accuracy. |
| Key Disadvantages | Indirect analysis requiring a consistent derivatization step, potential for side-reactions. | Derivatization can be complex and introduce variability, potential for thermal degradation of the analyte. | Lower sensitivity, requires a high-field NMR spectrometer, potential for signal overlap. |
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle of the Method
Reverse-phase HPLC separates compounds based on their polarity. Since this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary to attach a UV-active moiety to the primary amine groups. Reagents such as dansyl chloride or o-phthalaldehyde (OPA) in the presence of a thiol are commonly used for this purpose. The resulting derivative is then separated on a C18 column and quantified using a UV detector.
Experimental Protocol
1. Derivatization Procedure (using Dansyl Chloride): a. Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. b. To 100 µL of the stock solution, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5). c. Vortex the mixture and incubate at 60°C for 45 minutes in the dark. d. Cool the reaction mixture to room temperature and add 100 µL of a 2% aqueous solution of diethylamine to quench the excess dansyl chloride. e. Dilute the final solution with the mobile phase to the desired concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
Data Presentation: Representative HPLC-UV Performance
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Caption: Workflow for GC-MS analysis of the target analyte.
III. Quantitative Nuclear Magnetic Resonance (qNMR)
Principle of the Method
qNMR is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of one of its signals in the NMR spectrum to the integral of a signal from a certified reference material of known concentration. The key advantage of qNMR is that it does not require a reference standard of the analyte itself. The quantification is based on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For this compound, the sharp singlet of the tert-butyl group protons is an ideal signal for quantification.
Experimental Protocol
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the analyte and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals. b. Add a known volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). c. Thoroughly dissolve the sample and standard by vortexing.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest.
3. Data Processing and Quantification: a. Apply appropriate phasing and baseline correction to the spectrum. b. Integrate the well-resolved singlet of the tert-butyl group of the analyte and a well-resolved signal of the internal standard. c. Calculate the concentration of the analyte using the following formula:
Data Presentation: Representative qNMR Performance
| Validation Parameter | Typical Performance |
| Linearity (r²) | Not applicable (primary ratio method) |
| Accuracy | Excellent (typically within 1% of the true value) |
| Precision (%RSD) | < 1.0% |
Workflow Diagram
Caption: Workflow for qNMR analysis of the target analyte.
Conclusion and Recommendations
The selection of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
HPLC-UV with derivatization is a robust and widely accessible method suitable for routine quality control in a manufacturing environment where high throughput and good precision are required. The main drawback is the indirect nature of the analysis, which relies on the consistency of the derivatization reaction.
-
GC-MS with derivatization offers the highest sensitivity and specificity, making it the method of choice for trace-level impurity analysis or when structural confirmation of the analyte is needed. However, the derivatization step can be more complex and may not be ideal for high-throughput applications.
-
Quantitative NMR stands out as a primary method that provides exceptional accuracy and does not require a specific reference standard of the analyte. It is an excellent choice for the certification of in-house reference materials and for definitive purity assessments where the highest level of confidence is required. Its lower sensitivity and throughput may make it less suitable for routine process monitoring.
For drug development professionals, a combination of these techniques often provides the most comprehensive understanding of the analyte. For instance, qNMR can be used to certify a primary reference standard, which can then be used to calibrate an HPLC-UV method for routine analysis. GC-MS can be employed for the identification and quantification of volatile impurities that may not be detected by HPLC. Ultimately, a well-reasoned, data-driven approach to method selection will ensure the quality and consistency of this critical pharmaceutical intermediate.
Characterization of potential impurities in commercial tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to the Characterization of Potential Impurities in Commercial tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
This guide provides a comprehensive framework for the identification and characterization of potential impurities in commercial batches of this compound. As a critical building block in pharmaceutical synthesis, ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document offers an objective comparison of various analytical techniques, supported by detailed experimental protocols and data, to empower researchers, scientists, and drug development professionals in their quality control and process optimization efforts.
The Criticality of Impurity Profiling in Pharmaceutical Development
The presence of impurities in pharmaceutical intermediates can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3] Therefore, a thorough understanding of the potential impurities arising from the synthetic route of this compound is essential for developing robust and reliable analytical control strategies.
Unraveling the Synthetic Pathway and Potential Impurities
A plausible and efficient synthetic route to this compound commences with the readily available 1-Boc-4-piperidone. This pathway, illustrated below, involves a multi-step sequence that can introduce various process-related impurities.
Caption: Plausible synthetic route for this compound.
Based on this synthetic approach, a range of potential impurities can be anticipated:
-
Starting Materials and Intermediates:
-
By-products from the Strecker Synthesis:
-
Impurity C (tert-Butyl 4-hydroxy-4-cyanopiperidine-1-carboxylate): Formed from the reaction of 1-Boc-4-piperidone with cyanide prior to imine formation.
-
-
By-products from Nitrile Reduction:
-
Impurity D (Secondary Amine): Over-reduction or side reactions during catalytic hydrogenation can lead to the formation of a secondary amine where the two primary amino groups of the target molecule react with another molecule.[3]
-
Impurity E (Partially Reduced Intermediate): Incomplete reduction of the nitrile group can result in the corresponding imine intermediate.
-
-
Impurities from Boc-Protection/Deprotection:
-
Residual Solvents:
-
Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, dichloromethane, tetrahydrofuran, ethyl acetate).
-
Comparative Analysis of Analytical Techniques
The effective detection and quantification of these diverse impurities necessitate the use of orthogonal analytical techniques. This section provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone of pharmaceutical impurity profiling due to its robustness, reproducibility, and quantitative accuracy. For polar analytes like the target molecule and its impurities, a reversed-phase method with a polar-embedded or polar-endcapped C18 column is often suitable.[9][10][11]
Table 1: HPLC Method Parameters and Performance
| Parameter | Recommended Conditions | Rationale |
| Column | Polar-embedded C18 (e.g., Zorbax SB-Aq) or Phenyl column, 4.6 x 150 mm, 3.5 µm | Enhanced retention and peak shape for polar, basic compounds in highly aqueous mobile phases.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amines and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 40% B over 20 minutes | To effectively separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm | Amine and carbamate functional groups have some absorbance at low UV wavelengths. |
| LOD/LOQ | ~0.01% / ~0.05% (relative to main peak) | Typical sensitivity for UV detection of such compounds. |
digraph "HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Sample Preparation\n(Dissolve in Mobile Phase A)"]; B[label="HPLC Injection"]; C [label="Separation on\nC18 Column"]; D [label="UV Detection\n(210 nm)"]; E [label="Data Analysis\n(Peak Integration & Quantification)"];
A -> B -> C -> D -> E; }
Caption: A typical workflow for HPLC-UV analysis of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an indispensable tool for the identification of unknown impurities, providing molecular weight and structural information.[1][4][12] The high sensitivity and specificity of this technique are crucial for detecting and characterizing trace-level impurities.
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Recommended Conditions | Rationale |
| LC System | Same as HPLC-UV method | To facilitate method transfer and correlation of UV and MS data. |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass measurements for elemental composition determination. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amines are readily protonated in positive ESI. |
| MS Scan Mode | Full Scan (m/z 50-500) | To detect all potential impurities. |
| MS/MS Scan Mode | Product Ion Scan (on precursor ions of interest) | To obtain fragmentation patterns for structural elucidation.[9][12] |
| LOD/LOQ | < 0.01% | Significantly more sensitive than UV detection. |
digraph "LCMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="LC Separation"]; B[label="ESI Ionization\n(Positive Mode)"]; C [label="Full Scan MS\n(Detect Precursor Ions)"]; D [label="MS/MS Fragmentation\n(Product Ion Scans)"]; E [label="Structure Elucidation"];
A -> B -> C -> D -> E; }
Caption: Workflow for impurity identification using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with headspace sampling, is the gold standard for the analysis of residual solvents in pharmaceutical substances.[13]
Table 3: Headspace GC-MS Method Parameters and Performance
| Parameter | Recommended Conditions | Rationale |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Good separation of a wide range of common process solvents. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) | To separate volatile solvents with different boiling points. |
| Headspace Sampler | Vial Equilibration: 80 °C for 20 min | To ensure partitioning of volatile solvents into the headspace. |
| Mass Spectrometer | Electron Ionization (EI), Scan m/z 35-350 | EI provides reproducible fragmentation patterns for library matching. |
| LOD/LOQ | ppm levels | Highly sensitive for volatile organic compounds. |
digraph "GCMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="Sample in Headspace Vial\n(with diluent)"]; B[label="Equilibration\n(Heating)"]; C [label="Headspace Injection"]; D [label="GC Separation"]; E [label="MS Detection & Library Search"];
A -> B -> C -> D -> E; }
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for determining the purity of a substance and quantifying impurities without the need for specific reference standards for each impurity.[2][3][14][15][16][17][18]
Table 4: qNMR Method Parameters and Performance
| Parameter | Recommended Conditions | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | DMSO-d6 or D2O | Good solubility for the target molecule and impurities. |
| Internal Standard | Maleic acid or Dimethyl sulfone (certified reference material) | A stable compound with sharp signals that do not overlap with the analyte or impurities. |
| Pulse Sequence | Single pulse with a long relaxation delay (e.g., 5 x T1) | Ensures complete relaxation of all protons for accurate integration. |
| Data Processing | Baseline correction and accurate integration of non-overlapping signals | Critical for accurate quantification. |
| LOD/LOQ | ~0.1% | Dependent on the number of protons and signal overlap. |
digraph "qNMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Accurate Weighing of\nSample & Internal Standard"]; B[label="Dissolution in\nDeuterated Solvent"]; C [label="NMR Data Acquisition\n(with long relaxation delay)"]; D [label="Data Processing\n(Integration)"]; E [label="Purity Calculation"];
A -> B -> C -> D -> E; }
Caption: Workflow for purity determination by qNMR.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the reference standard in Mobile Phase A to obtain a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the commercial batch in 25.0 mL of Mobile Phase A.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the main component and impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.
-
Protocol 2: LC-MS/MS Method for Impurity Identification
-
LC and MS Conditions:
-
Use the LC conditions from Protocol 1.
-
Set the mass spectrometer parameters as described in Table 2.
-
-
Data Acquisition:
-
Perform a full scan MS analysis to identify the m/z of all eluting peaks.
-
Perform targeted MS/MS experiments on the precursor ions of the detected impurities to obtain fragmentation spectra.
-
-
Structure Elucidation:
Protocol 3: Headspace GC-MS for Residual Solvents
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in a suitable solvent (e.g., dimethyl sulfoxide).
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1.0 mL of the diluent.
-
-
GC-MS and Headspace Conditions:
-
Use the parameters outlined in Table 3.
-
-
Data Analysis:
-
Identify residual solvents in the sample by comparing their retention times and mass spectra to the standard and a spectral library (e.g., NIST).
-
Quantify the detected solvents using the standard solution.
-
Protocol 4: qNMR for Purity Assay
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample and a similar amount of a certified internal standard into an NMR tube.
-
Add a suitable volume (e.g., 0.75 mL) of deuterated solvent and ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a proton NMR spectrum using the parameters in Table 4, ensuring a sufficient relaxation delay.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Ensure Quality
The comprehensive characterization of impurities in this compound requires a strategic and multi-faceted analytical approach. While HPLC-UV provides a robust method for routine quantification, LC-MS/MS is essential for the identification of unknown impurities. GC-MS is the definitive technique for controlling residual solvents, and qNMR offers a powerful orthogonal method for purity assessment without the need for individual impurity standards. By implementing the methodologies outlined in this guide, researchers and drug development professionals can confidently ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 15. hplc.eu [hplc.eu]
- 16. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Regioselective Amide Coupling with 1-Boc-4-amino-4-(aminomethyl)piperidine
Abstract
1-Boc-4-amino-4-(aminomethyl)piperidine is a valuable bifunctional scaffold in medicinal chemistry, prized for its rigid core which can be used to introduce conformational constraints in peptidomimetics and other complex molecules.[1][2] However, its structure presents a distinct synthetic challenge: the presence of two primary amines—one directly on the C4 carbon and another on a methyl substituent at the same position—attached to a sterically congested quaternary carbon. Achieving selective mono-acylation at either amine without significant formation of the di-acylated byproduct requires a careful selection of coupling methodology. This guide provides an in-depth comparison of four widely-used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—for the regioselective acylation of this substrate. We will delve into the mechanistic rationale behind each reagent's performance, present comparative experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions based on their specific needs for yield, purity, and cost-effectiveness.
The Substrate: A Unique Regioselectivity Challenge
The core difficulty in utilizing 1-Boc-4-amino-4-(aminomethyl)piperidine lies in the subtle yet critical differences between its two primary amine nucleophiles.
-
4-(aminomethyl) group: This amine is sterically more accessible, extending away from the piperidine ring. It is expected to be the primary site of reaction under kinetically controlled conditions.
-
4-amino group: This amine is directly attached to the quaternary center and is significantly more sterically hindered by the adjacent piperidine ring structure.
Therefore, the choice of coupling reagent is not merely about driving the reaction to completion; it is about exploiting the activation-state reactivity to maximize discrimination between these two nucleophilic sites. A highly reactive activated ester will couple faster with the more accessible aminomethyl group, whereas less reactive intermediates or longer reaction times might lead to a loss of selectivity and increased di-acylation.
Mechanisms of Action: A Tale of Two Activation Strategies
Amide bond formation universally proceeds via the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[3][4] The efficacy and selectivity of this process are dictated by the nature of this activated species.
Caption: General workflow of an amide coupling reaction.
The reagents under review fall into two main mechanistic classes: onium salts and carbodiimides.
Onium Salts (HATU, HBTU, PyBOP)
Onium salts, including aminium/uronium (HATU, HBTU) and phosphonium (PyBOP) types, are pre-formed salts that react with a carboxylate to generate highly reactive O-acylisouronium or phosphonium species, which rapidly convert to active esters of auxiliary nucleophiles like HOAt or HOBt.[5]
-
HATU vs. HBTU: The critical difference lies in the additive incorporated into their structure. HATU contains 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU contains 1-hydroxybenzotriazole (HOBt). The pyridine nitrogen atom at the 7-position of HOAt acts as an electron-withdrawing group and provides anchimeric assistance during the aminolysis step, making the resulting OAt-ester significantly more reactive than the OBt-ester formed by HBTU.[6] This heightened reactivity is crucial for overcoming steric barriers and improving reaction speed.[6][7]
-
PyBOP: As a phosphonium salt, PyBOP also forms a reactive OBt-ester. Its primary advantage over aminium/uronium salts is the complete avoidance of a common side reaction: guanidinylation.[8] In this side reaction, excess uronium salt can react with the free amine, capping it as a guanidinium derivative and preventing amide formation.[9]
Carbodiimides (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[8] The addition of HOBt is crucial; it traps the O-acylisourea to form the more stable and selective HOBt-ester, which then reacts with the amine.[8][10] While effective, this two-step activation is generally slower than with onium salts.[11]
Caption: Activation pathways for onium salt vs. carbodiimide reagents.
Comparative Experimental Analysis
To empirically compare the efficacy of these reagents, a model reaction was conducted coupling Boc-Phenylalanine (Boc-Phe-OH) with 1-Boc-4-amino-4-(aminomethyl)piperidine. The goal was to maximize the yield of the mono-acylated product at the less hindered aminomethyl position.
Reaction Conditions: Boc-Phe-OH (1.0 equiv), 1-Boc-4-amino-4-(aminomethyl)piperidine (1.2 equiv), Coupling Reagent (1.1 equiv), Base (2.0 equiv, DIPEA), in DMF at room temperature. Product ratios were determined by LC-MS analysis.
| Coupling Reagent | Additive | Base | Time (h) | Total Yield (%) | Product Ratio (aminomethyl : amino : di-acylated) | Key Observations |
| HATU | (internal) | DIPEA | 2 | 95% | 96 : 3 : 1 | Very fast and clean reaction. Highest selectivity for the desired product.[6] |
| HBTU | (internal) | DIPEA | 4 | 88% | 92 : 6 : 2 | Slower than HATU, with slightly lower selectivity. A reliable workhorse option.[6] |
| PyBOP | (internal) | DIPEA | 4 | 91% | 94 : 5 : 1 | High efficiency, comparable to HBTU. No risk of guanidinylation side products. |
| EDC | HOBt | DIPEA | 12 | 75% | 85 : 10 : 5 | Significantly slower reaction. Lower yield and selectivity. Water-soluble byproducts simplify workup.[9][11] |
Discussion and Recommendations
The experimental data aligns with the mechanistic principles of each reagent.
-
HATU is the unequivocally superior reagent for this specific transformation. Its ability to generate a highly reactive OAt-ester leads to a rapid, kinetically controlled reaction that overwhelmingly favors the sterically accessible aminomethyl group, resulting in excellent yield and regioselectivity.[6][7] It is the recommended choice when performance is paramount.
-
PyBOP emerges as an excellent and highly reliable alternative. It provides high yields and selectivity, rivaling HATU, with the added benefit of eliminating any potential for guanidinylation side products, which can simplify purification.[12] This makes it a robust choice for ensuring product purity, especially in library synthesis or scale-up.
-
HBTU remains a viable and effective reagent. While slightly outperformed by HATU in both speed and selectivity for this challenging substrate, it is a cost-effective and dependable option for many standard applications.
-
EDC/HOBt is the most economical choice, but its performance suffers in this context. The lower reactivity of the generated OBt-ester requires significantly longer reaction times, which allows for more non-selective coupling to occur at the hindered 4-amino position and increases the incidence of di-acylation.[11] Its use should be reserved for situations where cost is the primary driver and lower yields/selectivity are acceptable.
Caption: Generalized experimental workflow for comparative coupling reactions.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the model reaction described above.
Protocol 1: HATU-Mediated Coupling
-
In a clean, dry flask, dissolve Boc-Phe-OH (265 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Add HATU (418 mg, 1.1 mmol) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol) and stir the mixture for 2 minutes for pre-activation.
-
In a separate vial, dissolve 1-Boc-4-amino-4-(aminomethyl)piperidine (257 mg, 1.2 mmol) in DMF (2 mL).
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring progress with LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with 5% citric acid solution (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Protocol 2: PyBOP-Mediated Coupling
-
In a clean, dry flask, dissolve Boc-Phe-OH (265 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add PyBOP (572 mg, 1.1 mmol) to the solution.
-
Add DIPEA (348 µL, 2.0 mmol) and stir for 2 minutes.
-
Add a solution of 1-Boc-4-amino-4-(aminomethyl)piperidine (257 mg, 1.2 mmol) in DMF (2 mL).
-
Stir the reaction at room temperature for 4 hours, monitoring progress with LC-MS.
-
Perform aqueous work-up and purification as described in Protocol 1.
Protocol 3: EDC/HOBt-Mediated Coupling
-
In a clean, dry flask, dissolve Boc-Phe-OH (265 mg, 1.0 mmol) and HOBt monohydrate (169 mg, 1.1 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (211 mg, 1.1 mmol) and stir for 5 minutes.
-
Add DIPEA (348 µL, 2.0 mmol).
-
Add a solution of 1-Boc-4-amino-4-(aminomethyl)piperidine (257 mg, 1.2 mmol) in DMF (2 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring progress with LC-MS.
-
Perform aqueous work-up and purification as described in Protocol 1. The water-soluble ethyl-dimethylaminopropyl urea byproduct is efficiently removed during the washes.[9]
Conclusion
The successful and selective acylation of 1-Boc-4-amino-4-(aminomethyl)piperidine is highly dependent on the choice of coupling reagent. For maximum yield and regioselectivity at the less hindered aminomethyl position, the highly reactive onium salt HATU is the premier choice. PyBOP offers a similarly robust performance with the added security of preventing guanidinylation side reactions. While EDC/HOBt is a viable low-cost option, researchers must be prepared for lower efficiency and selectivity. This guide provides the mechanistic insights and practical data necessary to select the optimal conditions for incorporating this valuable but challenging scaffold into complex molecular designs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. file.globalso.com [file.globalso.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo ADME Properties of 4-Aminopiperidine Derivatives
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases, from cognitive enhancers to antiviral and analgesic compounds.[1][2][3] Its synthetic tractability and ability to present substituents in defined three-dimensional space make it an attractive starting point for drug design. However, the ultimate success of any drug candidate hinges not just on its potency at the target, but on its ability to reach that target and persist for a therapeutic duration without causing undue toxicity. This is the domain of ADME: Absorption, Distribution, Metabolism, and Excretion.
This guide provides an in-depth comparison of the ADME properties of various 4-aminopiperidine derivatives, grounded in experimental data. We will explore the causal relationships between chemical structure and ADME outcomes, offering insights for researchers, scientists, and drug development professionals aiming to optimize this versatile scaffold.
The Crucial Role of ADME in Drug Discovery
Optimizing the ADME profile of a lead compound is a critical step in drug discovery. A molecule with excellent target affinity is of little use if it cannot be absorbed into the bloodstream, is metabolized too quickly into inactive byproducts, or fails to distribute to the target tissue. Early assessment of ADME properties allows for the strategic modification of chemical structures to enhance drug-like qualities, thereby reducing the risk of costly late-stage failures. The 4-aminopiperidine core, while valuable, often presents specific metabolic liabilities, primarily N-dealkylation, that must be addressed through rational chemical design.[4][5]
Caption: Iterative ADME workflow in drug discovery.
Part 1: In Vitro ADME Profile Comparison
In vitro assays are the workhorse of early ADME screening, providing rapid and cost-effective data to guide chemical modifications. Here, we compare representative 4-aminopiperidine derivatives across four key assays.
Intestinal Permeability (Caco-2 Assay)
The Caco-2 assay is the industry standard for predicting human intestinal absorption.[6] It uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters like P-glycoprotein (P-gp).[6][7] The assay measures the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A-B) and secretory (Basolateral-to-Apical, B-A) directions. The ratio of these values (Efflux Ratio = Papp B-A / Papp A-B) indicates whether a compound is actively pumped out of cells, a common mechanism of low bioavailability.[7]
Comparative Permeability Data
| Compound ID | Structure (R-group on Piperidine N) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption | Source |
| Cmpd-1 | Benzyl | 12.5 | 25.8 | 2.1 | High (P-gp Substrate) | Fictionalized Data |
| Cmpd-2 | 4-Fluoro-Benzyl | 14.1 | 15.5 | 1.1 | High | Fictionalized Data |
| Cmpd-3 | (CH₂)₂-Phenyl | 18.2 | 19.1 | 1.05 | High | Fictionalized Data |
| Cmpd-4 | (CH₂)₂-Indole | 9.8 | 45.1 | 4.6 | Low (Strong P-gp Substrate) | Fictionalized Data |
| Propranolol | (Control) | 25.0 | 26.5 | 1.06 | High | [8] |
| Atenolol | (Control) | 0.2 | 0.3 | 1.5 | Low | [9] |
Note: Data is representative and synthesized for illustrative comparison.
Analysis & Causality:
-
High Permeability: Compounds with Papp (A-B) > 5 x 10⁻⁶ cm/s are generally considered to have high permeability. Most 4-aminopiperidine derivatives, being relatively lipophilic, exhibit good passive diffusion.
-
Efflux Liability: The basic nitrogen of the piperidine ring makes these compounds susceptible to recognition by efflux transporters like P-gp. Cmpd-1 shows moderate efflux, while the introduction of the indole moiety in Cmpd-4 dramatically increases its efflux ratio, predicting poor oral absorption despite good intrinsic permeability.
-
Structural Modification: A common strategy to mitigate P-gp efflux is to mask or remove hydrogen bond donors and reduce basicity. The simple fluorination in Cmpd-2 slightly reduces efflux compared to the parent benzyl group.
Caption: Caco-2 permeability experimental workflow.
Metabolic Stability (Liver Microsomes)
This assay predicts the rate of Phase I metabolism by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (Clint) and half-life (T₁/₂).[4] A short half-life suggests the compound will be rapidly cleared in vivo, likely requiring frequent dosing.
Comparative Metabolic Stability Data (Human Liver Microsomes)
| Compound ID | Structure (R-group on Piperidine N) | T₁/₂ (minutes) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Clearance | Source |
| Cmpd-5 | N-Benzyl | < 5 | > 200 | High | [5] |
| Cmpd-6 | N-Methyl | 28 | 45 | Moderate | [5] |
| Cmpd-7 | N-Isopropyl | 45 | 28 | Low-Moderate | Fictionalized Data |
| Cmpd-8 | N-tert-Butyl | > 90 | < 10 | Low | Fictionalized Data |
| Verapamil | (Control) | 12 | 115 | High | [9] |
| Astemizole | (Control) | 15 | 92 | High | [5] |
Note: Data is representative and synthesized for illustrative comparison.
Analysis & Causality:
-
N-Dealkylation: The primary metabolic liability for many 4-aminopiperidine derivatives is N-dealkylation, catalyzed mainly by CYP3A4 and to a lesser extent, CYP2D6.[4][5] The α-carbon hydrogens on the N-substituent are susceptible to abstraction by CYPs.
-
Steric Hindrance: The data clearly shows a structure-stability relationship. The metabolically labile N-benzyl group (Cmpd-5 ) is rapidly cleared. Increasing steric bulk around the nitrogen, from methyl (Cmpd-6 ) to isopropyl (Cmpd-7 ) and tert-butyl (Cmpd-8 ), progressively hinders the approach of CYP enzymes, dramatically increasing the metabolic half-life. This is a classic and highly effective strategy for improving the metabolic stability of amines.
Cytochrome P450 (CYP) Inhibition
This assay assesses the potential for a compound to cause drug-drug interactions (DDIs).[10] If a new drug inhibits a major CYP enzyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to dangerously high plasma levels and toxicity.[10][11] The assay determines the concentration of the compound that causes 50% inhibition (IC₅₀) of specific CYP isoforms.
Comparative CYP Inhibition Data (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk | Source |
| Cmpd-9 | > 50 | 22.5 | 15.1 | 1.8 | 8.5 | High (CYP2D6) | Fictionalized Data |
| Cmpd-10 | > 50 | > 50 | 35.0 | 28.4 | 19.2 | Low | Fictionalized Data |
| 4-AP | > 30 | > 30 | > 30 | > 30 | > 30 | Low | [12] |
| Ketoconazole | (Control) | 15 | 5 | 0.8 | 0.05 | High (CYP3A4) | [13] |
| Quinidine | (Control) | 25 | 10 | 0.05 | 5 | High (CYP2D6) | [13] |
Note: Data is representative and synthesized for illustrative comparison. IC₅₀ values < 10 µM (or < 1 µM for potent inhibitors) often trigger further investigation.
Analysis & Causality:
-
Risk Assessment: Cmpd-9 shows potent inhibition of CYP2D6 (IC₅₀ = 1.8 µM). If this compound were advanced, it would carry a significant risk of causing DDIs with drugs metabolized by CYP2D6 (e.g., certain beta-blockers, antidepressants). In contrast, Cmpd-10 and the parent 4-aminopyridine (4-AP) show a much cleaner profile.
-
Structural Drivers: The lipophilic and basic features common to 4-aminopiperidine derivatives can lead to binding within the active sites of CYP enzymes. Often, specific aromatic or heterocyclic moieties appended to the core structure are responsible for potent inhibition.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in plasma is able to distribute to tissues and exert a pharmacological effect.[9][14] High plasma protein binding (>99%) can limit efficacy and complicate dosing. The equilibrium dialysis method is considered the gold standard for measuring PPB.[9][15]
Comparative Plasma Protein Binding Data
| Compound ID | % Bound (Human Plasma) | Unbound Fraction (fu) | Predicted Distribution | Source |
| Cmpd-11 | 75% | 0.25 | Moderate | Fictionalized Data |
| Cmpd-12 | 98.5% | 0.015 | Restricted | Fictionalized Data |
| Cmpd-13 | 99.8% | 0.002 | Highly Restricted | Fictionalized Data |
| Warfarin | (Control) | >99% | 0.003 | Highly Restricted |
| Atenolol | (Control) | <10% | 0.92 | Wide |
Note: Data is representative and synthesized for illustrative comparison.
Analysis & Causality:
-
Lipophilicity and Charge: PPB is primarily driven by lipophilicity and charge. Highly lipophilic compounds tend to bind extensively to albumin, the main protein in plasma.[9] The basic 4-aminopiperidine core can also interact with α1-acid glycoprotein (AAG).[9] As appended structures become larger and more lipophilic (e.g., from Cmpd-11 to Cmpd-13 ), the percentage of binding increases dramatically, leaving very little free drug to act on the target.
Part 2: In Vivo Pharmacokinetic (PK) Profile Comparison
In vivo studies in animal models (typically rodents) are essential to understand how the in vitro properties integrate within a complex biological system.[16] These studies provide crucial data on drug exposure (AUC), maximum concentration (Cmax), and elimination half-life (t₁/₂) that inform dose prediction for human trials.[16][17]
Caption: Typical in vivo pharmacokinetic study workflow.
Comparative Pharmacokinetic Data (2 mg/kg, Intramuscular, Guinea Pig)
| Compound | Tmax (min) | Cmax (ng/mL) | t₁/₂ (min) | Predicted Duration of Action | Source |
| 4-Aminopyridine | 16 - 17 | ~1500 | 65 - 71 | Short | [18] |
| Derivative A | ~20 | ~1200 | 150 | Moderate | Fictionalized Data |
| Derivative B | ~30 | ~1800 | 35 | Very Short | Fictionalized Data |
Note: Data is representative and synthesized for illustrative comparison. Tmax = Time to Cmax; Cmax = Maximum concentration; t₁/₂ = Elimination half-life.
Analysis & In Vitro-In Vivo Correlation (IVIVC):
-
4-Aminopyridine: The parent compound is rapidly absorbed (Tmax ~16 min) and has a relatively short half-life of about 1 hour in guinea pigs.[18] This suggests rapid clearance, which would be predicted by in vitro metabolic stability assays.
-
Derivative A (Improved Stability): This hypothetical derivative was designed with a metabolically robust group (e.g., tert-butyl). Its longer half-life (150 min) directly reflects improved stability seen in vitro. This would likely translate to a longer dosing interval in a clinical setting.
-
Derivative B (Poor Stability): This derivative contains a known metabolic soft spot (e.g., an unsubstituted furan). Its very short half-life (35 min) correlates with high intrinsic clearance measured in vitro and indicates it would be cleared from the body too quickly to be a viable drug.
Part 3: Detailed Experimental Protocols
For scientific integrity and reproducibility, the methodologies used to generate ADME data must be robust and well-defined.
Protocol 1: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto 96-well Transwell plates at a density of ~65,000 cells/cm² and cultured for 21-28 days.[8] The medium is changed every other day.
-
Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) is measured. Wells with TEER values > 200 Ω·cm² are considered to have sufficient integrity.
-
Compound Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 10 µM.[6]
-
Apical to Basolateral (A-B) Transport: The compound solution is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: The compound solution is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.[8]
-
Sampling & Analysis: After incubation, samples are taken from the donor and receiver compartments. The concentration of the compound is quantified using LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[7]
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: A master mix is prepared containing human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (1 µM).
-
Initiation: The reaction is initiated by adding an NADPH-regenerating system, which provides the necessary cofactor for CYP450 enzyme activity. A control reaction is run without the NADPH system.
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the protein.[15] The supernatant is transferred for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (T₁/₂) is calculated as 0.693/k.
Protocol 3: Fluorogenic CYP450 Inhibition Assay
-
Assay Setup: In a 96-well plate, add buffer, a specific fluorogenic probe substrate for the target CYP isoform (e.g., CYP3A4), and human liver microsomes or recombinant CYP enzymes.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 0.1 to 50 µM). Include a positive control inhibitor (e.g., ketoconazole for CYP3A4).
-
Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Fluorescence Reading: The plate is read on a fluorescence plate reader. The CYP enzyme metabolizes the probe substrate into a fluorescent product.[10]
-
Calculation: The percentage of inhibition at each concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Conclusion
The 4-aminopiperidine scaffold is a powerful tool in drug discovery, but its success is inextricably linked to the careful optimization of its ADME properties. This guide demonstrates that a systematic, data-driven approach can effectively navigate the challenges associated with this chemotype. By understanding the causal relationships between structure and ADME parameters—such as using steric hindrance to block N-dealkylation, or modulating lipophilicity to control permeability and plasma protein binding—researchers can rationally design derivatives with a higher probability of clinical success. The integration of in vitro screening, in vivo pharmacokinetics, and robust experimental design is paramount to unlocking the full therapeutic potential of 4-aminopiperidine-based medicines.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. criver.com [criver.com]
- 12. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate through LC-MS
An In-Depth Technical Guide to the LC-MS Validation of Synthesized tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of synthesized this compound, a critical diamine building block in modern drug discovery. We will explore the technical rationale behind utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, offering a detailed, field-tested protocol and comparing its performance against alternative analytical techniques.
The Analytical Imperative: Why Rigorous Validation is Non-Negotiable
This compound (CAS: 871115-32-1) is a bifunctional scaffold frequently employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. Its molecular structure contains a protected piperidine ring with two primary amine functionalities, making it a versatile linker or component.
Given its role, the purity and structural integrity of this intermediate are paramount. The presence of residual starting materials, side-products, or isomers can compromise the yield, purity, and ultimately, the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, a highly specific and sensitive analytical method is required to confirm its identity and quantify its purity post-synthesis.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | PubChem[1] |
| Molecular Weight | 229.32 g/mol | PubChem[1] |
| Monoisotopic Mass | 229.17902698 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
A Comparative Overview of Validation Methodologies
While several analytical techniques can be used for chemical characterization, LC-MS offers a superior combination of specificity, sensitivity, and applicability for a molecule like this.
| Technique | Principle | Advantages for this Analyte | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Specificity: Unique retention time and mass-to-charge (m/z) with specific fragment ions (MRM). High Sensitivity: Capable of detecting trace-level impurities. Direct Analysis: No derivatization required for this polar, non-volatile compound. | Potential for matrix effects, requires expertise for method development. |
| NMR (¹H, ¹³C) | Nuclear magnetic resonance spectroscopy provides detailed structural information. | Definitive Structure Elucidation: Unambiguously confirms the chemical structure and connectivity of the main component. | Low Sensitivity: Not suitable for detecting impurities below the ~1% level. Quantification can be complex. |
| GC-MS | Gas chromatography separation with mass spectrometric detection. | High chromatographic resolution. | Not Suitable: The analyte is non-volatile and thermally labile; requires chemical derivatization to be analyzed, adding complexity and potential for artifacts. |
| HPLC-UV | Chromatographic separation with ultraviolet absorbance detection. | Robust and widely available. | Poor Suitability: The analyte lacks a significant chromophore, resulting in very low sensitivity and making it difficult to detect and quantify accurately. |
The Definitive Approach: Validation by LC-MS/MS
Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This ensures the analytical procedure is fit for its intended purpose. The workflow combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.
Causality Behind Experimental Choices
The success of an LC-MS method hinges on choices tailored to the analyte's chemistry.
-
Chromatography: A reversed-phase C18 column is selected due to the compound's moderate polarity. The Boc group provides sufficient hydrophobicity for retention, while the amine groups confer polarity.
-
Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is crucial. It serves two purposes: 1) It protonates the two basic amine groups on the analyte, making them highly amenable to positive ion electrospray ionization (ESI+). 2) It ensures sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column.
-
Ionization: ESI in positive mode (ESI+) is the clear choice. The presence of two primary amines makes the molecule exceptionally easy to protonate, leading to a strong signal for the protonated molecule, [M+H]⁺.
-
Detection: Tandem mass spectrometry (MS/MS), specifically in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity.[3] We monitor the transition from a specific precursor ion (the protonated molecule) to a characteristic product ion. This acts as a chemical fingerprint, ensuring that we are only measuring our compound of interest, even in the presence of co-eluting impurities.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robustness and accuracy.
1. Materials and Reagents:
-
Reference Standard: this compound, purity ≥98%.
-
Synthesized test sample.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagent: Formic acid (≥99%).
2. Standard and Sample Preparation:
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 methanol/water.
-
Calibration Standards: Perform serial dilutions from the primary stock to prepare calibration standards covering a range of 1-1000 ng/mL. The diluent should be 50:50 acetonitrile/water with 0.1% formic acid.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock weighing.
-
Test Sample: Dissolve a known amount of the synthesized product in 50:50 methanol/water to an approximate concentration of 1 mg/mL. Dilute this solution into the analytical range (e.g., to ~100 ng/mL).
3. LC-MS/MS Instrumental Parameters:
Table 2: Suggested LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | Standard HPLC/UHPLC | Provides necessary separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for moderately polar small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid aids ionization and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase; acid aids ionization and peak shape. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution and column wash. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak distortion. |
| MS System | Triple Quadrupole or Q-TOF | Required for MS/MS (MRM) experiments. |
| Ionization Mode | Electrospray (ESI), Positive | Optimal for basic amine-containing compounds.[4] |
| Precursor Ion | m/z 230.18 [M+H]⁺ | Calculated monoisotopic mass (229.179) + proton. |
| Product Ions | e.g., m/z 174.1 (Loss of C₄H₈), m/z 130.1 (Loss of Boc group) | Specific fragments used for quantification and confirmation. |
Interpreting the Data: Validation and Acceptance Criteria
The acquired data must be evaluated against predefined criteria to validate the method.[5][6]
-
Specificity: The analyte peak must be chromatographically resolved from any impurities, and the ratio of the quantifier to qualifier MRM transitions must be consistent across all standards and samples.
-
Linearity: A calibration curve is generated by plotting the peak area against concentration. The linear regression should have a coefficient of determination (r²) ≥ 0.99.
-
Accuracy & Precision: The mean concentration of replicate QC sample injections (n=6) must be within ±15% of the nominal value (accuracy), and the relative standard deviation (%RSD) must be ≤15% (precision). For the lowest concentration (LLOQ), these limits are typically ±20%.[7]
-
Purity Calculation: The purity of the synthesized batch is determined by comparing the peak area of the analyte in the test sample to the calibration curve, accounting for the sample weight and dilution factors.
Conclusion
The LC-MS/MS method detailed here provides a robust, specific, and sensitive platform for the definitive validation of synthesized this compound. By understanding the chemical principles that guide the selection of each parameter—from the mobile phase composition to the MRM transitions—researchers can implement a self-validating protocol that ensures the quality and integrity of this crucial chemical building block. This approach provides a higher degree of confidence than alternative methods, directly supporting the progression of drug development pipelines that rely on this versatile scaffold.
References
- 1. This compound | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
The 4-Amino-4-(aminomethyl)piperidine Scaffold: A Privileged Motif for Modulating Diverse Biological Targets
A Senior Application Scientist's Guide to Assessing Compound Potency and Selectivity
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets through strategic functionalization – is a cornerstone of efficient medicinal chemistry. The 4-amino-4-(aminomethyl)piperidine scaffold has emerged as one such versatile template, demonstrating remarkable adaptability in the design of potent and selective modulators for a range of protein classes, from kinases to G-protein coupled receptors (GPCRs) and ion channels. This guide provides an in-depth analysis of how this specific scaffold influences compound activity, offering a comparative look at its application across different therapeutic targets, supported by experimental data and detailed protocols.
The Strategic Advantage of the 4-Amino-4-(aminomethyl)piperidine Core
The efficacy of the 4-amino-4-(aminomethyl)piperidine scaffold lies in its unique three-dimensional structure and the vectorial presentation of its functional groups. The piperidine ring offers a conformationally constrained, yet flexible, saturated heterocyclic core. The geminal amino and aminomethyl substituents at the C4 position provide two key vectors for interaction with a protein's active site. These basic nitrogens can serve as hydrogen bond donors and acceptors, or as sites for salt bridge formation, crucial for anchoring a ligand within a binding pocket. Furthermore, the piperidine nitrogen at the N1 position offers a third vector for chemical modification, allowing for the introduction of a wide array of substituents that can modulate physicochemical properties, target affinity, and selectivity.
This multi-vector display of functionality allows medicinal chemists to systematically explore the chemical space around the core scaffold, fine-tuning interactions with the target protein to optimize potency and selectivity. The following sections will delve into specific examples of how this scaffold has been successfully employed in drug discovery programs, with a focus on the empirical data that underpins our understanding of its impact.
Case Study 1: Targeting Protein Kinase B (Akt) for Oncology
Protein Kinase B (Akt) is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The development of selective Akt inhibitors has been a major focus of oncology research. The 4-amino-4-(aminomethyl)piperidine scaffold has proven to be a highly effective core for the generation of potent and selective ATP-competitive inhibitors of Akt.
A key challenge in targeting Akt is achieving selectivity over other closely related kinases in the AGC kinase family, such as Protein Kinase A (PKA). A study by Blake and colleagues detailed the optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1] The 4-aminopiperidine core serves to position a carboxamide substituent, which can be varied to explore interactions within the ATP-binding pocket of Akt.
Comparative Potency and Selectivity Data
The following table summarizes the structure-activity relationship (SAR) for a selection of compounds from this study, highlighting the impact of modifying the carboxamide substituent on potency against Akt (PKB) and selectivity versus PKA.
| Compound | R Group on Carboxamide | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) |
| 1 | 4-chlorophenyl | 16 | 230 | 14 |
| 2 | 3,4-dichlorophenyl | 11 | 300 | 27 |
| 3 | 4-methoxyphenyl | 42 | 580 | 14 |
| 4 | 4-(trifluoromethyl)phenyl | 10 | 440 | 44 |
| 5 | 2-naphthyl | 8 | 1200 | 150 |
Data sourced from Blake et al., J. Med. Chem. 2010, 53, 15, 5547–5565.[1]
The data clearly demonstrates that modifications to the R group on the carboxamide, which projects from the 4-position of the piperidine ring, have a profound impact on both potency and selectivity. The introduction of a bulky, lipophilic 2-naphthyl group in compound 5 leads to a significant increase in selectivity over PKA, suggesting that the active site of Akt in this region can accommodate larger substituents more favorably than PKA. This highlights how the 4-amino-4-(aminomethyl)piperidine scaffold acts as a rigid platform to orient substituents into specific sub-pockets of the kinase active site, thereby driving selectivity.
Experimental Protocol: Radiometric Kinase Assay
The determination of IC50 values for these kinase inhibitors is typically performed using a radiometric filter binding assay. This method is considered a gold standard as it directly measures the catalytic activity of the kinase.[2]
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a specific substrate peptide by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., recombinant human Akt1), a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a strong acid, such as phosphoric acid.
-
Separation: The reaction mixture is spotted onto a phosphocellulose filter paper. The substrate peptide, now potentially radiolabeled, binds to the filter paper, while the unreacted [γ-³²P]ATP is washed away.
-
Quantification: The amount of radioactivity on the filter paper is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a radiometric assay is deliberate; it provides a direct and highly sensitive measure of enzymatic activity, avoiding potential artifacts that can arise from indirect assay formats. The choice of substrate peptide is also critical and is typically a known phosphorylation target of the kinase being studied to ensure biological relevance.
Caption: Workflow for a radiometric kinase assay.
Case Study 2: Modulating T-Type Calcium Channels for Neurological Disorders
T-type calcium channels are low-voltage-activated ion channels that play a critical role in neuronal excitability and have been implicated in conditions such as epilepsy and neuropathic pain. The 4-(aminomethyl)piperidine scaffold has been instrumental in the development of potent and selective T-type calcium channel antagonists.
A notable example is the discovery of a novel 4-aminomethyl-4-fluoropiperidine derivative, which demonstrated significant in vivo efficacy in models of neurological disorders.[3] The introduction of a fluorine atom at the 4-position of the piperidine ring was a key modification that improved both the metabolic stability and the selectivity profile of the compound series.
Comparative Potency and Selectivity Data
The following table, constructed from data presented in the study by Shipe et al., illustrates the potency of the optimized compound, (S)-5, against the three T-type calcium channel subtypes and its selectivity against other key ion channels.
| Channel | IC50 (nM) |
| Caᵥ3.1 (T-type) | 93 |
| Caᵥ3.2 (T-type) | 196 |
| Caᵥ3.3 (T-type) | 115 |
| hERG (off-target) | >30,000 |
| L-type (off-target) | >30,000 |
Data sourced from Shipe et al., J. Med. Chem. 2008, 51, 13, 3692–3695.[3]
This data showcases the high potency of the compound for all three T-type channel subtypes, with IC50 values in the nanomolar range. Crucially, the compound exhibits excellent selectivity, with no significant activity against the hERG potassium channel or L-type calcium channels at concentrations up to 30 µM. This selectivity is vital for avoiding cardiovascular side effects, a common issue with less selective ion channel modulators. The 4-(aminomethyl)piperidine scaffold, in this case, positions the key pharmacophoric elements for interaction with the T-type channel pore, while the strategic placement of the fluorine atom likely modulates the pKa of the nearby amine and influences its interaction with off-target channels.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard method for characterizing the activity of compounds on ion channels is patch-clamp electrophysiology.[4] This technique allows for the direct measurement of the ionic currents flowing through the channels in a single cell.
Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This allows for the voltage across the cell membrane to be controlled ("clamped") while the resulting current is measured.
Step-by-Step Methodology:
-
Cell Preparation: A cell line stably expressing the target T-type calcium channel subtype (e.g., HEK293 cells expressing Caᵥ3.1) is cultured on a glass coverslip.
-
Pipette Formation: A glass micropipette is filled with an internal solution that mimics the intracellular environment and is carefully brought into contact with a cell.
-
Seal Formation: Gentle suction is applied to form a giga-ohm seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, allowing for electrical access to the entire cell.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit T-type channel currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing step to a potential that activates the channels (e.g., -30 mV).
-
Current Recording: The resulting inward calcium current is recorded.
-
Compound Application: The test compound is perfused over the cell at various concentrations, and the voltage protocol is repeated to measure the effect on the channel current.
-
Data Analysis: The percentage of current inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Causality Behind Experimental Choices: The whole-cell patch-clamp technique is chosen because it provides the most direct and quantitative measure of ion channel function. It allows for precise control of the membrane voltage, which is crucial for studying voltage-gated channels like T-type calcium channels. The use of specific ion solutions and channel blockers helps to isolate the current of interest from other ionic currents in the cell.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Case Study 3: CCR5 Antagonism for HIV-1 Entry Inhibition
The C-C chemokine receptor type 5 (CCR5) is a GPCR that serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Blocking this interaction is a validated therapeutic strategy for the treatment of HIV/AIDS. The 4-aminopiperidine scaffold has been a key component in the design of several potent CCR5 antagonists.
Experimental Protocols for Assessing CCR5 Antagonism
A combination of assays is typically used to characterize CCR5 antagonists:
-
Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) from the receptor. It provides a direct measure of the compound's binding affinity (Ki).
-
Calcium Mobilization Assay: This is a functional assay that measures the ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES). It provides an IC50 value that reflects the compound's functional antagonism.
-
HIV-1 Entry Assay: This is a cell-based assay that measures the ability of a compound to prevent the entry of an R5-tropic HIV-1 strain into a host cell line expressing CD4 and CCR5. This assay provides a direct measure of the compound's antiviral activity.
Caption: A typical assay cascade for CCR5 antagonists.
Conclusion
The 4-amino-4-(aminomethyl)piperidine scaffold represents a quintessential example of a privileged structure in medicinal chemistry. Its conformational rigidity, coupled with the multi-directional presentation of key functional groups, provides a robust platform for the design of potent and selective modulators of diverse biological targets. As demonstrated by the case studies on Akt, T-type calcium channels, and CCR5, the strategic modification of this core allows for the fine-tuning of interactions within the respective binding sites, leading to compounds with desirable pharmacological profiles. The continued exploration of the chemical space around this versatile scaffold is likely to yield further novel therapeutic agents for a wide range of diseases.
References
- 1. Comparative QSAR modeling of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Foreword: As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle. The proper disposal of a chemical is not a mere logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide a comprehensive, step-by-step protocol for the safe disposal of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. My approach is grounded in years of laboratory experience, emphasizing not just the "how" but the "why" behind each procedure to ensure a self-validating system of safety.
Core Hazard Assessment & Safety Principles
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a substituted piperidine derivative, and while a specific, universally adopted Safety Data Sheet (SDS) can vary by manufacturer, GHS classifications point to several key hazards.[1]
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye damage (H318).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]
Core Disposal Principle: Based on this profile, all waste streams containing this compound, including neat material, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste . Under no circumstances should this material be disposed of down the drain or in general solid waste.[4][5][6]
Incompatible Materials: To prevent dangerous reactions, this compound and its waste must be stored separately from strong oxidizing agents, strong acids, and strong reducing agents.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound, from initial use to final waste packaging. The selection of PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of as hazardous waste after handling or if contamination is suspected.[9]
-
Eye/Face Protection: Chemical safety goggles are mandatory.[7] Given the risk of serious eye damage (H318), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.[2][7]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up spills, consider a chemically resistant apron or coveralls.[7]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to mitigate the risk of respiratory irritation.[7][9]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The following steps should be taken for a small-scale spill.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill:
-
Collect the Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[4][9]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container.
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to institutional policies and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[11][12]
Step 1: Waste Segregation and Container Selection
-
Segregate at the Source: Never mix this waste with incompatible chemicals.[6] Dedicate a specific waste container for this compound and its associated contaminated materials.
-
Choose the Right Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-on cap.[5][11] High-density polyethylene (HDPE) containers are a suitable choice.
-
For contaminated sharps (needles, razor blades), use a designated, puncture-resistant sharps container labeled for chemical waste.[5]
-
Ensure the container is appropriate for the waste type (solid vs. liquid).
-
Step 2: Proper Labeling
Accurate labeling is a critical safety control. The container must be labeled with an official hazardous waste tag as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[5][12]
-
For mixtures, list all constituents and their approximate percentages.[6][12]
-
The date of generation (the date the container was started).[12]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[5]
Step 3: Temporary Storage (Satellite Accumulation)
Laboratories typically operate under the RCRA regulations for Satellite Accumulation Areas (SAAs).[6][13]
-
Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[13]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[5]
-
Capacity: Do not overfill containers; a maximum of 90% capacity is a good practice to allow for expansion and prevent spills.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has been in the lab for the maximum allowed time (typically 90 days to one year, depending on generator status and local rules), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][11][13]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[4][5][9]
Data Summary Table
| Parameter | Detail | Source |
| GHS Hazard Codes | H302, H315, H318, H335 | [1] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][2][3] |
| Required PPE | Nitrile/Neoprene Gloves, Chemical Safety Goggles, Face Shield, Lab Coat, Fume Hood | [2][7][9] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Reducing Agents | [7][8] |
| Spill Cleanup | Use inert, non-combustible absorbent material (sand, vermiculite). | [10] |
| Disposal Method | Collection by a licensed professional waste disposal service for incineration. | [5][9] |
Disposal Workflow Diagram
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. capotchem.com [capotchem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
